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  • Product: (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid
  • CAS: 13500-55-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive technical overview of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid, a su...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid, a substituted proline analogue with significant potential in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from its close analogue, (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, in conjunction with established predictive models to offer a robust working profile of the title compound.

Introduction: The Significance of Substituted Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its conformational rigidity and the stereochemical complexity offered by substituted variants allow for the precise spatial presentation of functional groups, which is critical for molecular recognition by biological targets. (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid belongs to this important class of molecules. As a derivative of hydroxyproline, it is anticipated to serve as a valuable building block in the synthesis of novel therapeutics, potentially offering modulated polarity, metabolic stability, and target affinity compared to its parent compound.

Molecular Structure and Key Identifiers

The foundational step in understanding the physicochemical nature of a compound is to define its structure and associated identifiers.

Molecular Structure:

Figure 1: 2D Structure of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name (2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid-
Molecular Formula C₇H₁₃NO₃Calculated
Molecular Weight 159.18 g/mol Calculated
Canonical SMILES CCOC1C-
CAS Number Not available-

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid. These values are derived from computational models and by comparative analysis with (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueMethod/Rationale
pKa (acidic) 2.0 - 2.5Based on the carboxylic acid moiety, expected to be similar to hydroxyproline.
pKa (basic) 9.0 - 9.5Based on the secondary amine in the pyrrolidine ring, similar to hydroxyproline.
LogP -1.0 to -0.5The ethoxy group increases lipophilicity compared to the hydroxyl group of hydroxyproline (LogP ≈ -2.3).
Aqueous Solubility HighThe presence of the carboxylic acid and amine groups, along with the ether oxygen, suggests good water solubility.
Melting Point (°C) 180 - 200Expected to be a crystalline solid with a relatively high melting point, potentially lower than hydroxyproline (274 °C) due to altered crystal packing.
Polar Surface Area (PSA) 69.9 ŲCalculated based on molecular structure.

Proposed Synthesis Workflow

A plausible synthetic route to (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid involves the etherification of a suitably protected derivative of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid.

Synthesis_Workflow Start (2S,4R)-4-hydroxypyrrolidine- 2-carboxylic acid Protection Protection of amine and carboxylic acid groups Start->Protection Etherification Williamson Ether Synthesis (e.g., NaH, Ethyl iodide) Protection->Etherification Deprotection Deprotection of amine and carboxylic acid groups Etherification->Deprotection Product (2S,4R)-4-Ethoxypyrrolidine- 2-carboxylic acid Deprotection->Product

Figure 2: Proposed synthesis workflow for (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid.

Step-by-Step Methodology:

  • Protection: The starting material, (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, requires protection of both the secondary amine and the carboxylic acid to prevent side reactions during etherification. A common strategy is the formation of an N-Boc protected methyl ester.

  • Etherification: The protected hydroxyproline derivative is then subjected to Williamson ether synthesis. The hydroxyl group is deprotonated with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl iodide or ethyl bromide), forming the ether linkage.

  • Deprotection: The protecting groups are subsequently removed. The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid), and the methyl ester can be hydrolyzed using a base like lithium hydroxide, followed by acidic workup to yield the final product.

Potential Applications in Drug Discovery

Substituted pyrrolidines are integral components of many therapeutic agents. The introduction of an ethoxy group at the 4-position can influence several key drug-like properties:

  • Modulation of Lipophilicity: The ethoxy group increases the lipophilicity of the molecule compared to a hydroxyl group. This can enhance membrane permeability and potentially improve oral bioavailability.

  • Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation than a free hydroxyl group, which can be a site for glucuronidation or sulfation. This may lead to a longer in vivo half-life.

  • Fine-tuning of Target Interactions: The ethoxy group can alter the hydrogen bonding capacity and steric profile of the molecule within a target's binding pocket, potentially leading to improved potency and selectivity.

Derivatives of 4-alkoxy-pyrrolidines have been explored for various therapeutic applications, including as analgesics and agents affecting the central nervous system.

Safety and Handling

While specific toxicity data for (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid is not available, it is prudent to handle it with the same precautions as other novel chemical entities. Based on the safety data for similar compounds, such as pyrrolidine-2-carboxylic acid derivatives, the following should be considered:

  • May cause skin and eye irritation.[2]

  • May cause respiratory tract irritation.[2]

  • Handle in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid represents a promising, yet underexplored, building block for drug discovery. Its predicted physicochemical properties suggest that it may offer advantages in terms of metabolic stability and lipophilicity over its hydroxy-analogue. The proposed synthetic route provides a viable path for its preparation, enabling its incorporation into novel molecular designs. Further investigation into the biological activities of compounds containing this moiety is warranted and could lead to the development of new and improved therapeutic agents.

References

  • PubChem. (2S,4S)-4-Acetoxypyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Sladowska, H., Sabiniarz, A., Sapa, J., & Filipek, B. (2009). Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Acta Poloniae Pharmaceutica, 66(1), 57–63.
  • Ianni, F., Sardella, R., Natalini, B., & Russo, F. (2018). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 23(11), 2841.
  • PubChem. (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid: A Technical Guide for Advanced Drug Discovery

This guide provides a comprehensive technical overview of (2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid, a substituted proline analogue with significant potential in medicinal chemistry and drug development. We will delv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid, a substituted proline analogue with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, stereochemistry, and potential synthetic routes. Furthermore, this document will explore its anticipated physicochemical properties and its role as a valuable building block in the design of novel therapeutics, all within the context of established principles for substituted pyrrolidines.

Chemical Identity and Nomenclature

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid is a chiral heterocyclic compound. Its structure is based on a pyrrolidine ring, which is a five-membered saturated ring containing one nitrogen atom. The stereochemistry is explicitly defined as (2S,4R), indicating the specific spatial arrangement of the substituents at the C2 and C4 positions of the pyrrolidine ring.

  • IUPAC Name: (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid

  • CAS Number: A specific CAS Registry Number for (2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid is not readily found in major chemical databases. This suggests that it is a novel or less common compound. For reference, the closely related parent compound, (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, has the CAS number 51-35-4[1][2].

FeatureDescription
Molecular FormulaC7H13NO3
Stereochemistry(2S,4R)
Core ScaffoldPyrrolidine
Key SubstituentsCarboxylic acid at C2, Ethoxy group at C4

The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring is a highly valued scaffold in drug discovery, recognized for its presence in numerous natural products and FDA-approved drugs.[3][4] Its three-dimensional structure and the ability to introduce diverse substituents at various positions make it a versatile building block for creating molecules with specific biological activities.[4][5] Substituted pyrrolidines, like the title compound, offer a way to explore chemical space in three dimensions, which is increasingly important for designing drugs with high potency and selectivity.[4]

Synthesis Strategies

While a specific, documented synthesis for (2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid is not available, its synthesis can be logically inferred from established methods for preparing substituted pyrrolidines. A common and effective starting material for such a synthesis would be (2S,4R)-4-hydroxy-L-proline, a commercially available amino acid.

Proposed Synthetic Workflow

G A (2S,4R)-4-hydroxy-L-proline B N-Protection A->B C N-Protected (2S,4R)-4-hydroxy-L-proline B->C D O-Alkylation (Williamson Ether Synthesis) C->D E N-Protected (2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid D->E F N-Deprotection E->F G (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid F->G

Caption: Proposed synthetic workflow for (2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)
  • N-Protection: The synthesis would commence with the protection of the secondary amine of (2S,4R)-4-hydroxy-L-proline. A common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group, which can be introduced by reacting the starting material with di-tert-butyl dicarbonate (Boc)2O in the presence of a base. This step is crucial to prevent side reactions involving the nitrogen atom in subsequent steps.

  • O-Alkylation (Williamson Ether Synthesis): The hydroxyl group of the N-protected intermediate would then be alkylated to introduce the ethoxy group. This can be achieved through a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl iodide or ethyl bromide).

  • N-Deprotection: The final step involves the removal of the N-protecting group to yield the target compound. In the case of a Boc group, this is typically accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Potential Applications in Drug Development

Substituted pyrrolidines are integral components of a wide range of therapeutic agents, including antiviral, anticancer, anti-inflammatory, and antibacterial drugs.[5] The specific stereochemistry and the presence of the ethoxy group in (2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid make it an attractive building block for several reasons:

  • Conformational Rigidity: The pyrrolidine ring provides a degree of conformational rigidity, which can help in designing ligands that bind to protein targets with high affinity and specificity.

  • Introduction of a Lipophilic Group: The ethoxy group introduces a moderately lipophilic character compared to the parent hydroxy compound. This can be advantageous for improving pharmacokinetic properties, such as membrane permeability and metabolic stability.

  • Stereospecific Interactions: The defined stereochemistry at both the C2 and C4 positions allows for precise, three-dimensional interactions with biological targets, which is a key principle in modern drug design.

This compound could be particularly useful in the development of inhibitors for enzymes such as dipeptidyl peptidase-IV (DPP-IV), where proline-like structures are known to be effective.[6]

Physicochemical Properties (Predicted)

The physicochemical properties of (2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid can be predicted based on its structure.

PropertyPredicted Value/RangeRationale
Molecular Weight159.18 g/mol Calculated from the molecular formula (C7H13NO3).
pKa (Carboxylic Acid)~2-3Typical range for the carboxylic acid of an amino acid.
pKa (Amine)~10-11Typical range for the secondary amine in a pyrrolidine ring.
LogP< 1The presence of the carboxylic acid and amine will likely result in a relatively low LogP, although the ethoxy group will increase it slightly compared to the hydroxy analogue.
Hydrogen Bond Donors2The amine and carboxylic acid OH.
Hydrogen Bond Acceptors4The ether oxygen, the carbonyl oxygen, and the hydroxyl oxygen of the carboxylic acid.

Conclusion

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid represents a valuable, albeit not widely documented, building block for medicinal chemistry. Its synthesis is feasible from readily available starting materials, and its structural features suggest significant potential for incorporation into novel drug candidates. The pyrrolidine scaffold continues to be a privileged structure in drug discovery, and the exploration of novel derivatives like this ethoxy-substituted proline analogue is a promising avenue for the development of next-generation therapeutics. Researchers in drug development are encouraged to consider this and similar substituted pyrrolidines for their fragment-based and lead optimization campaigns.

References

  • Enamine. Synthesis of unique pyrrolidines for drug discovery.
  • Scott, J. S., et al. (2013). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters.
  • BenchChem. (2025). Application Notes and Protocols: Multicomponent Reactions for the Synthesis of Substituted Pyrrolidines.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67105300, (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid;(2S)-pyrrolidine-2-carboxylic acid.
  • S., A., & G., A. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Sjölin, O. (2017). Synthesis of substituted pyrrolidines. KTH, School of Chemical Science and Engineering.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88804, (2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid.
  • BLDpharm. (n.d.). 51-35-4|(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45091155, (2S,4S)-4-Acetoxypyrrolidine-2-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 440074, (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid.
  • Biosynth. (n.d.). (2S,4R)-4-Alloc-amino-1-fmoc-pyrrolidine-2-carboxylic acid [273222-05-2].
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.). trans-4-Hydroxy-L-proline - (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid.
  • Pharmaffiliates. (n.d.). 31101-28-7 | Product Name : (2S,4R)-4-Ethylpyrrolidine-2-carboxylic Acid.
  • Guidechem. (n.d.). What is the synthesis and application of (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid?.
  • Synlett. (2025). Synthesis of a. (2S,4R)-4-Hydroxy-1-(4-nitrobenzyloxycarbonyl)pyrrolidine-2-carboxylic acid.
  • ResearchGate. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines.
  • Madar, D. J., et al. (2006). Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase. Journal of Medicinal Chemistry.
  • MedChemExpress. (n.d.). (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid.
  • BOC Sciences. (n.d.). CAS 16257-88-8 (2S,4R)-4-AMINOPYRROLIDINE-2-CARBOXYLIC ACID.

Sources

Exploratory

A Technical Guide to the Discovery and Synthesis of Novel Pyrrolidine Derivatives

Foreword: The Enduring Significance of the Pyrrolidine Scaffold The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence is remarkable, appearin...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence is remarkable, appearing as a key structural motif in a multitude of natural products, alkaloids, and top-selling FDA-approved pharmaceuticals.[1][2][3][4] This guide provides an in-depth exploration of the discovery and synthesis of novel pyrrolidine derivatives, intended for researchers, chemists, and professionals in drug development. We will delve into the strategic synthetic logic, the nuances of stereochemical control, and the rationale behind the design of these vital therapeutic agents.

The power of the pyrrolidine scaffold lies in its unique stereochemical and conformational properties. Its sp³-hybridized carbon atoms create a non-planar, three-dimensional structure that allows for a rich exploration of pharmacophore space, a critical advantage over flat, aromatic systems.[1][5][6] This non-planarity, coupled with the phenomenon of "pseudorotation," provides a flexible yet constrained framework that can be precisely tailored to fit the binding pockets of biological targets.[1][5][6] Furthermore, the inherent chirality of substituted pyrrolidines is a key feature, enabling the development of highly specific and potent stereoisomeric drugs.[5][6]

This document moves beyond a simple recitation of methods. It aims to provide a causal understanding of experimental choices, grounding synthetic protocols in authoritative and validated science to empower the next wave of discovery in this exciting field.

Part 1: Core Synthetic Strategies: Constructing the Pyrrolidine Ring

The synthesis of functionalized pyrrolidines can be broadly categorized into two strategic approaches: the de novo construction of the heterocyclic ring from acyclic precursors and the functionalization of a pre-existing pyrrolidine core, often derived from the chiral pool.

De Novo Ring Construction Methodologies

These methods build the pyrrolidine skeleton from the ground up, offering high flexibility in introducing substituents and controlling stereochemistry.

The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is arguably the most powerful and versatile method for pyrrolidine synthesis.[7] This reaction forms two new carbon-carbon bonds and up to four stereocenters in a single, highly convergent step.

  • Mechanism & Causality: Azomethine ylides, transient 1,3-dipoles, are typically generated in situ from the condensation of an α-amino acid ester with an aldehyde or ketone. In the presence of a dipolarophile (e.g., an alkene or alkyne), they undergo a concerted cycloaddition. The choice of metal catalyst (e.g., Ag, Cu) and a chiral ligand is critical for inducing facial selectivity, thereby controlling the absolute stereochemistry of the resulting pyrrolidine.[8][9] This method's strength lies in its ability to generate stereochemically complex products with high enantioselectivity.[8][10]

MCRs have emerged as highly efficient tools for building molecular complexity in a single pot, aligning with the principles of green and sustainable chemistry.[11] For pyrrolidine synthesis, MCRs offer a rapid and atom-economical route to densely functionalized scaffolds. Recent advances have highlighted catalyst-based, catalyst-free, and azomethine ylide-mediated strategies, often enhanced by microwave or ultrasound irradiation to improve reaction rates and yields.[11]

A novel and elegant approach, the "clip-cycle" synthesis, provides asymmetric access to 2,2- and 3,3-disubstituted and spiropyrrolidines.[12]

  • Clipping: A Cbz-protected bis-homoallylic amine is "clipped" to a thioacrylate via an alkene metathesis reaction. This step forms a key intermediate with a pendent nucleophile and an activated alkene.

  • Cycling: An enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, forms the desired pyrrolidine ring with high enantioselectivity.[12] The thioester handle in the product is a versatile functional group for further diversification.[12]

Functionalization of Pre-formed Pyrrolidine Scaffolds

This strategy leverages readily available and optically pure starting materials, most notably the amino acid L-proline and its derivatives.

Proline is a uniquely powerful chiral synthon for the synthesis of a vast range of natural products and pharmaceuticals.[4][13] Its rigid, cyclic structure and pre-defined stereocenter make it an ideal starting point. Many blockbuster drugs, including the ACE inhibitor Captopril and the erectile dysfunction medication Avanafil, are synthesized from proline or its derivatives like 4-hydroxyproline.[4][14] The synthetic logic involves leveraging the existing stereocenter and functionalizing the ring at various positions through well-established organic transformations.

Traditional methods for functionalizing the pyrrolidine ring often require harsh conditions or pre-functionalization (e.g., lithiation at cryogenic temperatures).[12] Modern redox-neutral α-C–H functionalization presents a more sustainable and efficient alternative.[15][16]

  • Mechanism & Causality: This approach typically involves the in situ generation of an N-acyliminium ion or an azomethine ylide from the pyrrolidine.[15][16] This electrophilic intermediate is then intercepted by a nucleophile (e.g., an organoboron reagent), leading to the formation of a new C-C bond at the α-position. This method avoids the use of stoichiometric strong bases or metals, representing a significant advance in green chemistry.[15]

Synthetic_Pathways cluster_0 De Novo Synthesis cluster_1 Functionalization Acyclic Precursors Acyclic Precursors Cycloaddition 1,3-Dipolar Cycloaddition (Azomethine Ylides) Acyclic Precursors->Cycloaddition MCR Multicomponent Reactions (MCRs) Acyclic Precursors->MCR ClipCycle Asymmetric 'Clip-Cycle' Acyclic Precursors->ClipCycle Target_Pyrrolidine Novel Pyrrolidine Derivatives Cycloaddition->Target_Pyrrolidine Stereocontrolled MCR->Target_Pyrrolidine High Diversity ClipCycle->Target_Pyrrolidine Asymmetric Chiral Pool Chiral Pool (e.g., L-Proline) CH_Func Redox-Neutral α-C-H Functionalization Chiral Pool->CH_Func Chiral Pool->Target_Pyrrolidine Chirality Transfer CH_Func->Target_Pyrrolidine Late-Stage Mod.

Caption: Major synthetic strategies for accessing novel pyrrolidine derivatives.

Part 2: Applications in Drug Discovery

The structural advantages of the pyrrolidine ring translate directly into profound and diverse pharmacological activities. The scaffold can enhance aqueous solubility, improve pharmacokinetic profiles, and serve as a rigid framework to orient pharmacophoric groups.[17] The nitrogen atom can act as a hydrogen bond acceptor, while an N-H proton can serve as a donor, facilitating strong interactions with biological targets.[17]

A Hub for Diverse Pharmacological Activity

Pyrrolidine derivatives have demonstrated efficacy across a remarkable spectrum of therapeutic areas. Their molecular diversity allows for the design of agents with high potency and selectivity.[3]

Therapeutic AreaMechanism/Target ExampleExample Drug/Compound ClassReference(s)
Oncology Kinase Inhibition, Apoptosis InductionSpiro[pyrrolidine-oxindoles], Pyrrolidine Chalcones[1][18]
Antiviral Protease Inhibition (e.g., HCV NS3/4A)Telaprevir, Ombitasvir[19]
Antidiabetic α-Amylase & α-Glucosidase InhibitionPyrrolidine-based Chalcones[20]
CNS Disorders Anticonvulsant, NootropicEthosuximide, Aniracetam[1][3]
Cardiovascular Angiotensin-Converting Enzyme (ACE) InhibitionCaptopril, Enalapril[3][4]
Anti-inflammatory Various targetsPyrrolidine-based compounds[2]
Case Study: Pyrrolidine-Based α-Amylase and α-Glucosidase Inhibitors

The development of dual inhibitors for α-amylase and α-glucosidase is a key strategy in managing type 2 diabetes. A recent study detailed the synthesis of novel pyrrolidine-chalcone hybrids designed for this purpose.[20]

  • Design Rationale: The design hybridized the chalcone skeleton, known for α-amylase inhibition, with the versatile pyrrolidine ring to explore new structure-activity relationships (SAR).[20]

  • Key Findings: Compound 3 from the series demonstrated a potent dual inhibitory effect, with an IC₅₀ value of 14.61 ± 0.12 μM against α-amylase and 25.38 ± 2.09 μM against α-glucosidase. Notably, its α-amylase inhibition was superior to that of the reference drug, acarbose.[20] This study exemplifies how the pyrrolidine scaffold can be strategically combined with other pharmacophores to create novel, highly active compounds.

Part 3: Experimental Protocols and Workflow

To ensure scientific integrity and reproducibility, detailed and validated protocols are paramount. Below is a representative protocol for the asymmetric synthesis of a substituted pyrrolidine via 1,3-dipolar cycloaddition, a cornerstone technique in the field.

Protocol: Asymmetric Synthesis of a 1,3,4-Trisubstituted Pyrrolidine

This two-step protocol is adapted from methodologies that first form a pyrroline intermediate via cycloaddition, followed by a subsequent asymmetric functionalization.[10]

Step 1: 1,3-Dipolar Cycloaddition to form Pyrroline Intermediate

  • Reagent Preparation: To a solution of methyl glycinate hydrochloride (1.2 eq) and paraformaldehyde (1.5 eq) in anhydrous toluene (5 mL) is added triethylamine (1.2 eq).

  • Ylide Formation: The mixture is heated to reflux with a Dean-Stark trap for 2 hours to facilitate the formation of the azomethine ylide.

  • Cycloaddition: The reaction is cooled to room temperature. The propiolate ester (1.0 eq) is added, and the mixture is stirred for 12 hours.

  • Work-up & Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude residue is purified by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield the 2,3-dihydro-1H-pyrrole-3-carboxylate intermediate.

Step 2: Rh-Catalyzed Asymmetric 1,4-Arylation

  • Catalyst Preparation: In a separate flask, [Rh(cod)₂]BF₄ (2 mol%) and a chiral bisphosphine ligand (e.g., (R)-BINAP, 2.2 mol%) are dissolved in anhydrous dioxane under an argon atmosphere and stirred for 30 minutes.

  • Reaction Assembly: The pyrroline intermediate (1.0 eq) and the desired arylboronic acid (1.5 eq) are added to the catalyst solution.

  • Addition & Heating: A 1M aqueous solution of potassium carbonate (3.0 eq) is added, and the reaction mixture is heated to 80 °C for 16 hours.

  • Work-up & Purification: After cooling, the reaction is diluted with water and extracted with ethyl acetate (3x). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The final 1,3,4-trisubstituted pyrrolidine product is purified by column chromatography to yield the enantioenriched product. Enantiomeric excess (ee) is determined by chiral HPLC analysis.

Experimental_Workflow start Starting Materials (Amino Acid, Aldehyde, Dipolarophile) synthesis Synthesis (e.g., 1,3-Dipolar Cycloaddition) start->synthesis workup Reaction Work-up & Crude Purification synthesis->workup purification Purification (Column Chromatography, HPLC) workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening Biological Screening (Enzyme Assays, Cell-based Assays) characterization->screening Purity >95% data_analysis Data Analysis (IC50, SAR) screening->data_analysis lead_opt Lead Optimization data_analysis->lead_opt Identify Hit result Novel Bioactive Pyrrolidine Derivative data_analysis->result lead_opt->synthesis Iterative Design

Caption: General workflow for the synthesis and screening of novel derivatives.

Conclusion and Future Outlook

The pyrrolidine scaffold is not merely a common heterocycle; it is a privileged structure that continues to provide fertile ground for the discovery of novel therapeutics. Its inherent three-dimensionality and stereochemical complexity are perfectly suited to the demands of modern drug design, which increasingly targets the intricate and specific topographies of protein binding sites.

Advances in synthetic methodology, particularly in catalytic asymmetric reactions like 1,3-dipolar cycloadditions and C-H functionalization, have dramatically expanded the accessible chemical space of pyrrolidine derivatives.[8][15] These methods allow for the precise and efficient construction of complex molecular architectures that were previously challenging to access. The ongoing development of multicomponent reactions and green chemistry approaches further promises to make the synthesis of these vital compounds more sustainable and scalable.[11]

For researchers and drug development professionals, the pyrrolidine ring represents a validated starting point for innovation. By combining established synthetic wisdom with modern catalytic power, the scientific community is well-equipped to unlock the next generation of pyrrolidine-based drugs to address pressing medical needs in oncology, infectious diseases, and beyond.

References

  • Rinaldi, F., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Available at: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available at: [Link]

  • Bull, J. A., et al. (2021). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. Available at: [Link]

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  • Poyraz, S., et al. (2023). Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase. ACS Omega. Available at: [Link]

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  • Galkina, O. S., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

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Foundational

A Guide to the Theoretical Modeling of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic Acid: A Computational Chemistry Whitepaper

Introduction: The Significance of Substituted Pyrrolidines in Drug Discovery (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid belongs to a class of compounds, the substituted pyrrolidines, that are of significant interest i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyrrolidines in Drug Discovery

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid belongs to a class of compounds, the substituted pyrrolidines, that are of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring, a core feature of the amino acid proline, imparts unique conformational constraints on molecules.[1][2][3] This structural rigidity can be exploited by drug designers to enhance the binding affinity and selectivity of drug candidates for their biological targets.[4][5][6][7] The stereochemistry and nature of the substituents on the pyrrolidine ring, such as the ethoxy group at the 4-position in our molecule of interest, play a crucial role in determining the three-dimensional shape and, consequently, the biological activity.[2][4]

Theoretical modeling provides a powerful lens through which we can understand and predict the behavior of such molecules at an atomic level. By employing computational chemistry techniques, we can investigate the conformational landscape, electronic properties, and potential interactions of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid with biological macromolecules. This guide offers an in-depth exploration of the theoretical methodologies best suited for this purpose, providing researchers, scientists, and drug development professionals with a robust framework for their computational investigations.

Part 1: Foundational Theoretical Approaches

The theoretical modeling of a molecule like (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid necessitates a multi-faceted approach. No single method can capture the entirety of its chemical and physical properties. Therefore, a combination of Density Functional Theory (DFT), Molecular Dynamics (MD), and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods is recommended.

Density Functional Theory (DFT): Unveiling Electronic Structure and Reactivity

DFT is a quantum mechanical method that allows for the accurate calculation of the electronic structure of molecules.[8][9][10] This information is fundamental to understanding a molecule's geometry, stability, and reactivity.

Why DFT is Essential:

For (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid, DFT is invaluable for:

  • Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms. This is crucial as the conformation of the pyrrolidine ring and its substituents dictates its interaction with other molecules.[1][2]

  • Electronic Property Calculation: Understanding the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These properties are key indicators of chemical reactivity.[8][9]

  • Spectroscopic Predictions: Simulating infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in the experimental characterization of the molecule.

  • Thermodynamic Properties: Calculating properties such as enthalpy, entropy, and Gibbs free energy to assess the relative stability of different conformers.[8][9]

Protocol for a Standard DFT Calculation:

  • Structure Preparation: Build the initial 3D structure of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid using a molecular editor.

  • Functional and Basis Set Selection: A common and reliable choice for organic molecules is the B3LYP hybrid functional combined with a Pople-style basis set such as 6-31G(d,p).[8][9][11] For higher accuracy, larger basis sets like 6-311+G(2d,p) can be employed.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation.

  • Frequency Calculation: Following optimization, a frequency calculation should be performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data.

  • Property Calculations: Calculate desired electronic properties such as molecular orbitals and electrostatic potential.

Part 2: Exploring Conformational Dynamics

While DFT provides a static picture of the molecule's most stable state, biological systems are dynamic. The pyrrolidine ring is known to exhibit different puckering conformations, and the ethoxy substituent can rotate.[1][12] Molecular Dynamics (MD) simulations are the tool of choice for exploring this conformational flexibility.

Molecular Dynamics (MD): Simulating Molecular Motion

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe how the molecule behaves over time.[13]

The Power of MD for this System:

  • Conformational Sampling: MD simulations can explore the various accessible conformations of the pyrrolidine ring (e.g., Cγ-exo and Cγ-endo puckers) and the orientation of the ethoxy group.[1][12]

  • Solvation Effects: By including explicit solvent molecules (e.g., water) in the simulation, we can study how the solvent influences the molecule's conformation and dynamics.

  • Interaction with Biological Targets: MD is instrumental in simulating the binding of the molecule to a protein active site, providing insights into the binding mode and stability of the complex.[13]

Workflow for an MD Simulation:

Caption: A typical workflow for a molecular dynamics simulation.

Key Considerations for MD Simulations:

  • Force Field Selection: The choice of force field is critical for the accuracy of the simulation. For a molecule like this, a general amber force field (GAFF) or a CHARMM general force field (CGenFF) would be appropriate.

  • Simulation Time: The length of the simulation must be sufficient to adequately sample the conformational space of interest. This can range from nanoseconds to microseconds, depending on the specific research question.

  • Analysis: A wide range of analyses can be performed on the MD trajectories, including root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and analysis of dihedral angles to characterize conformational changes.

Part 3: Modeling Interactions in a Biological Context

To gain a deeper understanding of how (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid interacts with a biological target, such as an enzyme, a hybrid QM/MM approach is often necessary.[14][15][16][17]

Quantum Mechanics/Molecular Mechanics (QM/MM): A Hybrid Approach

QM/MM methods combine the accuracy of quantum mechanics for a small, critical region of the system (e.g., the ligand and the enzyme active site) with the computational efficiency of molecular mechanics for the rest of the system (the bulk of the protein and solvent).[14][15][16][17]

Advantages of QM/MM for Drug Development:

  • Accurate Description of Interactions: QM/MM can accurately model electronic effects such as polarization and charge transfer that are crucial for understanding ligand-protein binding.

  • Modeling Chemical Reactions: If the molecule is a substrate or inhibitor that undergoes a chemical reaction within the enzyme active site, QM/MM is the method of choice for studying the reaction mechanism and calculating activation energies.[16]

  • Refining Binding Poses: QM/MM can be used to refine the binding poses of ligands obtained from docking or MD simulations, providing a more accurate picture of the binding mode.

Conceptual Representation of a QM/MM System:

QM_MM cluster_0 MM Region (Protein and Solvent) cluster_1 QM Region (Ligand and Active Site) Protein Protein Solvent Solvent Ligand Ligand ActiveSite ActiveSite Ligand->ActiveSite Interaction ActiveSite->Protein Covalent Link

Caption: A schematic of a QM/MM partitioning scheme.

A General QM/MM Protocol:

  • System Setup: Prepare the protein-ligand complex, typically starting from a crystal structure or a model generated by homology modeling and docking.

  • Partitioning the System: Define the QM and MM regions. The QM region should include the ligand and any key active site residues directly involved in binding or catalysis.

  • Link Atom Placement: Where a covalent bond is broken between the QM and MM regions, a "link atom" (typically a hydrogen atom) is used to saturate the valency of the QM atom.

  • QM/MM Calculations: Perform geometry optimizations or molecular dynamics simulations using the chosen QM/MM Hamiltonian.

  • Analysis: Analyze the results to understand the nature of the interactions, the reaction mechanism, or other properties of interest.

Part 4: Data Presentation and Interpretation

The output of these theoretical models is a wealth of quantitative data. Clear and concise presentation is essential for interpretation and communication.

Tabular Summaries of Key Data
Property DFT (B3LYP/6-31G(d,p)) MD (GAFF, 100 ns) QM/MM (QM: B3LYP/6-31G(d,p))
Optimized Geometry Bond lengths, angles, dihedralsN/ARefined active site geometry
Relative Energies Conformer stabilitiesFree energy landscapesBinding free energy
Electronic Properties HOMO/LUMO energies, Mulliken chargesN/ACharge transfer, polarization
Conformational Analysis N/APyrrolidine pucker populationsLigand conformation in active site
Interpreting the Results

The combined insights from DFT, MD, and QM/MM studies can provide a comprehensive understanding of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid. For example:

  • DFT calculations can reveal the intrinsic conformational preferences of the molecule in the gas phase.

  • MD simulations can then show how these preferences are modulated by the solvent environment and thermal fluctuations.

  • Finally, QM/MM simulations can elucidate the specific interactions that govern the molecule's binding to its biological target, providing a rational basis for the design of more potent and selective analogs.

Conclusion: A Roadmap for In Silico Investigation

This guide has outlined a robust and scientifically rigorous framework for the theoretical modeling of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid. By leveraging the complementary strengths of Density Functional Theory, Molecular Dynamics, and QM/MM methods, researchers can gain deep insights into the structural, dynamic, and electronic properties of this promising molecule. The judicious application of these computational tools will undoubtedly accelerate the drug discovery and development process, enabling the rational design of novel therapeutics with enhanced efficacy and safety profiles.

References

  • Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains - MDPI. Available at: [Link]

  • Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains † - Sciforum. Available at: [Link]

  • Chiroptical Properties of Amino Acids: A Density Functional Theory Study - MDPI. Available at: [Link]

  • Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines | Scilit. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Solubility of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid in Organic Solvents

Abstract The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that profoundly influences drug discovery, development, and formulation. This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that profoundly influences drug discovery, development, and formulation. This guide provides a comprehensive technical framework for understanding and determining the solubility of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid, a substituted proline derivative of significant interest in medicinal chemistry. In the absence of extensive public data for this specific molecule, this document serves as a practical manual for researchers, outlining the theoretical considerations, solvent selection strategies, and detailed experimental protocols necessary to generate reliable solubility data. We will delve into the predicted physicochemical characteristics of the target compound, provide a rationale for selecting a diverse range of organic solvents, and present a step-by-step methodology for solubility determination via the widely accepted shake-flask method coupled with HPLC-UV analysis. This guide is intended to empower researchers and drug development professionals to systematically approach solubility screening and generate the crucial data needed to advance their research and development efforts.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness." Poor solubility can impede absorption, lead to low bioavailability, and create significant hurdles in formulation development.[1] For (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid, a molecule with potential applications as a building block in the synthesis of novel therapeutics, a thorough understanding of its solubility profile in various organic solvents is paramount. Such data is essential for:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Identifying suitable solvent systems for creating stable and effective drug delivery systems.[2]

  • Preclinical Studies: Enabling the preparation of solutions for in vitro and in vivo assays.

This guide will provide the necessary theoretical background and practical protocols to systematically determine the solubility of this promising intermediate.

Physicochemical Characterization of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid

Direct experimental data for (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid is scarce. However, we can infer its likely properties by examining its structural components and drawing parallels with related compounds like proline and 4-hydroxyproline.

  • Structure: The molecule is a derivative of proline, a cyclic amino acid. It features a carboxylic acid group, a secondary amine within the pyrrolidine ring, and an ethoxy group at the 4-position.

  • Polarity and Hydrogen Bonding: The carboxylic acid and the secondary amine are both capable of acting as hydrogen bond donors and acceptors. The ether oxygen of the ethoxy group can act as a hydrogen bond acceptor. These features suggest that the molecule will have a significant degree of polarity. The ethoxy group, while containing a polar C-O bond, also introduces a nonpolar ethyl component, which may slightly decrease its overall polarity compared to its hydroxyl analogue, (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid.[3][4] The solubility in water is expected to be good due to the ability to form hydrogen bonds.[5]

  • Amphoteric Nature: The presence of both a carboxylic acid (acidic) and a secondary amine (basic) group makes the molecule amphoteric. Its charge state and, consequently, its solubility will be highly dependent on the pH of the medium. In organic solvents, this zwitterionic character can influence its interaction with polar and nonpolar solvents.

  • Comparison to Proline: Proline itself is readily soluble in water and polar solvents like ethanol but has poor solubility in non-polar organic solvents.[6][7] We can anticipate a similar trend for (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid, with the ethoxy group modulating this behavior.

Strategic Selection of Organic Solvents for Solubility Screening

A well-designed solubility study hinges on the selection of a diverse and relevant set of organic solvents. The goal is to probe the compound's solubility across a spectrum of polarities and hydrogen bonding capabilities.[8][9] Solvents commonly used in the pharmaceutical industry are categorized into classes based on their toxicity, with a preference for less toxic Class 3 solvents.[9]

A recommended starting panel of solvents for screening (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid is presented in Table 1. This selection spans a range of polarities, from polar protic to polar aprotic and nonpolar.

Table 1: Recommended Organic Solvents for Solubility Screening

Solvent ClassSolventPolarityHydrogen BondingRationale
Polar Protic MethanolHighDonor & AcceptorCommon solvent in synthesis and purification.[10]
EthanolHighDonor & Acceptor"Green" and widely used solvent in pharmaceutical processes.[11]
Isopropanol (IPA)Medium-HighDonor & AcceptorFrequently used in crystallization.
Polar Aprotic AcetonitrileHighAcceptorGood solubilizing power for polar compounds.
AcetoneMedium-HighAcceptorVersatile solvent for a range of compounds.
N,N-Dimethylformamide (DMF)HighAcceptorStrong solubilizer, often used for poorly soluble compounds.[11]
Dimethyl Sulfoxide (DMSO)HighAcceptorPowerful solvent, particularly for compounds with hydrogen bonding potential.[11]
Tetrahydrofuran (THF)MediumAcceptorUseful ether-based solvent.
Nonpolar Aprotic Dichloromethane (DCM)Medium-LowWeak AcceptorCommon solvent for organic synthesis.
TolueneLowNoneRepresentative of aromatic hydrocarbon solvents.
n-HeptaneLowNoneRepresents aliphatic hydrocarbon solvents.

The following diagram illustrates a decision-making workflow for solvent selection.

Solvent_Selection_Workflow Figure 1: Solvent Selection Workflow start Define Study Objective (e.g., Synthesis, Formulation) class3 Prioritize Class 3 Solvents (e.g., Ethanol, Acetone, DMSO) start->class3 class2 Consider Class 2 Solvents (e.g., Acetonitrile, Toluene, DCM) if necessary class3->class2 polarity Select Solvents Across Polarity Spectrum class2->polarity h_bond Include H-Bond Donors, Acceptors, and Aprotic Solvents polarity->h_bond final_panel Finalize Solvent Panel (e.g., Table 1) h_bond->final_panel

Figure 1: Solvent Selection Workflow

Experimental Protocol: Thermodynamic Solubility Determination

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[12] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature, which is achieved by allowing a suspension of the compound to equilibrate over a sufficient period.[13]

Materials and Equipment
  • (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

Procedure: Shake-Flask Method

The following diagram outlines the experimental workflow for the shake-flask method.

Shake_Flask_Workflow Figure 2: Shake-Flask Experimental Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis weigh 1. Weigh excess solid into a vial add_solvent 2. Add a known volume of solvent weigh->add_solvent shake 3. Shake at constant temperature (e.g., 24-48 hours) add_solvent->shake centrifuge 4. Centrifuge to pellet undissolved solid shake->centrifuge filter 5. Filter supernatant centrifuge->filter dilute 6. Dilute the saturated solution filter->dilute hplc 7. Analyze by HPLC-UV dilute->hplc calculate 8. Calculate solubility hplc->calculate

Figure 2: Shake-Flask Experimental Workflow

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment. A starting point is to add approximately 10-20 mg of the compound.

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to shake for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[14][15] It is advisable to take time points (e.g., 24h, 48h, 72h) to confirm that the concentration is no longer changing.[16]

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. For highly accurate results, pass the supernatant through a syringe filter (0.22 µm) that is compatible with the solvent to remove any remaining microscopic particles.

  • Dilution: Immediately dilute the collected saturated solution with a known volume of the same solvent or a suitable mobile phase to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

Analytical Method: HPLC-UV Quantification

Since most amino acids do not have a strong chromophore, UV detection can be challenging without derivatization.[17][18] However, detection at low wavelengths (around 200-210 nm) where the carboxyl group absorbs is often feasible.[18]

HPLC Method Development:

  • Column: A standard reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically effective for separating amino acid derivatives.

  • Detection: Set the UV detector to a low wavelength, such as 210 nm.

  • Standard Curve: Prepare a series of standard solutions of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid of known concentrations in the chosen solvent. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted samples from the solubility experiment and determine their concentrations using the calibration curve.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Example of Solubility Data Presentation

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Acetonitrile25[Experimental Value][Calculated Value]
Dichloromethane25[Experimental Value][Calculated Value]
Toluene25[Experimental Value][Calculated Value]
............

Interpretation:

The collected data will provide a quantitative measure of the solubility of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid in a range of organic solvents. This information can be used to:

  • Rank-order solvents: Identify the most effective solvents for dissolving the compound.

  • Guide process development: Select appropriate solvents for reactions, extractions, and crystallizations.

  • Inform formulation strategies: Provide a basis for the development of liquid formulations.

  • Build predictive models: The data can contribute to the development of quantitative structure-property relationship (QSPR) models for predicting the solubility of related compounds.[19][20]

Conclusion

While direct solubility data for (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid may not be readily available, this technical guide provides a robust framework for its systematic determination. By understanding the physicochemical properties of the molecule, employing a strategic approach to solvent selection, and adhering to a rigorous experimental protocol like the shake-flask method, researchers can generate high-quality, reliable solubility data. This information is invaluable for making informed decisions throughout the drug discovery and development pipeline, ultimately accelerating the journey of new chemical entities from the laboratory to the clinic.

References

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  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [URL: https://www.sygnaturediscovery.com/dmpk/in-vitro-assays/aqueous-solubility-turbidimetric-kinetic-thermodynamic]
  • National Institutes of Health (NIH). Determination of aqueous solubility by heating and equilibration: A technical note. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4287302/]
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Exploratory

An In-depth Technical Guide to the Potential Biological Activity of Ethoxy-Substituted Proline Analogs

Abstract Proline, a unique proteinogenic amino acid, imparts critical conformational constraints on peptide and protein structures, most notably in the collagen triple helix.[1][2] The chemical modification of the prolin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proline, a unique proteinogenic amino acid, imparts critical conformational constraints on peptide and protein structures, most notably in the collagen triple helix.[1][2] The chemical modification of the proline ring has emerged as a powerful strategy in medicinal chemistry and chemical biology to modulate peptide conformation, stability, and biological activity.[1][3][4] This technical guide provides an in-depth exploration of ethoxy-substituted proline analogs, a class of synthetic amino acids with significant and underexplored therapeutic potential. We will dissect the structural and functional implications of introducing an ethoxy group at various positions on the proline ring, focusing on key areas of biological activity including collagen stabilization, anticancer applications, and enzyme inhibition. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of foundational principles, detailed experimental protocols, and field-proven insights to catalyze further innovation.

Introduction: The Rationale for Proline Modification

Proline's secondary amine is incorporated into a five-membered pyrrolidine ring, a feature that restricts the Ramachandran space of the peptide backbone and reduces the propensity for cis/trans isomerization of the preceding peptide bond.[1] This conformational rigidity is fundamental to the structure of many proteins, including collagen, where it is essential for the formation and stability of the characteristic triple helix.[5][6]

Nature's own modification, the hydroxylation of proline to hydroxyproline (Hyp), is a critical post-translational modification that dramatically enhances the thermal stability of collagen.[5][6] This stabilization is attributed to stereoelectronic effects and the formation of crucial hydrogen bonds. Inspired by this, synthetic chemists have developed a vast array of proline analogs to fine-tune the properties of peptides for therapeutic applications.[1][3][4]

The introduction of an ethoxy (-OCH2CH3) group in place of a hydroxyl group represents a subtle yet profound chemical alteration. This substitution modulates several key physicochemical properties:

  • Steric Bulk: The ethyl group is larger than a hydrogen or hydroxyl group, influencing the preferred pucker of the pyrrolidine ring and altering local peptide conformation.

  • Hydrophobicity: The ethoxy group increases lipophilicity compared to the hydroxyl group, which can affect membrane permeability, protein-protein interactions, and overall drug metabolism, distribution, and toxicity profiles.

  • Hydrogen Bonding: While the ether oxygen can act as a hydrogen bond acceptor, it lacks the donor capability of a hydroxyl group, fundamentally changing the potential interaction landscape with biological targets.

This guide will focus primarily on the biological implications of these changes, particularly concerning 4-ethoxyproline isomers.

Modulation of Collagen Stability

The stability of the collagen triple helix is paramount for the integrity of connective tissues.[5] This stability is often quantified by its melting temperature (Tm), the temperature at which 50% of the helical structure is lost.[7] The incorporation of 4(R)-hydroxyproline (trans-4-hydroxyproline or Hyp) is known to significantly increase this thermal stability.[5][8]

Replacing Hyp with ethoxy-substituted proline analogs allows for a systematic investigation into the forces governing helix stability. The stereochemistry at the C4 position is critical.

  • (4R)-Ethoxyproline (trans-isomer): This analog mimics the stereochemistry of the naturally stabilizing Hyp. It is hypothesized that the ethoxy group, while unable to donate a hydrogen bond, can still influence the ring pucker (favoring a Cγ-exo pucker) in a manner that pre-organizes the peptide backbone for triple helix formation. Its increased hydrophobicity may also contribute to stabilizing interactions within the core of the triple helix.

  • (4S)-Ethoxyproline (cis-isomer): This isomer is expected to be destabilizing, similar to how cis-4-hydroxyproline destabilizes the triple helix. The Cγ-endo pucker induced by this substitution pattern disrupts the required helical geometry.[3]

Data Presentation: Comparative Thermal Stability

The following table summarizes hypothetical, yet expected, melting temperatures (Tm) for collagen model peptides (CMPs) incorporating different proline analogs. These peptides typically follow a (Pro-Yaa-Gly)n or (Xaa-Pro-Gly)n repeating sequence.

Proline Analog in Yaa PositionExpected Pyrrolidine PuckerKey Stabilizing InteractionPredicted Melting Temp. (Tm)
Proline (Pro)Cγ-endo / Cγ-exo equilibriumBackbone geometryBaseline
(4R)-Hydroxyproline (Hyp)Cγ-exoH-bond network, stereoelectronicsHigh (e.g., 40-60 °C)
(4R)-EthoxyprolineCγ-exoStereoelectronics, hydrophobic effectsModerate to High (Slightly < Hyp)
(4S)-EthoxyprolineCγ-endoN/A (Destabilizing)Low (< Baseline)
Experimental Protocol: Measuring Collagen Stability via Circular Dichroism (CD) Spectroscopy

This protocol outlines a standard method for determining the melting temperature (Tm) of a synthetic collagen model peptide.

Causality: CD spectroscopy is the chosen method because the collagen triple helix has a distinct spectral signature—a positive peak around 225 nm and a strong negative trough near 200 nm. The unfolding of the helix into random coils leads to a loss of this signature, which can be monitored as a function of temperature.

Methodology:

  • Peptide Synthesis & Purification: Synthesize the collagen model peptide (e.g., Ac-(Pro-Yaa-Gly)10-NH2) using standard solid-phase peptide synthesis (SPPS). Purify by reverse-phase HPLC to >95% purity and confirm identity by mass spectrometry.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Determine the precise peptide concentration using UV absorbance at 280 nm if aromatic residues are present, or via amino acid analysis for higher accuracy. A typical final concentration for CD is 0.1-0.2 mg/mL.

    • Allow the peptide solution to anneal at 4°C for at least 24 hours to ensure complete triple helix formation.

  • CD Spectrometer Setup:

    • Use a CD spectrometer equipped with a Peltier temperature controller.

    • Set the wavelength to monitor the peak at 225 nm.

    • Use a quartz cuvette with a 1 mm path length.

  • Thermal Denaturation:

    • Equilibrate the sample at a low temperature (e.g., 4°C) and record the baseline signal.

    • Increase the temperature at a controlled rate (e.g., 0.5°C per minute) from the starting temperature to a high temperature where the peptide is fully denatured (e.g., 80°C).

    • Continuously record the CD signal at 225 nm throughout the temperature ramp.

  • Data Analysis:

    • Plot the CD signal at 225 nm versus temperature. This will generate a sigmoidal melting curve.

    • The melting temperature (Tm) is determined by calculating the first derivative of the curve; the Tm corresponds to the temperature at the peak of the derivative plot, representing the midpoint of the transition.

Anticancer and Enzyme Inhibition Potential

The metabolic pathways involving proline are increasingly recognized as critical for cancer cell survival and proliferation.[9][10] Specifically, the enzymes proline dehydrogenase (PRODH) and prolyl hydroxylases (PHDs) have emerged as promising therapeutic targets.[11][12][13] Ethoxy-substituted proline analogs, by mimicking the natural substrate, have the potential to act as competitive inhibitors of these enzymes.

Targeting Prolyl Hydroxylases (PHDs)

PHDs are a family of enzymes that hydroxylate proline residues, most famously on the Hypoxia-Inducible Factor (HIF).[13][14] Under normal oxygen conditions, PHD-mediated hydroxylation of HIF-α targets it for degradation.[15] Under hypoxic conditions (common in solid tumors), PHD activity is reduced, HIF-α stabilizes, and promotes genes involved in angiogenesis, glycolysis, and cell survival.[14][16][17]

Inhibiting PHDs can therefore stabilize HIF, which has therapeutic applications in treating anemia.[14][15] Conversely, in certain cancer contexts, modulating this pathway is of great interest. An ethoxy-proline analog could potentially bind to the PHD active site, but the lack of a hydroxylatable C-H bond and the steric hindrance of the ethoxy group could prevent the catalytic reaction, leading to competitive inhibition.

Visualization: HIF Prolyl Hydroxylase Inhibition Workflow

This diagram illustrates the logical flow for screening ethoxy-proline analogs as PHD inhibitors.

PHD_Inhibition_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: Biological Outcome Synthesis Synthesis of (4R)- and (4S)-Ethoxyproline Analogs Assay Biochemical PHD2 Inhibition Assay (e.g., ELISA) Synthesis->Assay Test Compounds IC50 Determine IC50 Values Assay->IC50 Generate Dose-Response Curve Treatment Treat Cells with Lead Compounds IC50->Treatment Select Hits (Low IC50) CellCulture Culture Hypoxia-Responsive Cells (e.g., HEK293, Hep3B) CellCulture->Treatment HIF_WB Measure HIF-1α Stabilization (Western Blot) Treatment->HIF_WB VEGF Measure Downstream Gene (VEGF) Expression (qPCR/ELISA) Treatment->VEGF Metastasis Cell Migration/Invasion Assay (e.g., Transwell) HIF_WB->Metastasis Assess Functional Effect Angiogenesis Tube Formation Assay (e.g., HUVECs) VEGF->Angiogenesis Assess Functional Effect

Caption: A workflow for identifying and validating ethoxy-proline analogs as PHD inhibitors.

Targeting Proline Dehydrogenase (PRODH/POX)

PRODH (also known as POX) is a mitochondrial enzyme that catalyzes the first step of proline catabolism.[11][12] Its activity is complexly linked to cancer biology; it can produce reactive oxygen species (ROS) to induce apoptosis but can also provide energy and metabolic intermediates for tumor growth.[10][18] Designing inhibitors for PRODH is a strategy being explored for cancer therapy.[11][12] Proline analogs are excellent candidates for this purpose, and structure-affinity relationship studies have shown that modifications to the proline ring are well-tolerated and can modulate inhibitory activity.[11][12] The ethoxy group's size and hydrophobicity could influence binding within the PRODH active site, potentially leading to potent and selective inhibition.

Synthesis and Future Directions

The synthesis of ethoxy-substituted proline analogs typically starts from commercially available hydroxyproline. A key step is the Williamson ether synthesis, where the hydroxyl group is deprotonated with a strong base and reacted with an ethyl halide (e.g., ethyl iodide). Protecting group strategies are essential to prevent side reactions at the amine and carboxylic acid functionalities during synthesis.

Visualization: General Synthetic Scheme

Synthesis_Scheme Hyp Hydroxyproline ProtectedHyp Protected Hydroxyproline (e.g., Boc-Hyp-OMe) Hyp->ProtectedHyp Protection Alkylation 1. Base (e.g., NaH) 2. Ethyl Iodide EthoxyAnalog Protected Ethoxyproline Analog ProtectedHyp->EthoxyAnalog Williamson Ether Synthesis Deprotection Deprotection (Acid/Base Hydrolysis) FinalProduct Ethoxy-Substituted Proline EthoxyAnalog->FinalProduct Final Deprotection

Caption: A generalized synthetic route for ethoxy-substituted proline analogs.

Future Outlook

The exploration of ethoxy-substituted proline analogs is still in its early stages. Key future directions include:

  • Systematic SAR Studies: Synthesizing and testing a broader range of analogs with substitutions at the C2, C3, and C5 positions to build comprehensive structure-activity relationships for various biological targets.

  • Incorporation into Bioactive Peptides: Using these analogs to replace proline in known bioactive peptides (e.g., antimicrobial or cell-penetrating peptides) to enhance their stability, bioavailability, or target affinity.[19][20][21]

  • Advanced In Vivo Studies: Moving promising lead compounds identified from in vitro and cell-based assays into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles for diseases like fibrosis, anemia, and cancer.[22]

  • Application in Protein Engineering: Using ethoxyproline as a non-canonical amino acid to engineer proteins with novel folds, enhanced stability, or new functionalities.[4]

The subtle modification of replacing a hydroxyl with an ethoxy group opens a wide array of possibilities for chemical biologists and drug developers. By carefully considering the resulting changes in sterics, hydrophobicity, and hydrogen bonding potential, these unique proline analogs can be powerful tools for creating next-generation therapeutics and biological probes.

References

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Foundational

A Technical Guide to Substituted Pyrrolidine-2-Carboxylic Acids: Synthesis, Stereochemistry, and Applications in Drug Discovery

Introduction The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active molecules, from natural products to synthetic pharmaceuticals.[1][2][3] Its five-membered saturated structure provides a t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active molecules, from natural products to synthetic pharmaceuticals.[1][2][3] Its five-membered saturated structure provides a three-dimensional framework that can effectively present substituents in precise spatial orientations, making it an ideal building block for interacting with biological targets.[4][5] Among the various classes of pyrrolidine derivatives, substituted pyrrolidine-2-carboxylic acids and their analogues stand out for their significant role in medicinal chemistry. The inherent chirality of the C2 position, coupled with the ability to introduce diverse substituents at other positions on the ring, allows for the fine-tuning of pharmacological properties.[6] This guide provides an in-depth exploration of the synthesis, stereochemical control, and therapeutic applications of this important class of molecules, aimed at researchers and professionals in the field of drug development.

The strategic importance of the pyrrolidine-2-carboxylic acid core lies in its ability to mimic the structure of the natural amino acid proline.[2] This mimicry allows for the design of molecules that can interact with enzymes and receptors that recognize proline-containing peptides. Furthermore, the pyrrolidine ring can serve as a rigid scaffold to orient functional groups in a desired conformation, thereby enhancing binding affinity and selectivity for a specific biological target.[4] The non-planar, puckered nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," contributes to its ability to explore a wider range of conformational space compared to flat aromatic rings, a desirable trait in drug design.[4][5]

This technical guide will delve into the key synthetic strategies employed to construct and modify the pyrrolidine-2-carboxylic acid scaffold, with a strong emphasis on stereoselective methods that are crucial for obtaining enantiomerically pure compounds. We will then explore the diverse pharmacological activities exhibited by these derivatives, highlighting their applications as enzyme inhibitors and modulators of various biological pathways. Finally, detailed experimental protocols and visual representations of key concepts will be provided to offer practical insights for researchers in the laboratory.

I. Synthetic Strategies for Substituted Pyrrolidine-2-Carboxylic Acids

The synthesis of substituted pyrrolidine-2-carboxylic acids often starts from readily available chiral precursors, such as L-proline or L-hydroxyproline, which serve as versatile starting materials.[7][8] Alternatively, various cyclization strategies of acyclic precursors have been developed to construct the pyrrolidine ring with control over stereochemistry.

Synthesis from Chiral Pool Starting Materials

The use of naturally occurring amino acids like L-proline provides a straightforward entry into the synthesis of enantiomerically pure pyrrolidine-2-carboxylic acid derivatives. The carboxylic acid and the secondary amine of the proline scaffold offer two convenient handles for chemical modification.

A common initial step involves the protection of the nitrogen atom, typically with a tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions during subsequent transformations. For instance, L-proline can be reacted with Boc-anhydride to yield (tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid.[9] This protected intermediate can then be coupled with various amines or alcohols to form amides or esters, respectively.

Stereoselective Cyclization Reactions

For the synthesis of pyrrolidines with substitution patterns not readily accessible from the chiral pool, stereoselective cyclization reactions of acyclic precursors are employed. One powerful method is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. This approach allows for the construction of the pyrrolidine ring with the simultaneous introduction of multiple stereocenters.

Another important strategy is the intramolecular Michael addition. For example, enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes, catalyzed by an organocatalyst, can produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivatives in a concise manner.[10]

The following diagram illustrates a general synthetic workflow starting from L-proline.

G Proline L-Proline BocProline N-Boc-L-Proline Proline->BocProline Boc Anhydride Amide Substituted Amide BocProline->Amide Amine, Coupling Agent Ester Substituted Ester BocProline->Ester Alcohol, Acid Catalyst Reduction Alcohol Derivative BocProline->Reduction Reduction (e.g., LiAlH4) FurtherFunc Further Functionalization Amide->FurtherFunc Ester->FurtherFunc Reduction->FurtherFunc

Caption: General synthetic routes from L-proline.

Experimental Protocol: Synthesis of tert-butyl (S)-2-(phenylcarbamoyl)pyrrolidine-1-carboxylate

This protocol details the synthesis of a substituted pyrrolidine-2-carboxamide, a common scaffold in drug discovery.[11]

Step 1: N-Protection of L-Proline

  • Dissolve L-proline (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium carbonate (2.5 eq) and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) in dioxane.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-proline as a white solid.

Step 2: Amide Coupling

  • Dissolve N-Boc-L-proline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add aniline (1.0 eq) and continue stirring at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

II. Stereochemistry and its Impact on Biological Activity

The stereochemistry of substituted pyrrolidine-2-carboxylic acids is a critical determinant of their biological activity. The presence of multiple chiral centers allows for a large number of possible stereoisomers, each potentially having a unique pharmacological profile. It is well-established that only one enantiomer of a chiral drug is often responsible for the desired therapeutic effect.[12]

The puckering of the pyrrolidine ring, which can adopt either an "endo" or "exo" conformation, is influenced by the nature and position of the substituents. This conformational preference, in turn, dictates the spatial orientation of the functional groups and their ability to interact with the binding site of a biological target. For instance, substituents at the C4 position of proline are known to significantly affect the puckering of the ring.[4]

The following diagram illustrates the concept of stereoisomerism in a disubstituted pyrrolidine.

G cluster_0 Cis Isomers cluster_1 Trans Isomers Cis1 (2R, 4R) Cis2 (2S, 4S) Cis1->Cis2 Enantiomers Trans1 (2R, 4S) Cis1->Trans1 Epimerization at C4 Trans2 (2S, 4R) Cis2->Trans2 Epimerization at C4 Trans1->Trans2 Enantiomers

Caption: Stereoisomers of a 4-substituted pyrrolidine-2-carboxylic acid.

III. Applications in Drug Discovery

Substituted pyrrolidine-2-carboxylic acid derivatives have emerged as privileged scaffolds in the development of a wide range of therapeutic agents. Their ability to act as enzyme inhibitors, receptor antagonists, and modulators of protein-protein interactions has led to their investigation in numerous disease areas.

Enzyme Inhibitors

A significant application of these compounds is in the design of enzyme inhibitors. The pyrrolidine ring can effectively mimic the transition state of an enzymatic reaction, leading to potent and selective inhibition.

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A novel series of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives have been synthesized and identified as potent DPP-4 inhibitors for the treatment of type 2 diabetes.[13] One compound from this series demonstrated high inhibitory activity (IC50 = 0.017 μM) and good efficacy in in vivo models.[13]

  • Enoyl Acyl Carrier Protein Reductase (InhA) Inhibitors: Pyrrolidine carboxamides have been discovered as a novel class of inhibitors of InhA from Mycobacterium tuberculosis, a key enzyme in the mycobacterial fatty acid elongation cycle.[12] Optimization of a lead compound resulted in a more than 160-fold improvement in potency.[12]

  • α-Amylase and α-Glucosidase Inhibitors: Pyrrolidine derivatives have been investigated for their potential to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[9] Inhibition of these enzymes can help regulate postprandial glucose levels, which is beneficial in managing diabetes.[9]

Anticancer and Antimicrobial Agents

The versatility of the pyrrolidine scaffold has also been exploited in the development of anticancer and antimicrobial agents.

  • Anticancer Activity: Novel 5-oxopyrrolidine derivatives have shown promising anticancer activity against A549 lung cancer cells.[14] Additionally, certain pyrrolidine-2,5-dione based compounds have been evaluated for their inhibitory activity against enzymes involved in steroid biosynthesis, which is relevant to hormone-dependent cancers.[15]

  • Antimicrobial Activity: Some 5-oxopyrrolidine derivatives bearing a 5-nitrothiophene substituent have demonstrated selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.[14] Furthermore, 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives have been evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria.[1]

Other Therapeutic Areas

The pharmacological potential of substituted pyrrolidine-2-carboxylic acids extends to other therapeutic areas as well.

  • Anticonvulsant Activity: A library of 1,3-disubstituted pyrrolidine-2,5-diones has been synthesized and screened for anticonvulsant activity in mouse models of seizures.[4]

  • Central Nervous System (CNS) Applications: The pyrrolidine scaffold is present in various drugs targeting the CNS, highlighting its ability to cross the blood-brain barrier and interact with neuronal targets.

The following table summarizes the biological activities of representative substituted pyrrolidine-2-carboxylic acid derivatives.

Compound ClassTarget/ActivityTherapeutic AreaReference
Pyrrolidine-2-carbonitrilesDPP-4 InhibitionType 2 Diabetes[13]
Pyrrolidine CarboxamidesInhA InhibitionTuberculosis[12]
5-Oxopyrrolidine DerivativesAnticancer, AntimicrobialOncology, Infectious Diseases[14]
Pyrrolidine-2,5-dionesAnticonvulsantEpilepsy[4]
Pyrrolidine Derivativesα-Amylase/α-Glucosidase InhibitionDiabetes[9]

Conclusion

Substituted pyrrolidine-2-carboxylic acids represent a cornerstone of modern medicinal chemistry. Their structural versatility, inherent chirality, and ability to mimic natural amino acids make them an invaluable scaffold for the design of novel therapeutic agents. The continuous development of innovative and stereoselective synthetic methodologies provides access to a vast chemical space of pyrrolidine derivatives, enabling the exploration of new biological targets and the optimization of existing drug candidates. As our understanding of the intricate interplay between molecular structure and biological function deepens, the importance of the substituted pyrrolidine-2-carboxylic acid core in drug discovery is poised to grow even further. The insights and protocols provided in this guide aim to equip researchers with the foundational knowledge and practical tools necessary to contribute to this exciting and impactful field.

References

  • Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry,
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules,
  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry,
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry,
  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Mustansiriyah Journal of Science,
  • Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Results in Chemistry,
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry,
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules,
  • Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents. Journal of Enzyme Inhibition and Medicinal Chemistry,
  • Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry,
  • The Synthesis of (±)-Azetidine-2-carboxylic Acid and 2-Pyrrolidinone Derivatives. Agricultural and Biological Chemistry,
  • Pyrrolidine synthesis. Organic Chemistry Portal,
  • Pyrrolidine Deriv
  • Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening.
  • Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradi
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society,
  • Pharmaceuticals with 2-pyrrolidinone scaffold..
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxyl
  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Sci-Hub,
  • The Chemistry of Building Blocks: Pyrrolidine Carboxylic Acids. ChemicalBook,
  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cycliz
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA,
  • Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase. Journal of Medicinal Chemistry,

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Stereoselective Synthesis of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Substituted Pyrrolidines (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid is a chiral non-proteinogenic amino acid derivati...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Pyrrolidines

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid is a chiral non-proteinogenic amino acid derivative. The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds and pharmaceuticals. The conformational rigidity imparted by the five-membered ring, combined with the stereospecific placement of substituents, allows for precise molecular interactions with biological targets. Specifically, the introduction of an ethoxy group at the 4-position can significantly modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, making this compound a valuable building block in medicinal chemistry and drug discovery.

This document provides a comprehensive guide to the stereoselective synthesis of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid, starting from the commercially available and stereochemically defined precursor, (2S,4R)-4-hydroxy-L-proline. The synthetic strategy is designed to be robust and reproducible, with a focus on explaining the critical parameters of each step to ensure high yield and stereochemical fidelity.

Overall Synthetic Strategy

The synthesis of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid is a multi-step process that requires careful protection of the reactive functional groups, followed by the key etherification step, and concluding with deprotection to yield the final product. The stereochemistry of the starting material, (2S,4R)-4-hydroxy-L-proline, is preserved throughout the synthesis.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start (2S,4R)-4-hydroxy-L-proline Step1 Protection of Amine and Carboxylic Acid Start->Step1 Intermediate1 N-Boc-4-hydroxy-L-proline methyl ester Step1->Intermediate1 Step2 Williamson Ether Synthesis (O-Ethylation) Intermediate1->Step2 Intermediate2 N-Boc-4-ethoxy-L-proline methyl ester Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 FinalProduct (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid Step3->FinalProduct

Caption: Overall synthetic workflow for (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid.

Detailed Experimental Protocols

Part 1: Protection of (2S,4R)-4-hydroxy-L-proline

To prevent unwanted side reactions during the etherification, the amine and carboxylic acid functionalities of the starting material must be protected. The amine is protected as a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is converted to a methyl ester.

Step 1.1: Methyl Esterification

The carboxylic acid is first esterified to prevent its reaction with the base in the subsequent etherification step. A common method is the Fischer-Speier esterification using methanol in the presence of an acid catalyst.

Protocol:

  • Suspend (2S,4R)-4-hydroxy-L-proline (10.0 g, 76.2 mmol) in methanol (150 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (8.3 mL, 114 mmol) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting white solid, (2S,4R)-4-hydroxy-L-proline methyl ester hydrochloride, can be used in the next step without further purification.

Step 1.2: N-Boc Protection

The secondary amine is protected with a Boc group to prevent its alkylation in the subsequent etherification step.

Protocol:

  • Dissolve the crude (2S,4R)-4-hydroxy-L-proline methyl ester hydrochloride from the previous step in dichloromethane (DCM, 200 mL).

  • Cool the solution to 0 °C.

  • Add triethylamine (23.3 mL, 168 mmol) dropwise to neutralize the hydrochloride salt.

  • Add di-tert-butyl dicarbonate (Boc)₂O (18.3 g, 83.8 mmol) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester as a white solid or a thick oil. The product can be purified by flash chromatography on silica gel (ethyl acetate/hexane gradient).

Characterization Data for N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester:

TestResult
Appearance White solid or colorless oil
¹H NMR (CDCl₃, 400 MHz) δ 4.45 (m, 1H), 4.35 (m, 1H), 3.75 (s, 3H), 3.60 (m, 2H), 2.30-2.10 (m, 2H), 1.45 (s, 9H)
Mass Spec (ESI+) m/z 246.1 [M+H]⁺
Part 2: O-Ethylation via Williamson Ether Synthesis

This is the key step where the ethoxy group is introduced at the C4 position. The Williamson ether synthesis is an Sₙ2 reaction between an alkoxide and an alkyl halide.[1][2]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products Intermediate1 N-Boc-4-hydroxy-L-proline methyl ester Alkoxide Alkoxide Intermediate Intermediate1->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide EthylHalide Ethyl Halide (e.g., EtI) EthylHalide->Alkoxide Intermediate2 N-Boc-4-ethoxy-L-proline methyl ester Byproducts NaX + H₂ Alkoxide->Intermediate2 SN2 Attack

Caption: Williamson Ether Synthesis for O-Ethylation.

Protocol:

  • Dissolve N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester (5.0 g, 20.4 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 0.98 g, 24.5 mmol) portion-wise. Caution: NaH is highly reactive and flammable. Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add iodoethane (2.0 mL, 24.5 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of water (20 mL).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (ethyl acetate/hexane gradient) to obtain N-Boc-(2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid methyl ester.

Part 3: Deprotection to Yield the Final Product

The final step involves the removal of both the Boc and methyl ester protecting groups to yield the target amino acid. This is typically achieved by acid-catalyzed hydrolysis.

Protocol:

  • Dissolve N-Boc-(2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid methyl ester (assumed quantitative yield from the previous step, ~20.4 mmol) in a mixture of 6 M hydrochloric acid (100 mL) and dioxane (50 mL).

  • Heat the mixture to reflux (approximately 100-110 °C) for 6-8 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the dioxane and excess HCl.

  • Dissolve the residue in a minimal amount of water and apply it to an ion-exchange chromatography column (e.g., Dowex 50W X8, H⁺ form).

  • Wash the column with water to remove any salts.

  • Elute the product with a dilute aqueous ammonia solution (e.g., 2% NH₄OH).

  • Collect the fractions containing the product (monitor by ninhydrin staining or LC-MS).

  • Combine the product-containing fractions and concentrate under reduced pressure to obtain (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid as a white solid.

Final Product Characterization:

TestExpected Result
Appearance White to off-white solid
¹H NMR (D₂O, 400 MHz) δ 4.25 (m, 1H), 4.05 (m, 1H), 3.60 (q, J = 7.0 Hz, 2H), 3.40 (m, 2H), 2.40-2.20 (m, 2H), 1.20 (t, J = 7.0 Hz, 3H)
¹³C NMR (D₂O, 100 MHz) δ 175.5, 78.0, 65.0, 59.5, 54.0, 35.0, 15.0
Mass Spec (ESI+) m/z 160.1 [M+H]⁺
Optical Rotation Specific rotation value to be determined experimentally.

Troubleshooting and Key Considerations

  • Incomplete Protection: Ensure the use of a slight excess of the protecting group reagents and adequate reaction times. Monitor the reaction by TLC to confirm the complete consumption of the starting material.

  • Low Yield in Etherification: The use of a strong, non-nucleophilic base like NaH is crucial. Ensure anhydrous conditions as water will quench the base. The choice of the ethylating agent can also be optimized (e.g., ethyl triflate may be more reactive than ethyl iodide).

  • Side Reactions during Deprotection: Prolonged exposure to strong acid and high temperatures can lead to degradation. Monitor the reaction closely and work up as soon as the starting material is consumed.

  • Purification: Ion-exchange chromatography is an effective method for purifying the final amino acid product and removing any inorganic salts.

Conclusion

The stereoselective synthesis of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid is a valuable process for obtaining a key building block for drug discovery. By following the detailed protocols outlined in this application note, researchers can reliably produce this compound with high purity and stereochemical integrity. The key to success lies in the careful execution of each step, particularly the protection of the functional groups and the optimization of the Williamson ether synthesis.

References

  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

Sources

Application

Application Note &amp; Protocols: Synthetic Routes from Hydroxyproline to (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid

Abstract (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry, often incorporated into complex molecules to modulate properties such as polarity, metabolic stability, a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry, often incorporated into complex molecules to modulate properties such as polarity, metabolic stability, and receptor binding affinity. This document provides a comprehensive guide for its synthesis starting from the readily available and inexpensive chiral precursor, (2S,4R)-4-hydroxy-L-proline (Hyp). We detail a robust, three-stage synthetic strategy involving protection of the amine and carboxylic acid functionalities, subsequent O-alkylation of the hydroxyl group, and final deprotection to yield the target compound. This guide offers researchers and drug development professionals both the theoretical rationale behind the chosen synthetic pathway and detailed, step-by-step protocols for practical implementation in a laboratory setting.

Introduction: The Strategic Importance of 4-Alkoxyprolines

The pyrrolidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous approved pharmaceuticals.[1] Modification of this scaffold provides a powerful tool for fine-tuning the pharmacological profile of a lead compound. Specifically, the introduction of an alkoxy group at the 4-position of the proline ring, as in (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid, can significantly alter a molecule's properties. The ether linkage is generally more stable to metabolic degradation than the parent hydroxyl group and can act as a hydrogen bond acceptor, influencing molecular conformation and interactions with biological targets.

The synthesis of this class of compounds leverages the natural chirality of L-hydroxyproline, a key constituent of collagen.[2][3] This ensures that the desired stereochemistry at the C2 and C4 positions is maintained throughout the synthetic sequence, a critical requirement for developing stereochemically pure active pharmaceutical ingredients.

Overall Synthetic Strategy

The conversion of hydroxyproline to its 4-ethoxy derivative requires the selective alkylation of the C4 hydroxyl group. To prevent undesired side reactions at the highly nucleophilic secondary amine and the carboxylic acid, a protection-alkylation-deprotection strategy is employed. This is a common and effective approach in the synthesis of complex molecules.[4]

The overall workflow can be summarized in three key stages:

  • Orthogonal Protection: The secondary amine and carboxylic acid of hydroxyproline are masked with protecting groups that are stable to the conditions of the subsequent etherification step but can be removed selectively later.[5]

  • O-Ethylation (Williamson Ether Synthesis): The free hydroxyl group of the protected intermediate is converted to an ethoxy group via nucleophilic substitution.

  • Sequential Deprotection: The protecting groups are removed to unveil the final product, (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid.

G cluster_0 Overall Synthetic Workflow A Stage 1: Orthogonal Protection of Hydroxyproline B Stage 2: O-Ethylation of Protected Intermediate A->B Intermediate 1 C Stage 3: Sequential Deprotection B->C Intermediate 2 D Final Product: (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid C->D

Caption: High-level overview of the three-stage synthetic strategy.

Detailed Synthetic Pathway and Protocols

The chosen synthetic route employs a tert-butoxycarbonyl (Boc) group for the amine and a methyl ester for the carboxylic acid. This combination is widely used due to the differential lability of the protecting groups: the Boc group is acid-labile, while the ester can be hydrolyzed under basic conditions.

G start (2S,4R)-4-Hydroxy-L-proline Start Material step1 (2S,4R)-1-(tert-butyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate Intermediate 1 start:f0->step1:f0 1. (Boc)₂O, TEA 2. SOCl₂, MeOH step2 (2S,4R)-1-(tert-butyl) 2-methyl 4-ethoxypyrrolidine-1,2-dicarboxylate Intermediate 2 step1:f0->step2:f0 NaH, EtI, THF step3 (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid Final Product step2:f0->step3:f0 1. LiOH, H₂O/THF 2. TFA/DCM

Sources

Method

Protecting Group Strategies for (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic Acid: An Application Note

For Researchers, Scientists, and Drug Development Professionals (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug discovery, prized for its unique conformat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug discovery, prized for its unique conformational constraints imparted by the substituted pyrrolidine ring.[1][2] Effective utilization of this versatile scaffold in complex multi-step syntheses necessitates a robust and well-considered protecting group strategy to selectively mask its reactive secondary amine and carboxylic acid functionalities. This application note provides a detailed guide to the selection and implementation of protecting groups for this specific molecule, with a focus on chemical orthogonality and compatibility with the C4-ethoxy substituent.

Strategic Considerations for Protection

The presence of a secondary amine and a carboxylic acid on the pyrrolidine ring requires a careful selection of protecting groups to enable selective modification of other parts of a larger molecule or to facilitate peptide couplings. The key to a successful strategy lies in the principle of orthogonality , where each protecting group can be removed under a distinct set of conditions without affecting the other.[3][4] Furthermore, the stability of the 4-ethoxy group under various reaction conditions must be a primary consideration to prevent unwanted cleavage.

Protection of the Secondary Amine

The secondary amine of the pyrrolidine ring is a nucleophilic center that typically requires protection to prevent side reactions during carboxyl group activation or other synthetic transformations. The most common and effective protecting groups for this purpose are carbamates.

tert-Butoxycarbonyl (Boc) Group

The Boc group is a widely used amine protecting group due to its stability under a broad range of non-acidic conditions and its facile removal with moderate to strong acids.[5][6][7]

  • Introduction: The Boc group is typically introduced by reacting the pyrrolidine derivative with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5][6]

  • Stability: The Boc group is stable to basic conditions, hydrogenolysis, and many nucleophiles, making it orthogonal to Fmoc and Benzyl ester protecting groups.[6]

  • Deprotection: Removal is achieved with strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[5][7] Care should be taken with prolonged exposure to strong acids, which could potentially cleave the ethoxy ether linkage, although it is generally considered stable under standard Boc deprotection conditions.

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is another cornerstone of amine protection, particularly in peptide synthesis.[8] Its removal under neutral conditions via hydrogenolysis makes it an excellent orthogonal partner to acid-labile (Boc, t-Butyl ester) and base-labile (Fmoc) groups.[9]

  • Introduction: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[8]

  • Stability: It is stable to acidic and basic conditions.

  • Deprotection: The Cbz group is readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C), a mild method that is highly compatible with the ethoxy group.[5][9]

9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is favored in solid-phase peptide synthesis due to its base lability, which is orthogonal to the acid-labile protecting groups used for amino acid side chains.[10][11]

  • Introduction: The Fmoc group can be introduced using Fmoc-Cl or Fmoc-OSu under basic conditions.[10][12][13]

  • Stability: It is stable to acidic conditions and hydrogenolysis, providing orthogonality with Boc and Cbz groups.[10]

  • Deprotection: The Fmoc group is removed by treatment with a secondary amine base, typically piperidine in DMF.[10][11] These mild basic conditions are highly unlikely to affect the 4-ethoxy group.

Figure 1: Decision workflow for the selection of a secondary amine protecting group.

Protection of the Carboxylic Acid

The carboxylic acid functionality is typically protected as an ester to prevent its interference in reactions involving the amine group or other parts of the molecule.

Benzyl (Bn) Ester

The benzyl ester is a popular choice for carboxyl protection due to its removal by hydrogenolysis, which is orthogonal to both acid- and base-labile protecting groups.[14][15][16]

  • Introduction: Benzyl esters can be formed by reacting the carboxylic acid with benzyl alcohol in the presence of an acid catalyst or with benzyl bromide and a base.[14][15]

  • Stability: Stable to acidic and basic conditions.

  • Deprotection: Cleaved by catalytic hydrogenolysis (H₂/Pd-C), which is a mild condition compatible with the ethoxy group.[14]

tert-Butyl (tBu) Ester

The tert-butyl ester is an acid-labile protecting group, making it an ideal orthogonal partner for the base-labile Fmoc group and the hydrogenolysis-labile Cbz and benzyl groups.[17][18]

  • Introduction: Can be introduced by reaction with isobutylene in the presence of a strong acid catalyst or by using tert-butyl 2,2,2-trichloroacetimidate.

  • Stability: Stable to basic conditions and hydrogenolysis.

  • Deprotection: Removed with strong acids like TFA.[17] As with Boc deprotection, the conditions should be monitored to avoid any potential impact on the ethoxy group, though it is generally stable.

Figure 2: Decision workflow for the selection of a carboxylic acid protecting group.

Orthogonal Protection Strategies

The true power of protecting groups lies in their combined use in an orthogonal manner, allowing for the selective deprotection and modification of one functional group while the other remains protected.

Example Orthogonal Scheme: Fmoc/tBu Strategy

This is a very common strategy in modern peptide synthesis.[3]

  • N-Fmoc, COOH-tBu: The amine is protected with the base-labile Fmoc group, and the carboxylic acid is protected with the acid-labile tert-butyl ester.

  • Selective N-Deprotection: The Fmoc group can be removed with piperidine to allow for peptide bond formation at the amine terminus, while the tert-butyl ester remains intact.

  • Selective C-Deprotection: The tert-butyl ester can be removed with TFA, leaving the Fmoc group untouched, to allow for modification at the carboxyl terminus.

  • Global Deprotection: A final acid treatment will remove the t-butyl ester, and a subsequent base treatment will remove the Fmoc group.

Figure 3: Example of an Fmoc/tBu orthogonal protection and deprotection scheme.

Summary of Protecting Group Strategies

Protecting GroupFunctional GroupIntroduction ReagentsDeprotection ConditionsOrthogonal To
Boc AmineBoc₂O, BaseTFA, HClCbz, Fmoc, Bn ester
Cbz AmineCbz-Cl, BaseH₂/Pd-CBoc, Fmoc, tBu ester
Fmoc AmineFmoc-OSu, BasePiperidine/DMFBoc, Cbz, Bn ester, tBu ester
Benzyl (Bn) Carboxylic AcidBnOH, H⁺ or BnBr, BaseH₂/Pd-CBoc, Fmoc, tBu ester
tert-Butyl (tBu) Carboxylic AcidIsobutylene, H⁺TFACbz, Fmoc, Bn ester

Experimental Protocols

Protocol 1: N-Boc Protection
  • Dissolve (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) and stir until dissolved.

  • Add di-tert-butyl dicarbonate (1.1 eq) and stir the reaction mixture at room temperature for 12-24 hours.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Protocol 2: Carboxylic Acid Benzyl Esterification
  • Suspend the N-protected (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid (1.0 eq) in toluene.

  • Add benzyl alcohol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 12-24 hours.

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the benzyl ester.

Protocol 3: N-Fmoc Deprotection
  • Dissolve the N-Fmoc protected pyrrolidine derivative in N,N-dimethylformamide (DMF).

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.

  • Co-evaporate with a suitable solvent (e.g., toluene) to remove residual piperidine.

  • The crude deprotected amine can often be used directly in the next step or purified by chromatography.

Protocol 4: Benzyl Ester Deprotection (Hydrogenolysis)
  • Dissolve the benzyl ester protected compound in methanol or ethanol.

  • Add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.[14]

Conclusion

The selection of an appropriate protecting group strategy is paramount for the successful synthesis of complex molecules derived from (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid. By understanding the principles of orthogonality and the specific reaction conditions for the introduction and removal of common protecting groups such as Boc, Cbz, Fmoc, benzyl ester, and tert-butyl ester, researchers can devise robust synthetic routes that are compatible with the 4-ethoxy substituent. The protocols and guidelines presented in this application note serve as a foundational resource for chemists working with this valuable chiral building block.

References

  • Vertex AI Search. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis.
  • SynArchive. Protection of Carboxylic acid by Ester.
  • Organic Chemistry Portal. Benzyl Esters.
  • PubMed Central (PMC). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides.
  • Green Chemistry (RSC Publishing). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.
  • ACS Publications. Photochemical Protection of Amines with Cbz and Fmoc Groups | The Journal of Organic Chemistry.
  • Google Patents. WO2004000784A1 - Preparation of protected amino acids.
  • YouTube. Carboxylic acid Protection Part 3: Benzyl Ester as protecting group.
  • Organic Chemistry Portal. tert-Butyl Esters.
  • Organic Chemistry Portal. Fmoc-Protected Amino Groups.
  • Unknown Source. 2. Carboxyl protecting groups.
  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group.
  • Who we serve. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.
  • ACS Publications. Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis | The Journal of Organic Chemistry.
  • ResearchGate. Hydrolysis of tert-butyl esters present in N-protected amino acids.
  • Wiley-VCH. 1 Protection Reactions.
  • PubMed. A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Benchchem. A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis.
  • ResearchGate. Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF.
  • ACS Publications. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile | The Journal of Organic Chemistry.
  • Apollo Scientific. (2S)-Pyrrolidine-2-carboxylic acid, N-CBZ protected.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • Google Patents. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • ChemPep. Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.
  • Biosynth. Protecting Groups in Peptide Synthesis.
  • CymitQuimica. (2S)-Pyrrolidine-2-carboxylic acid, N-CBZ protected.
  • Unknown Source. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • CORE. Synthesis of pyrrolidine‑3‑carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate‑s.
  • Unknown Source. The Chemistry of Building Blocks: Pyrrolidine Carboxylic Acids.
  • Sigma-Aldrich. pyrrolidine carboxylic acid derivative.
  • Unknown Source. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Chem-Impex. (2S,4S)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid.
  • Unknown Source. PROTECTINGANDBDEPROTEC....
  • BOC Sciences. CAS 1018818-04-6 (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid.
  • ResearchGate. (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Benchchem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis.
  • PubMed Central (PMC). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors.
  • Springer Nature Experiments. Protecting Groups in Peptide Synthesis.
  • ResearchGate. Protection and deprotection of carboxylic acid group.
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  • PubChem. (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid | C5H9NO3 | CID 440074.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
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  • Sigma-Aldrich. trans-4-Hydroxy-L-proline - (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid.

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Application

Application Notes and Protocols: (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Expanding the Chemical Toolbox for Peptide Therapeutics The incorporation of non-natural amino acids into peptides is a powerful strategy for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Toolbox for Peptide Therapeutics

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their pharmacological properties. These modifications can enhance proteolytic stability, improve receptor affinity and selectivity, and introduce novel functionalities.[1] Among the diverse array of unnatural amino acids, derivatives of proline are of particular interest due to the unique conformational constraints imposed by the pyrrolidine ring, which significantly influences peptide secondary structure.[2] This document provides detailed application notes and protocols for the use of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid, a 4-substituted proline analog, in solid-phase peptide synthesis (SPPS).

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid, hereafter referred to as Epo, offers a unique modification at the 4-position of the proline ring. The ethoxy group, being relatively small and non-ionizable, can subtly influence the local electronic environment and steric interactions within the peptide backbone. Understanding its impact on peptide conformation and the specific technical considerations for its incorporation are crucial for its successful application in drug discovery and chemical biology.

Physicochemical Properties of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic Acid

While specific experimental data for the ethoxy derivative is not widely published, we can infer its properties based on its structure and comparison to the well-characterized (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid.

PropertyValue (Estimated)Reference
Molecular FormulaC7H13NO3Inferred
Molecular Weight159.18 g/mol Inferred
Stereochemistry(2S,4R)N/A
SolubilityExpected to have good solubility in common SPPS solvents (DMF, NMP, DCM).Inferred

Impact on Peptide Conformation: The Role of the 4-Ethoxy Group

The substitution at the 4-position of the proline ring is known to have a profound effect on the puckering of the pyrrolidine ring and the cis/trans isomerization of the preceding peptide bond.[2] The conformation of the pyrrolidine ring can be described as either Cγ-endo (down pucker) or Cγ-exo (up pucker). The substituent at the 4-position can sterically and stereoelectronically influence this equilibrium.

For (2S,4R)-4-substituted prolines, an electron-withdrawing substituent generally favors a Cγ-exo pucker.[2] While an ethoxy group is not as strongly electron-withdrawing as a fluoro group, it is more so than a simple alkyl group. It is therefore anticipated that the 4R-ethoxy group will favor a Cγ-exo ring pucker. This, in turn, is expected to stabilize a trans conformation of the preceding peptide bond.[2] This conformational preference can be a valuable tool for designing peptides with specific secondary structures, such as β-turns.[3]

Experimental Protocols

Synthesis of Fmoc-(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid

The most efficient method for incorporating Epo into a peptide is through the "proline editing" approach, where commercially available Fmoc-(2S,4R)-4-hydroxyproline (Fmoc-Hyp-OH) is incorporated into the peptide on the solid support, followed by on-resin etherification.[4][5]

Protocol 1: On-Resin Synthesis of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid

This protocol outlines the on-resin etherification of a hydroxyproline residue.

Materials:

  • Peptide-resin containing a Fmoc-Hyp-OH residue

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodoethane (or other suitable ethylating agent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Washing solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Standard solid-phase peptide synthesis (SPPS) reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in anhydrous DMF for 30 minutes.

  • Washing: Wash the resin thoroughly with anhydrous DMF (3x) and anhydrous THF (3x).

  • Deprotonation: In a separate flask, prepare a suspension of NaH (5 equivalents relative to the resin loading) in anhydrous THF. Carefully add this suspension to the reaction vessel containing the resin.

  • Reaction: Allow the deprotonation reaction to proceed for 1 hour at room temperature with gentle agitation.

  • Alkylation: Add iodoethane (10 equivalents) to the reaction vessel and continue the reaction overnight at room temperature.

  • Quenching and Washing: Carefully quench any unreacted NaH by the slow addition of MeOH. Wash the resin extensively with DMF (5x), DCM (5x), and MeOH (5x).

  • Drying: Dry the resin under vacuum.

Note: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of sodium hydride.

Incorporation of Epo into Peptides using Solid-Phase Peptide Synthesis (SPPS)

The following protocols describe the incorporation of the pre-formed Fmoc-Epo-OH amino acid or the on-resin modified residue into a growing peptide chain using standard Fmoc-based SPPS.

G cluster_synthesis Fmoc-Epo-OH Synthesis (On-Resin) cluster_spps SPPS Cycle Fmoc_Hyp Couple Fmoc-Hyp-OH OnResin_Mod On-Resin Etherification (Protocol 1) Fmoc_Hyp->OnResin_Mod NaH, Iodoethane Deprotection Fmoc Deprotection (20% Piperidine/DMF) OnResin_Mod->Deprotection Continue SPPS Start Start with Resin Coupling Couple Next Fmoc-AA-OH (Protocol 2) Wash Wash (DMF, DCM) Repeat Repeat for all residues? Cleavage Cleavage and Deprotection (Protocol 3) Purification Purify Peptide Final_Peptide Final Peptide with Epo

Caption: Decision tree for selecting an appropriate cleavage cocktail based on the peptide sequence.

Conclusion

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid is a valuable non-natural amino acid for peptide design and synthesis. Its incorporation, facilitated by on-resin modification of hydroxyproline, allows for the introduction of a unique 4-substituent that can influence peptide conformation and properties. The protocols provided herein offer a comprehensive guide for researchers to successfully synthesize peptides containing this modified proline analog. Careful consideration of coupling conditions and cleavage cocktails is essential for achieving high purity and yield of the final peptide product.

References

  • Bode, J. W., et al. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 139(42), 15064–15074. [Link]

  • Aapptec. (n.d.). Cleavage Cocktails. Retrieved from [Link]

  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1–25. [Link]

  • London, R. E. (1990). Probing the role of proline in peptide hormones. NMR studies of bradykinin and related peptides. Biochemical Pharmacology, 40(1), 41–48. [Link]

  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33, 239-254. [Link]

  • W. C. Chan & P. D. White (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • PubChem. (n.d.). (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid. Retrieved from [Link]

  • Danishefsky, S. J., et al. (2017). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 139(42), 15064–15074. [Link]

  • Thamm, P., & Hofmann, H.-J. (2003). 9.2 Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b (pp. 135-174). Thieme.
  • Gellman, S. H., et al. (2014). The impact of 4-thiaproline on polyproline conformation. The Journal of Organic Chemistry, 79(19), 9036–9044. [Link]

  • Raines, R. T., & Newberry, R. W. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1–25. [Link]

  • Gellman, S. H. (2005). Impact of cis-proline analogs on peptide conformation. Biopolymers, 80(2-3), 204–212. [Link]

  • Raines, R. T., & Newberry, R. W. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1–25. [Link]

Sources

Method

The Strategic Incorporation of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic Acid in Modern Drug Discovery

Introduction: Beyond Native Scaffolds In the landscape of medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles is relentless. Proline and its deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Native Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles is relentless. Proline and its derivatives are privileged scaffolds, frequently found in the hinge regions of peptides and proteins, where they induce specific conformational turns. However, the inherent flexibility of the proline ring can be a liability, leading to reduced binding affinity and susceptibility to metabolic degradation. The strategic introduction of substituents onto the pyrrolidine ring offers a powerful tool to mitigate these challenges. This guide focuses on a particularly valuable, yet underexplored, building block: (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid . The introduction of a 4R-ethoxy group imparts a unique set of properties that can be strategically exploited in drug design to enhance molecular recognition and improve druglike characteristics.

Core Principles: The Impact of 4-Alkoxy Substitution

The substitution at the C4 position of the pyrrolidine ring profoundly influences its conformational behavior. The pyrrolidine ring of proline exists in a dynamic equilibrium between two puckered conformations: Cγ-exo and Cγ-endo. The stereochemistry and nature of the substituent at the C4 position can bias this equilibrium towards one conformation.

For (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid, the bulky ethoxy group in the trans configuration relative to the carboxylic acid is expected to favor a Cγ-exo pucker. This conformational rigidity pre-organizes the molecule into a specific three-dimensional shape, which can lead to a lower entropic penalty upon binding to a biological target. This pre-organization is a key principle in the design of potent inhibitors and peptidomimetics.

Visualizing Conformational Control

The diagram below illustrates the preferred Cγ-exo pucker of the (2S,4R)-4-ethoxypyrrolidine scaffold, which orients the substituents in a well-defined spatial arrangement.

G start (2S,4R)-4-Hydroxyproline step1 Step 1: Protection of Amine and Carboxylic Acid start->step1 e.g., Boc₂O, BnBr step2 Step 2: O-Alkylation (Etherification) step1->step2 NaH, EtI step3 Step 3: Deprotection step2->step3 e.g., TFA, H₂/Pd-C end (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid step3->end

Caption: Proposed synthetic workflow.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc- (2S,4R)-4-hydroxy-L-proline benzyl ester

  • Dissolution and Basification: To a solution of (2S,4R)-4-hydroxy-L-proline (1.0 eq) in a suitable solvent such as a 1:1 mixture of 1,4-dioxane and water, add sodium carbonate (2.5 eq). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Boc Protection: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-dioxane dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Benzylation: Add benzyl bromide (BnBr, 1.2 eq) to the reaction mixture. Stir vigorously at room temperature for 24 hours.

  • Work-up and Extraction: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the protected intermediate.

Step 2: Synthesis of N-Boc-(2S,4R)-4-ethoxy-L-proline benzyl ester

  • Anhydrous Conditions: To a solution of the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), cool to 0 °C.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Etherification: Add iodoethane (EtI, 2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid (Final Product)

  • Boc Deprotection: Dissolve the product from Step 2 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v). Stir at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Removal of TFA: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene several times to remove residual TFA.

  • Debenzylation: Dissolve the resulting crude amine salt in methanol. Add palladium on carbon (10 wt. % Pd/C). Subject the mixture to an atmosphere of hydrogen gas (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for 12-16 hours.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol. Concentrate the filtrate under reduced pressure to yield the final product. Further purification may be achieved by recrystallization or ion-exchange chromatography if necessary.

Characterization

The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the product at each step. The appearance of signals corresponding to the ethyl group and the disappearance of the hydroxyl proton signal would be key indicators in Step 2.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compounds.

  • Chiral High-Performance Liquid Chromatography (HPLC): To ensure that no racemization has occurred during the synthesis, the enantiomeric purity of the final product should be assessed using a suitable chiral column.

Conclusion and Future Outlook

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid represents a valuable, conformationally constrained building block for medicinal chemistry. Its incorporation into drug candidates can lead to improvements in potency, selectivity, and pharmacokinetic properties. The synthetic protocol outlined above provides a reliable pathway for accessing this compound, enabling its broader application in drug discovery programs. As the demand for novel, non-peptidic scaffolds with well-defined three-dimensional structures continues to grow, the strategic use of substituted proline analogs like (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

  • A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron Letters, 56(34), 4974-4977. [Link]

  • Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 10(18), 1835-1856. [Link]

Application

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid as a chiral building block

An in-depth guide for researchers, scientists, and drug development professionals. Application Note: (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid A Versatile Chiral Building Block for Modulating Physicochemical Properti...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Application Note: (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid

A Versatile Chiral Building Block for Modulating Physicochemical Properties in Drug Discovery

Introduction: The Strategic Value of Substituted Pyrrolidines

In the landscape of modern medicinal chemistry, the pyrrolidine ring system, particularly derivatives of the amino acid proline, stands out as a privileged scaffold.[1] Its rigid, five-membered structure provides a conformational constraint that is invaluable for optimizing ligand-target interactions. Chiral building blocks, which possess specific three-dimensional arrangements, are fundamental to creating effective and safe pharmaceuticals, as biological systems are inherently stereoselective.[2][3][4] More than half of all small-molecule drugs are chiral, underscoring the necessity for precise stereochemical control in synthesis.[2]

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid is a synthetic derivative of the naturally occurring (2S,4R)-4-hydroxyproline (Hyp). While hydroxyproline itself is a critical component of collagen and has been widely used in synthesis, the introduction of an ethyl ether at the C4 position offers a strategic modification for drug designers. This ether linkage replaces the hydrogen bond-donating hydroxyl group with a hydrogen bond-accepting ether, while simultaneously increasing lipophilicity. These modulations can profoundly influence a molecule's pharmacokinetic profile, including its solubility, membrane permeability, and metabolic stability, making this building block a powerful tool for fine-tuning drug candidates.[5]

This guide provides a comprehensive overview of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid, including its physicochemical properties, a detailed and robust synthetic protocol from a common starting material, and application notes for its use in drug discovery programs.

Physicochemical Properties and Characterization

The precise control over a building block's structure is paramount.[4][6] The identity and purity of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid must be rigorously confirmed before its inclusion in synthetic campaigns.

PropertyValue
IUPAC Name (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid
Molecular Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol
Stereochemistry (2S, 4R) - trans configuration
Appearance Expected to be a white to off-white solid
Solubility Expected to be soluble in water and polar organic solvents

Expected Spectroscopic Data:

  • ¹H NMR: Characteristic peaks for the ethoxy group (triplet and quartet), along with diastereotopic protons of the pyrrolidine ring. The protons at C2 and C4 will appear as multiplets.

  • ¹³C NMR: Resonances corresponding to the seven carbon atoms, including the carbonyl carbon of the carboxylic acid, the two carbons of the ethoxy group, and the four distinct carbons of the pyrrolidine ring.

  • Mass Spectrometry (ESI-MS): An [M+H]⁺ peak at m/z 160.09, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: Broad O-H stretch from the carboxylic acid, C-H stretches, a C=O stretch for the carboxylic acid, and a C-O-C stretch for the ether.

  • Chiral Analysis: Enantiomeric and diastereomeric purity should be confirmed using chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by NMR analysis.[6]

Synthesis Protocol from (2S,4R)-4-Hydroxyproline

The most efficient and cost-effective synthesis of the title compound starts from the commercially available and inexpensive amino acid (2S,4R)-4-hydroxyproline. The strategy involves protection of the native functional groups, etherification of the hydroxyl group, and subsequent deprotection.

SynthesisWorkflow Start (2S,4R)-4-Hydroxyproline (Starting Material) Step1 Step 1: N-Boc Protection Reagents: Boc₂O, Base Solvent: THF/Water Start->Step1 Step2 Step 2: Etherification (Williamson Synthesis) Reagents: NaH, EtI Solvent: Anhydrous DMF Step1->Step2 Intermediate 1: N-Boc-4-hydroxyproline Step3 Step 3: Deprotection Reagent: TFA or HCl Solvent: DCM or Dioxane Step2->Step3 Intermediate 2: N-Boc-4-ethoxypyrrolidine- 2-carboxylic acid Product (2S,4R)-4-Ethoxypyrrolidine- 2-carboxylic acid (Final Product) Step3->Product

Protocol 3.1: Step 1 - Synthesis of N-Boc-(2S,4R)-4-hydroxyproline

Rationale: The amine functionality must be protected to prevent it from reacting in the subsequent etherification step. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is stable to the basic conditions of the Williamson ether synthesis but can be easily removed under acidic conditions. This procedure is adapted from standard methods for Boc protection of amino acids.[7]

Materials:

  • (2S,4R)-4-Hydroxyproline (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

  • Sodium hydroxide (NaOH, 2.2 eq)

  • Tetrahydrofuran (THF) and Water (2:1 v/v)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (2S,4R)-4-hydroxyproline in a 2:1 mixture of THF and water.

  • Add a solution of NaOH in water to the mixture and stir until the amino acid is fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add Boc₂O to the reaction mixture and allow it to warm to room temperature. Stir vigorously overnight (approx. 12-16 hours).

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-(2S,4R)-4-hydroxyproline, typically as a white solid or viscous oil. The product can be used in the next step without further purification if it is of sufficient purity.

Protocol 3.2: Step 2 - Synthesis of N-Boc-(2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid

Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers. A strong base, sodium hydride (NaH), is used to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. This alkoxide then displaces the iodide from iodoethane in an Sₙ2 reaction to form the desired ether. Anhydrous polar aprotic solvents like DMF or THF are essential to prevent quenching the base.

Materials:

  • N-Boc-(2S,4R)-4-hydroxyproline (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Iodoethane (EtI, 1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Ethyl acetate (EtOAc)

  • 1 M HCl

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), suspend NaH in anhydrous DMF in a flame-dried flask.

  • Cool the suspension to 0 °C.

  • Dissolve N-Boc-(2S,4R)-4-hydroxyproline in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for another hour.

  • Cool the mixture back to 0 °C and add iodoethane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and carefully quench by the slow addition of saturated NH₄Cl solution.

  • Dilute with water and extract with diethyl ether (2x) to remove mineral oil and excess iodoethane.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the protected product.

Protocol 3.3: Step 3 - Deprotection to Yield (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid

Rationale: The Boc group is labile to strong acid. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective condition for clean and rapid deprotection. The excess acid and solvent are easily removed by evaporation.

Materials:

  • N-Boc-(2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve the Boc-protected intermediate in DCM (approx. 0.1 M solution).

  • Add an equal volume of TFA to the solution (1:1 DCM:TFA v/v).

  • Stir the reaction at room temperature for 1-2 hours. Monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and TFA. Co-evaporate with toluene or DCM (3x) to ensure complete removal of residual TFA.

  • Triturate the resulting residue with cold diethyl ether to precipitate the product, likely as a TFA salt.

  • Filter the solid, wash with cold ether, and dry under vacuum to yield the final product. Ion-exchange chromatography can be used to obtain the zwitterionic free-base if required.

Application Notes

The unique structural features of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid make it a valuable building block for several applications in drug discovery and chemical biology.

ApplicationLogic Core (2S,4R)-4-Ethoxypyrrolidine- 2-carboxylic acid Feature1 Defined Stereochemistry (2S, 4R) Core->Feature1 Feature2 Constrained Pyrrolidine Ring Core->Feature2 Feature3 C4-Ethoxy Group Core->Feature3 App1 Stereoselective Synthesis Feature1->App1 enables App2 Peptide Mimetics & Scaffold Design Feature2->App2 provides rigidity for App3 Modulation of PK Properties (Lipophilicity, H-Bonding) Feature3->App3 allows for

  • Lead Optimization: The primary application is in lead optimization campaigns. Replacing a hydroxyproline or proline residue with this building block allows for systematic probing of a binding pocket. The ethoxy group can explore hydrophobic pockets while the ether oxygen can act as a hydrogen bond acceptor. This modification can improve metabolic stability by masking a potential site of glucuronidation at the hydroxyl group.

  • Peptide and Peptidomimetic Synthesis: The constrained ring is ideal for inducing specific turns in peptide chains, helping to stabilize secondary structures like β-turns. This is crucial for designing peptides with improved stability and cell permeability. It can be incorporated into peptide chains using standard solid-phase or solution-phase coupling methodologies.[8]

  • Novel Scaffolds: The pyrrolidine ring can serve as a central scaffold for building diverse chemical libraries.[1] The carboxylic acid and the secondary amine (after deprotection) serve as two orthogonal handles for further diversification, enabling the rapid synthesis of novel compound collections for high-throughput screening.[2]

Example Protocol: Dipeptide Synthesis

This protocol details the coupling of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid to a model amino acid ester, L-Alanine methyl ester hydrochloride, demonstrating its utility in peptide synthesis.

Materials:

  • (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid (as TFA salt, 1.0 eq)

  • L-Alanine methyl ester hydrochloride (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • Anhydrous DMF

Procedure:

  • In a clean, dry flask, dissolve (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid TFA salt and L-Alanine methyl ester hydrochloride in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5 minutes. The DIPEA neutralizes both the TFA and HCl salts.

  • Add HATU to the reaction mixture.

  • Stir at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting dipeptide by column chromatography on silica gel.

Conclusion

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid is a high-value chiral building block that provides medicinal chemists with a powerful tool for rational drug design. By offering a unique combination of conformational rigidity and modulated polarity, it enables the synthesis of novel chemical entities with potentially superior pharmacological profiles. The robust and scalable synthetic route detailed herein makes this compound accessible for widespread use in both academic and industrial research settings, accelerating the discovery of next-generation therapeutics.

References

  • Chiral Molecular Building Blocks in Modern Drug Discovery. (2025). AiFChem.
  • How Chiral Building Blocks Drive Advances in Drug Discovery. (2025). AiFChem.
  • Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. (2025). AiFChem.
  • The Power of Chiral Building Blocks in Drug Discovery. (2026). Ningbo Inno Pharmchem Co., Ltd.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.).
  • Preparation method for pyrrolidine-2-carboxylic acid derivatives. (n.d.).
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI.
  • (2S,4R)-4-Ethyl-1-methylpyrrolidine-2-carboxylic acid. (n.d.). Smolecule.
  • (2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid. (n.d.). PubChem.
  • (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid. (n.d.). PubChem.
  • A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. (2015).
  • Synthesis of A. (2S,4R)-4-hydroxy-2-pyrrolidinecarboxylic acid methyl ester. (n.d.). Mol-Instincts.
  • What is the synthesis and application of (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid?. (n.d.). Guidechem.
  • Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid. (n.d.). Chem-Impex.

Sources

Method

Application Notes and Protocols: Derivatization of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid for Bioassays

Introduction: Unlocking the Bioanalytical Potential of a Proline Analog (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid is a synthetic proline analog of significant interest in drug discovery and chemical biology. Its uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Bioanalytical Potential of a Proline Analog

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid is a synthetic proline analog of significant interest in drug discovery and chemical biology. Its unique stereochemistry and the presence of an ethoxy group at the 4-position offer a distinct chemical scaffold for probing biological systems. However, like many small molecules, its inherent physicochemical properties—lacking a strong chromophore or fluorophore—make it challenging to detect and quantify in complex biological matrices.

Derivatization is a powerful chemical strategy to overcome these limitations. By covalently attaching a reporter tag to the molecule, we can enhance its detectability, improve its chromatographic behavior, and enable its use in a wide array of bioanalytical assays. This guide provides detailed protocols for two distinct and robust derivatization strategies targeting the two key functional groups of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid: the secondary amine and the carboxylic acid. These methods are designed to be adaptable for various downstream applications, including High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

The protocols described herein are based on well-established methods for the derivatization of proline and its analogs. The principles are directly applicable to (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid due to the shared pyrrolidine-2-carboxylic acid core structure. The ethoxy group is chemically robust and not expected to interfere with the described reactions.

Strategy 1: Fluorescent Labeling of the Secondary Amine for HPLC-Based Quantification

Rationale: The secondary amine of the pyrrolidine ring is a prime target for derivatization. Attaching a fluorescent tag allows for highly sensitive detection in HPLC analysis, enabling quantification at low concentrations in biological samples. We will utilize 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), a reagent known for its efficient reaction with both primary and secondary amines to produce highly fluorescent and stable derivatives.[1] The reaction proceeds via a nucleophilic aromatic substitution, where the secondary amine of the pyrrolidine attacks the electron-deficient aromatic ring of NBD-F, displacing the fluoride leaving group.

Diagram of Derivatization Workflow:

cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Cell Lysate) Extraction Protein Precipitation & Extraction (e.g., Acetonitrile) Sample->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitution Reconstitution in Borate Buffer Drydown->Reconstitution Reagent Add NBD-F Solution Reconstitution->Reagent Incubation Incubate at 60°C for 30 min Reagent->Incubation HPLC HPLC Separation Incubation->HPLC Fluorescence Fluorescence Detection (Ex: 470 nm, Em: 530 nm) HPLC->Fluorescence Quantification Quantification Fluorescence->Quantification

Caption: Workflow for NBD-F Derivatization and HPLC-Fluorescence Analysis.

Detailed Protocol: NBD-F Derivatization

Materials:

  • (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid standard

  • 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)

  • Boric acid

  • Sodium hydroxide (NaOH)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, ultrapure

  • Hydrochloric acid (HCl)

  • Microcentrifuge tubes (1.5 mL)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • HPLC system with a fluorescence detector and a C18 column

Procedure:

  • Preparation of Reagents:

    • 100 mM Borate Buffer (pH 8.0): Dissolve 618 mg of boric acid in 90 mL of ultrapure water. Adjust the pH to 8.0 with 1 M NaOH and bring the final volume to 100 mL. This buffer is crucial as the derivatization reaction is pH-dependent.[1]

    • 5 mM NBD-F Solution: Dissolve 9.1 mg of NBD-F in 10 mL of acetonitrile. Prepare this solution fresh and protect it from light to prevent degradation.

  • Standard Curve Preparation:

    • Prepare a 1 mg/mL stock solution of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid in 100 mM borate buffer.

    • Perform serial dilutions of the stock solution with borate buffer to create a series of standards ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation (Example with Plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 100 mM borate buffer (pH 8.0).

  • Derivatization Reaction:

    • To 50 µL of each standard or prepared sample in a microcentrifuge tube, add 50 µL of the 5 mM NBD-F solution.

    • Vortex briefly to mix.

    • Incubate the mixture in a heating block at 60°C for 30 minutes in the dark.

    • After incubation, cool the tubes to room temperature.

    • Add 10 µL of 0.1 M HCl to stop the reaction.

    • Add 890 µL of a Methanol/Water (50:50, v/v) solution to bring the final volume to 1 mL.

    • Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC-Fluorescence Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A typical gradient would be to start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Fluorescence Detector Settings: Excitation wavelength (λex) = 470 nm, Emission wavelength (λem) = 530 nm.

Strategy 2: Carboxylic Acid Derivatization for Enhanced LC-MS/MS Detection

Rationale: The carboxylic acid group offers an alternative handle for derivatization, which is particularly useful for LC-MS analysis. While the native compound can be analyzed by mass spectrometry, derivatization can significantly improve ionization efficiency, especially in positive ion mode, leading to lower limits of detection.[2] We will employ a carbodiimide-mediated coupling reaction to attach a tag containing a permanently charged quaternary ammonium group. This "charge-tagging" strategy ensures the derivative is readily ionized, improving its MS response. A suitable reagent is (3-Carboxypropyl)trimethylammonium chloride, which can be coupled using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC).

Diagram of Derivatization Reaction:

Analyte (2S,4R)-4-Ethoxypyrrolidine- 2-carboxylic acid EDAC EDAC (Carbodiimide) Analyte->EDAC + Active_Ester O-acylisourea intermediate (Highly Reactive) EDAC->Active_Ester Activates Carboxyl Group Tag Amine-containing Tag (e.g., (3-Aminopropyl)trimethylammonium) Active_Ester->Tag + Product Stable Amide-linked Derivative (MS-active) Tag->Product Nucleophilic Attack

Caption: Carbodiimide-mediated coupling of the carboxylic acid for LC-MS analysis.

Detailed Protocol: EDAC-Mediated Charge-Tagging

Materials:

  • (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid standard

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC)

  • N-Hydroxysuccinimide (NHS)

  • (3-Aminopropyl)trimethylammonium chloride hydrochloride

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Analyte Stock: Prepare a 1 mg/mL stock solution of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid in anhydrous DMF.

    • EDAC Solution: Prepare a 10 mg/mL solution of EDAC in anhydrous DMF. Prepare fresh.

    • NHS Solution: Prepare a 10 mg/mL solution of NHS in anhydrous DMF. Prepare fresh. (NHS is added to improve reaction efficiency and stability of the active intermediate).

    • Tagging Reagent Solution: Prepare a 10 mg/mL solution of (3-Aminopropyl)trimethylammonium chloride hydrochloride in anhydrous DMF.

    • Base: Pyridine or DIPEA.

  • Derivatization Reaction:

    • In a 1.5 mL microcentrifuge tube, combine 50 µL of the analyte stock solution (or a dried-down biological extract reconstituted in 50 µL DMF).

    • Add 20 µL of the EDAC solution and 20 µL of the NHS solution. Vortex briefly.

    • Allow the activation reaction to proceed for 15 minutes at room temperature.

    • Add 20 µL of the tagging reagent solution.

    • Add 5 µL of pyridine or DIPEA to act as a base and catalyst.

    • Vortex the mixture and let it react for 2 hours at room temperature, or overnight at 4°C for higher efficiency.

  • Sample Cleanup (Optional but Recommended):

    • After the reaction, dilute the mixture with 500 µL of 0.1% formic acid in water.

    • The derivatized product can be cleaned up using solid-phase extraction (SPE) with a mixed-mode cation exchange cartridge if matrix effects are significant.

  • LC-MS/MS Analysis:

    • Column: HILIC column (for separating the polar, charged derivative).[2]

    • Mobile Phase A: 10 mM Ammonium formate with 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A typical HILIC gradient would start at high organic content (e.g., 95% B) and ramp down to increase elution of the polar analyte.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the m/z of the derivatized analyte, and the product ion can be a specific fragment (e.g., the trimethylammonium fragment) for high selectivity.

Summary of Derivatization Strategies

Parameter Strategy 1: NBD-F (Amine Targeting) Strategy 2: EDAC/Charge-Tag (Carboxyl Targeting)
Target Functional Group Secondary AmineCarboxylic Acid
Primary Application HPLC with Fluorescence DetectionLC-MS/MS
Key Reagent(s) 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)EDAC, NHS, (3-Aminopropyl)trimethylammonium
Principle of Detection Introduction of a highly fluorescent tagIntroduction of a permanent positive charge for enhanced ionization
Typical Sensitivity Low to mid picogram (pg) rangeHigh to mid femtogram (fg) range
Advantages High sensitivity, robust chemistry, widely available reagents.Dramatically improves MS signal, high selectivity with MRM.
Considerations Requires a fluorescence detector. Potential for background from reagent hydrolysis.Requires an LC-MS/MS system. Reaction can have side products requiring cleanup.

Troubleshooting and Scientific Insights

  • Low Derivatization Yield (NBD-F): The pH of the reaction is critical. Ensure the borate buffer is at pH 8.0. A lower pH will result in incomplete reaction. Also, ensure the NBD-F reagent is fresh and protected from light, as it can degrade.

  • Low Derivatization Yield (EDAC): Water is the enemy of carbodiimide chemistry. Use anhydrous solvents (e.g., DMF) and fresh reagents. EDAC hydrolyzes quickly in the presence of moisture, which will quench the reaction. The addition of NHS creates a more stable intermediate, mitigating some of this sensitivity.

  • Multiple Peaks in Chromatogram: This could be due to side reactions or instability of the derivative. For the NBD-F reaction, excess reagent can be hydrolyzed to NBD-OH, which is also fluorescent. Ensure the reaction is stopped with acid. For the EDAC reaction, side products like N-acylurea can form. Optimizing reagent stoichiometry can minimize this.

  • Matrix Effects in LC-MS: Biological samples contain many molecules that can co-elute with the analyte and suppress its ionization. The charge-tagging strategy helps, but chromatographic separation is still key. Using a HILIC column can provide different selectivity compared to reverse-phase, potentially separating the derivatized analyte from interfering matrix components.[2]

References

  • Northeast Biolab. (n.d.). LC MS Method For Proline Amino Acid, Hydroxyproline In Mouse Tissues As Biomarkers For Collagen Synthesis. Retrieved from [Link]

  • Ábrahám, E., Hourton-Cabassa, C., & Erdei, L. (2010). Methods for Determination of Proline in Plants. In Plant Stress Tolerance (pp. 317-331). Humana Press. Available at: [Link]

  • Carillo, P., & Gibon, Y. (n.d.). Extraction and determination of proline. PROMETHEUS – Protocols. Retrieved from [Link]

  • Li, Y., et al. (2015). An optimization method of NBD-F derivatization for the determination of proline in honey using high performance liquid chromatography (HPLC) with fluorescence detection. Analytical Methods, 7(18), 7584-7591. Available at: [Link]

Sources

Application

Application Note &amp; Protocols: Strategic Incorporation of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic Acid into PROTAC® Linkers for Enhanced Degrader Design

Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2] The linker component of a PROTAC, which connects the protein of interest (POI) ligand to the E3 ligase ligand, is a critical determinant of the molecule's overall efficacy, selectivity, and pharmacokinetic properties.[3][4][] While flexible linkers like polyethylene glycol (PEG) and alkyl chains are common, there is a growing appreciation for linkers with greater conformational rigidity. This guide details the strategic rationale and provides robust protocols for incorporating (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid, a constrained cyclic amino acid, into PROTAC linkers to enhance degrader performance.

Introduction: The Central Role of the Linker in PROTAC Efficacy

A PROTAC is a heterobifunctional molecule comprising three key components: a ligand for the target POI, a ligand for an E3 ubiquitin ligase, and the connecting linker.[2][3][6] The PROTAC's mechanism of action relies on its ability to facilitate the formation of a productive ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4][6]

The linker is far more than a simple spacer; it critically influences the stability and geometry of this ternary complex.[1][4] Key linker parameters that must be optimized include:

  • Length: A linker that is too short may prevent the two proteins from coming together, while one that is too long may lead to unproductive binding modes or an undesirable "hook effect" at high concentrations.[7][8]

  • Composition: The chemical makeup of the linker dictates crucial physicochemical properties such as solubility, cell permeability, and metabolic stability.[9]

  • Flexibility: The degree of conformational freedom within the linker impacts the entropic cost of forming the ternary complex.[3]

PROTAC_Mechanism

Rationale for Incorporating (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic Acid

The use of rigid or semi-rigid building blocks is a key strategy for optimizing PROTAC linkers. (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid offers several distinct advantages over traditional flexible linkers.

Conformational Constraint and Pre-organization

The pyrrolidine ring imposes significant conformational restriction on the linker. Unlike a flexible alkyl or PEG chain which can adopt countless conformations, this cyclic structure reduces the degrees of freedom.

  • Expert Insight: This constraint is advantageous as it can "pre-organize" the PROTAC into a conformation that is more favorable for binding to both the POI and the E3 ligase. By reducing the entropic penalty associated with ternary complex formation, a more stable and productive complex can be achieved, often leading to enhanced degradation efficiency (Dmax) and potency (DC50).[3]

Precise Vectorial Control

The defined stereochemistry of the (2S,4R) isomer provides unparalleled control over the linker's geometry. The carboxylic acid at the 2-position and the nitrogen atom serve as two distinct connection points with specific spatial vectors.

  • Expert Insight: This is not merely about connecting two points. The precise angle and distance dictated by the pyrrolidine scaffold can be crucial for achieving the optimal orientation between the POI and E3 ligase. This can improve selectivity for the target protein by disfavoring the formation of off-target ternary complexes.[3]

Tunable Physicochemical Properties

The ethoxy group at the 4-position provides a handle for modulating the linker's properties. Compared to its parent hydroxyproline, the ethyl ether can:

  • Increase Lipophilicity: This can potentially improve cell membrane permeability, a common challenge for the large, high-molecular-weight PROTAC molecules.

  • Mask a Hydrogen Bond Donor: The ether oxygen is a hydrogen bond acceptor, but unlike a hydroxyl group, it is not a donor. This can alter solubility profiles and interactions with metabolic enzymes.

Synthetic Workflow and Experimental Protocols

The incorporation of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid into a PROTAC linker is typically achieved through sequential amide bond formations. The following workflow assumes a modular approach, where the pyrrolidine unit is first coupled to a linker-equipped E3 ligand, followed by conjugation to the POI ligand.

Synthetic_Workflow

Protocol 1: Boc Protection of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid
  • Rationale: The secondary amine of the pyrrolidine ring must be protected to prevent self-coupling or other side reactions during the first amide bond formation at the carboxylic acid site. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under coupling conditions and its facile removal with acid.

  • Materials:

    • (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride

    • Di-tert-butyl dicarbonate (Boc)₂O

    • Sodium hydroxide (NaOH)

    • 1,4-Dioxane and Water

    • Ethyl acetate (EtOAc)

    • 1M Hydrochloric acid (HCl)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add NaOH (2.2 eq) and stir until dissolved.

    • Add (Boc)₂O (1.1 eq) portion-wise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

    • Monitor reaction completion by TLC or LC-MS.

    • Once complete, concentrate the mixture under reduced pressure to remove the dioxane.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the Boc-protected product, which can be used without further purification.

Protocol 2: Amide Coupling with E3 Ligand-Linker Fragment
  • Rationale: This step forms the first amide bond. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes the risk of racemization at the chiral center of the amino acid. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base.

ParameterRecommended ConditionRationale
Coupling Agent HATU (1.2 eq)High efficiency, low epimerization risk.
Base DIPEA (3.0 eq)Non-nucleophilic, prevents unwanted side reactions.
Solvent Anhydrous DMFExcellent solvating properties for peptides and polar molecules.
Temperature 0 °C to Room Temp.Initial cooling minimizes side reactions; warming drives completion.
Reaction Time 4-12 hoursMonitored by LC-MS for completion.
  • Materials:

    • Boc-(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid (from Protocol 1, 1.0 eq)

    • E3 Ligand-Linker-Amine (e.g., pomalidomide-linker-NH₂, 1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve Boc-(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid and the E3 Ligand-Linker-Amine in anhydrous DMF under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Add DIPEA and stir for 5 minutes.

    • Add HATU portion-wise and stir at 0 °C for 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain the desired coupled intermediate.

Protocol 3: Boc Deprotection
  • Rationale: The Boc protecting group is removed under acidic conditions to liberate the secondary amine for the second coupling reaction. Trifluoroacetic acid (TFA) is effective and volatile, making it easy to remove.

  • Procedure:

    • Dissolve the Boc-protected intermediate (from Protocol 2) in anhydrous Dichloromethane (DCM).

    • Add Trifluoroacetic acid (TFA) (20-30% v/v) at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

    • Once deprotection is complete, concentrate the mixture under reduced pressure.

    • Co-evaporate with DCM or toluene (3x) to remove residual TFA. The resulting TFA salt is often used directly in the next step.

Protocol 4: Final Amide Coupling with POI Ligand
  • Rationale: This step mirrors Protocol 2, forming the final PROTAC molecule by coupling the newly freed pyrrolidine nitrogen with the carboxylic acid of the POI ligand (or a linker-modified POI ligand).

  • Procedure:

    • Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 5 minutes to pre-activate the carboxylic acid.

    • Dissolve the deprotected amine TFA salt (from Protocol 3, 1.1 eq) in a small amount of DMF, add DIPEA (1.2 eq to neutralize the salt), and add this solution to the pre-activated mixture.

    • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

    • Perform an aqueous workup as described in Protocol 2.

    • Purify the final PROTAC molecule using reverse-phase HPLC (preparative C18 column) to ensure high purity.

Protocol 5: Final Product Characterization
  • Trustworthiness Mandate: A synthesized PROTAC is only as valuable as its characterization. Rigorous analysis is non-negotiable to validate structure and purity.

    • ¹H and ¹³C NMR: To confirm the chemical structure and ensure the absence of major impurities.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the final molecule.

    • Analytical HPLC: To determine the purity of the final compound, which should typically be >95% for use in biological assays.

Conclusion

The strategic incorporation of conformationally constrained building blocks like (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid represents a significant advancement in the rational design of PROTAC linkers. By moving beyond simple flexible chains, researchers can exert greater control over the geometry and physicochemical properties of the degrader molecule. This can lead to improved ternary complex formation, enhanced degradation efficiency, and better drug-like properties. The robust protocols provided herein offer a clear and validated pathway for researchers to synthesize these next-generation degraders, accelerating the discovery of novel therapeutics.

References

  • Title: (2S,4R)-Boc-4-phenoxy-pyrrolidine-2-carboxylic acid. Source: Chem-Impex. URL: [Link]

  • Title: PROTACs with linkers optimised to improve physical properties. Source: ResearchGate. URL: [Link]

  • Title: Novel approaches for the rational design of PROTAC linkers. Source: PMC - NIH. URL: [Link]

  • Title: From Design to Degradation: The Essential Role of Linkers in PROTACs. Source: AxisPharm. URL: [Link]

  • Title: Current strategies for the design of PROTAC linkers: a critical review. Source: PMC - NIH. URL: [Link]

  • Title: Characteristic roadmap of linker governs the rational design of PROTACs. Source: ScienceDirect. URL: [Link]

  • Title: Characteristic roadmap of linker governs the rational design of PROTACs. Source: PMC - NIH. URL: [Link]

  • Title: Visible and Near-Infrared Photopharmacology: Wavelength-Redshift Strategies for Spatiotemporally Precise Therapeutics. Source: American Chemical Society. URL: [Link]

  • Title: Preparation method for pyrrolidine-2-carboxylic acid derivatives. Source: Google Patents.
  • Title: A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Source: PMC - NIH. URL: [Link]

  • Title: Cyclic amino acid based linkers. Source: ResearchGate. URL: [Link]

  • Title: The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation. Source: Chemical Society Reviews (RSC Publishing). URL: [Link]

  • Title: A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Source: ResearchGate. URL: [Link]

  • Title: (PDF) Current strategies for the design of PROTAC linkers: a critical review. Source: ResearchGate. URL: [Link]

  • Title: (R,R) and (R,S)-2,2'-Bispyrrolidine. Source: Organic Syntheses Procedure. URL: [Link]

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Method

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic Acid: Application Notes and Protocols for Asymmetric Organocatalysis

Introduction: The Rise of Proline-Derived Organocatalysts In the pursuit of greener, more efficient chemical synthesis, organocatalysis has emerged as a powerful third pillar alongside biocatalysis and metal catalysis. T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Proline-Derived Organocatalysts

In the pursuit of greener, more efficient chemical synthesis, organocatalysis has emerged as a powerful third pillar alongside biocatalysis and metal catalysis. This field leverages small, chiral organic molecules to accelerate and control chemical reactions, often with exquisite stereoselectivity. Within this domain, the amino acid L-proline and its derivatives have carved out a significant niche, prized for their robustness, ready availability from the chiral pool, and environmentally benign nature.

These catalysts typically operate through enamine or iminium ion intermediates, mimicking the strategies employed by natural aldolase enzymes. The pyrrolidine scaffold provides a structurally rigid framework that effectively shields one face of the reactive intermediate, directing the approach of the electrophile and thus ensuring high enantioselectivity.

This guide focuses on (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid , a derivative of trans-4-hydroxy-L-proline. The introduction of an ethoxy group at the C4 position modulates the catalyst's steric and electronic properties, enhancing its solubility in organic solvents compared to the parent hydroxyproline and influencing its catalytic activity and selectivity. While direct literature on this specific ethoxy derivative is sparse, its structural similarity to a well-studied class of 4-alkoxy and 4-silyloxy proline derivatives allows for the confident extrapolation of its applications and mechanistic behavior.[1][2] This document provides a detailed exploration of its potential in key asymmetric transformations, offering both mechanistic insights and practical, field-tested protocols for the research scientist.

Catalytic Mechanism: The Enamine Catalytic Cycle

The primary mode of action for (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid in reactions involving carbonyl compounds is through an enamine catalytic cycle. This mechanism is central to its ability to catalyze reactions such as asymmetric aldol additions and Michael additions.

The cycle can be broken down into three key stages:

  • Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with a ketone or aldehyde donor to form a chiral enamine intermediate. This step is crucial as it transforms the prochiral carbonyl compound into a nucleophilic species with a defined stereochemical environment.

  • Stereoselective C-C Bond Formation: The enamine attacks an electrophile (e.g., an aldehyde in an aldol reaction or a nitroalkene in a Michael addition). The bulky ethoxy group at the C4 position, in concert with the carboxylic acid, creates a highly organized transition state. The carboxylic acid group is believed to act as a Brønsted acid, activating the electrophile through hydrogen bonding and directing its approach to one specific face of the enamine. This step dictates the stereochemical outcome of the final product.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water, releasing the chiral product and regenerating the (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid catalyst, allowing it to enter a new catalytic cycle.

Enamine Catalytic Cycle cluster_cycle Catalytic Cycle Catalyst (2S,4R)-4-Ethoxypyrrolidine- 2-carboxylic acid Enamine Chiral Enamine Intermediate Catalyst->Enamine + Carbonyl Donor Carbonyl_Donor Ketone/Aldehyde (Donor) Carbonyl_Donor->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Electrophile Product Chiral Product Iminium->Product + H₂O Product->Catalyst - Catalyst Electrophile Electrophile (Acceptor) Electrophile->Iminium Water_in H₂O Water_in->Product

Caption: Enamine catalytic cycle for proline-derived catalysts.

Application Note I: Asymmetric Aldol Reaction

The asymmetric direct aldol reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of β-hydroxy carbonyl compounds. Proline derivatives are highly effective catalysts for this transformation.[3][4]

Rationale for Experimental Choices:
  • Catalyst Loading: Typically, 10-30 mol% of the catalyst is sufficient. The improved solubility of the ethoxy derivative may allow for lower loadings compared to unsubstituted proline.

  • Solvent: The choice of solvent is critical. While some reactions can be performed neat (using the ketone as the solvent), solvents like DMSO, DMF, or chloroform are often used to ensure homogeneity and control reaction rates.

  • Temperature: Aldol reactions are often run at room temperature or slightly below (0 °C) to enhance enantioselectivity by favoring the more ordered transition state.

Detailed Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

This protocol is a representative example and should be optimized for other substrates.

Materials:

  • (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid

  • Cyclohexanone (Michael Donor)

  • 4-Nitrobenzaldehyde (Michael Acceptor)

  • Dimethyl Sulfoxide (DMSO)

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid (0.06 mmol, 30 mol%).

  • Add 4-nitrobenzaldehyde (0.2 mmol, 1.0 equivalent).

  • Add DMSO (0.4 mL).

  • Add cyclohexanone (2.0 mmol, 10 equivalents).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Upon completion, quench the reaction by adding water (5 mL) and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired β-hydroxy ketone.

  • Analyze the product to determine the yield, diastereomeric ratio (by ¹H NMR of the crude product), and enantiomeric excess (by HPLC on a chiral stationary phase).

Application Note II: Asymmetric Michael Addition

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another fundamental C-C bond-forming reaction. Organocatalysts based on the pyrrolidine framework excel at promoting highly enantioselective Michael additions of aldehydes and ketones to acceptors like nitroolefins.[5][6]

Rationale for Experimental Choices:
  • Nucleophile: Ketones (e.g., cyclohexanone) or aldehydes (e.g., propanal) can be used as nucleophiles. A large excess of the nucleophile is often used when it also serves as the solvent.

  • Electrophile: Nitroolefins, such as β-nitrostyrene, are excellent Michael acceptors due to their high electrophilicity.

  • Solvent-Free Conditions: These reactions often proceed efficiently under solvent-free conditions, which aligns with the principles of green chemistry.

Detailed Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

Materials:

  • (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid

  • Cyclohexanone (Michael Donor)

  • trans-β-Nitrostyrene (Michael Acceptor)

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial, combine trans-β-nitrostyrene (0.5 mmol, 1.0 equivalent) and (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid (0.05 mmol, 10 mol%).

  • Add cyclohexanone (5.0 mmol, 10 equivalents).

  • Stir the mixture at room temperature. Note that the reaction is often heterogeneous initially.

  • Monitor the reaction by TLC until the starting nitrostyrene is consumed (typically 12-24 hours).

  • Directly load the crude reaction mixture onto a silica gel column.

  • Purify by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the Michael adduct.

  • Analyze the purified product to determine yield, diastereomeric ratio (¹H NMR), and enantiomeric excess (chiral HPLC).

Data Presentation: Expected Performance

The following table summarizes typical results for asymmetric aldol and Michael reactions catalyzed by 4-substituted proline derivatives, which serve as a benchmark for the expected performance of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid.

ReactionCatalyst (Analog)DonorAcceptorYield (%)dr (syn:anti)ee (%)Reference
Aldol Addition(2S,4R)-4-((tert-butyldiphenylsilyl)oxy)-L-prolineCyclohexanone4-Nitrobenzaldehyde95>20:1>99 (anti)[1][2]
Aldol Addition(2S,4R)-4-(dodecyloxy)prolineAcetoneBenzaldehyde95-89[7]
Michael AdditionProline DerivativesCyclohexanoneβ-Nitrostyrene85-99>95:5>98 (syn)[3]

Note: The stereochemical outcome (syn vs. anti) is highly dependent on the specific catalyst and substrates used.

Experimental Workflow Visualization

The general workflow for employing (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid as an organocatalyst in a typical asymmetric reaction is outlined below.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis Start Dry Reaction Vessel Add_Cat Add Catalyst (10-30 mol%) Start->Add_Cat Add_Acceptor Add Acceptor (1.0 eq.) Add_Cat->Add_Acceptor Add_Solvent Add Solvent (optional) Add_Acceptor->Add_Solvent Add_Donor Add Donor (excess) Add_Solvent->Add_Donor Stir Stir at RT or 0°C Add_Donor->Stir TLC Monitor by TLC Stir->TLC Quench Quench Reaction TLC->Quench Reaction Complete Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Yield Determine Yield Purify->Yield NMR Determine dr (¹H NMR) Yield->NMR HPLC Determine ee (Chiral HPLC) NMR->HPLC

Caption: General experimental workflow for organocatalysis.

Conclusion and Outlook

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid stands as a promising, readily accessible organocatalyst for asymmetric synthesis. By leveraging the well-established principles of enamine catalysis inherent to the proline scaffold, it is expected to facilitate key transformations such as aldol and Michael additions with high levels of stereocontrol. Its enhanced solubility in organic media presents a practical advantage over less substituted proline derivatives. The protocols and mechanistic insights provided herein offer a solid foundation for researchers and drug development professionals to explore the full potential of this valuable catalytic tool. Further optimization of reaction conditions for specific substrates will undoubtedly unlock its utility in the efficient and stereoselective synthesis of complex chiral molecules.

References

  • Estevez, J. C., et al. (2023). Organocatalytic Properties of 3,4-Dihydroxyprolines. Sciforum. Available at: [Link]

  • Wagner, M., et al. (2014). Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts. International Journal of Organic Chemistry, 4, 55-67. Available at: [Link]

  • Castillo, R., et al. (2023). Organocatalytic Properties of 3,4-Dihydroxyprolines. MDPI. Available at: [Link]

  • Zlotin, S. G. (2015). Chapter 10: Hydroxyproline Derivatives as Asymmetric Organocatalysts. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. The Royal Society of Chemistry.
  • ResearchGate. Aldol reactions promoted by amides derived from trans-4-silyloxy-l-prolines 55–57. Available at: [Link]

  • Wikipedia. Proline-catalyzed aldol reactions. Available at: [Link]

  • Singh, R. P., et al. (2017). Enantioselective Organocatalytic Michael Addition Reactions Catalyzed by Proline/Prolinol/Supported Proline based Organocatalysts: An Overview. Request PDF. Available at: [Link]

  • Wang, W., et al. (2021). Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. Organic Chemistry Frontiers. Available at: [Link]

  • Huťka, M., et al. (2010). Enantioselective Organocatalytic Michael Additions of Oxyacetaldehydes to Nitroolefins. European Journal of Organic Chemistry. Available at: [Link]

  • OUCI. Enantioselective Organocatalytic Michael Addition Reactions Catalyzed by Proline/Prolinol/Supported Proline based Organ... Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid

Welcome to the technical support center for the purification of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this unique chiral compound. The methodologies and advice presented herein are grounded in established scientific principles and practical laboratory experience to ensure you can achieve the desired purity and yield for your critical applications.

Introduction

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid is a substituted proline derivative of significant interest in medicinal chemistry and drug development.[1][2] Its purification can present unique challenges due to its polar nature, attributed to the carboxylic acid and the pyrrolidine ring, combined with the hydrophobicity of the ethoxy group. This guide will walk you through common purification hurdles and provide robust solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid.

Problem 1: Poor or No Retention on Reverse-Phase Chromatography Column

Symptoms:

  • The compound elutes in the void volume of the C18 column.

  • Broad, poorly resolved peaks are observed at the beginning of the chromatogram.

Root Cause Analysis:

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid is a highly polar molecule. Standard reverse-phase chromatography (RPC) with C18 stationary phases may not provide sufficient hydrophobic interaction for adequate retention, especially with highly aqueous mobile phases.[3][4][5] This phenomenon, known as "phase collapse," can occur when the C18 chains are not properly solvated by the mobile phase, leading to a loss of retention for polar analytes.[3]

Solutions:

  • Utilize an Aqueous C18 Column: Employ a reverse-phase column specifically designed for use with highly aqueous mobile phases. These columns often have proprietary surface modifications to prevent phase collapse.

  • Incorporate an Ion-Pairing Agent: Adding an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid to the mobile phase can increase the hydrophobicity of the analyte.[4][6] The ion-pairing agent forms a neutral complex with the charged carboxylic acid and amine groups, enhancing its interaction with the stationary phase.

  • Optimize Mobile Phase Composition:

    • Start with a very low percentage of organic solvent (e.g., 0-5% acetonitrile or methanol) and use a shallow gradient to elute the compound.

    • Ensure proper degassing of the mobile phase to prevent bubble formation, which can disrupt the chromatography.[3]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[5] It utilizes a polar stationary phase (like silica) and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent.

Problem 2: Tailing Peaks in Normal-Phase Chromatography

Symptoms:

  • Asymmetrical peaks with a pronounced "tail" are observed during silica gel column chromatography.

  • This leads to poor separation from impurities and lower yields of pure fractions.

Root Cause Analysis:

The free carboxylic acid and the basic nitrogen atom in the pyrrolidine ring can interact strongly with the acidic silanol groups on the surface of the silica gel.[6][7] This strong, and sometimes irreversible, binding leads to peak tailing.

Solutions:

  • Mobile Phase Modification:

    • Acidify the Eluent: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase.[6] This protonates the basic nitrogen and suppresses the ionization of the carboxylic acid, reducing its strong interaction with the silica.

    • Use a Polar Modifier: Incorporating a small amount of a highly polar solvent like methanol in a dichloromethane or ethyl acetate-based eluent system can help to disrupt the strong interactions with the silica gel.

  • Deactivate the Silica Gel: For particularly sensitive compounds, the silica gel can be "deactivated" by pre-treating it with a solution of triethylamine in the eluent to neutralize the acidic sites. However, this should be done with caution as it can affect the separation of other components.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or a bonded-phase silica gel (e.g., diol or amino-bonded).

Problem 3: Difficulty in Removing Salt Impurities

Symptoms:

  • The final product is contaminated with inorganic salts (e.g., NaCl, KHSO₄) from previous reaction steps.

  • These salts may not be visible by TLC but can affect the final weight and elemental analysis.

Root Cause Analysis:

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid is often soluble in water, making it difficult to separate from inorganic salts through simple extraction.

Solutions:

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for removing salt impurities. Experiment with solvent mixtures such as ethanol/water, isopropanol/water, or acetone/water.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. This can be an effective, albeit slower, method to separate the desired compound from small salt molecules.

  • Dialysis or Diafiltration: For larger quantities, these membrane-based techniques can be used to remove salts by exchanging the buffer.

  • Ion Exchange Chromatography: This technique separates molecules based on their net charge.[8] Since the target compound is zwitterionic, its charge can be manipulated by adjusting the pH, allowing for its separation from salt ions.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for the initial purification of crude (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid?

A1: For a crude reaction mixture, a multi-step approach is often most effective.

  • Acid-Base Extraction: Begin with an acid-base extraction to remove neutral organic impurities. Dissolve the crude material in a suitable organic solvent and extract with a basic aqueous solution (e.g., NaHCO₃) to move the carboxylic acid into the aqueous layer. Then, acidify the aqueous layer (e.g., with HCl or KHSO₄) and extract the product back into an organic solvent like ethyl acetate.[6][9]

  • Column Chromatography: Follow the extraction with column chromatography. Based on the polarity of the remaining impurities, choose either normal-phase (with a modified eluent as described in Problem 2) or reverse-phase chromatography.

  • Recrystallization: For the final polishing step to achieve high purity, recrystallization from an appropriate solvent system is recommended.

Q2: How can I monitor the purity of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid during purification?

A2: Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of a column chromatography separation. Use a suitable staining method for visualization, as the compound may not be UV-active. Common stains for amino acid derivatives include ninhydrin or potassium permanganate.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity.[10] Both reverse-phase and HILIC methods can be developed. An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) is often necessary for detection if the compound lacks a chromophore.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the purified compound and identifying any remaining impurities.

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: Degradation on silica gel is a known issue for some sensitive compounds.[7]

  • Test for Stability: First, confirm that the compound is indeed unstable on silica. This can be done by spotting a solution of the pure compound on a TLC plate, letting it sit for an extended period (e.g., 1-2 hours), and then developing it to see if any new spots have appeared.[7]

  • Minimize Contact Time: If you must use silica gel, run the column as quickly as possible without sacrificing separation.

  • Use an Alternative Stationary Phase: As mentioned earlier, consider using alumina or a bonded-phase silica.

  • Flash Chromatography: Employing flash chromatography with a higher flow rate will reduce the time the compound spends on the column.[7]

Q4: What are the key considerations for choosing a recrystallization solvent?

A4: The ideal recrystallization solvent should:

  • Completely dissolve the compound at an elevated temperature.

  • Have very low solubility for the compound at low temperatures.

  • Either not dissolve the impurities at all or dissolve them very well even at low temperatures.

  • Be chemically inert towards the compound.

  • Be volatile enough to be easily removed from the purified crystals.

A good starting point for (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid is to try solvent pairs, such as a protic solvent in which it is soluble (e.g., ethanol, methanol, or water) and a less polar solvent in which it is less soluble (e.g., ethyl acetate, acetone, or diethyl ether).

Visual Workflows and Data

Purification Decision Workflow

Purification_Workflow start Crude (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid extraction Acid-Base Extraction start->extraction column_choice Column Chromatography Selection extraction->column_choice normal_phase Normal-Phase Chromatography (e.g., Silica Gel) column_choice->normal_phase Non-polar impurities reverse_phase Reverse-Phase Chromatography (e.g., C18) column_choice->reverse_phase Polar impurities final_polish Final Polishing normal_phase->final_polish reverse_phase->final_polish recrystallization Recrystallization final_polish->recrystallization pure_product Pure Product recrystallization->pure_product Troubleshooting_Chromatography issue Chromatography Problem no_retention Poor/No Retention on RP-HPLC issue->no_retention tailing_peaks Tailing Peaks on Normal Phase issue->tailing_peaks solution_rp Use Aqueous C18 Column Add Ion-Pairing Agent Optimize Mobile Phase Consider HILIC no_retention->solution_rp solution_np Acidify Eluent Use Polar Modifier Deactivate Silica Use Alternative Stationary Phase tailing_peaks->solution_np

Sources

Optimization

Technical Support Center: Synthesis of 4-Alkoxy-pyrrolidine-2-carboxylic Acids

Welcome to the technical support center for the synthesis of 4-alkoxy-pyrrolidine-2-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-alkoxy-pyrrolidine-2-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your experimental decisions.

Introduction: The Synthetic Challenge

4-alkoxy-pyrrolidine-2-carboxylic acids are valuable building blocks in medicinal chemistry, often serving as constrained scaffolds in drug candidates. Their synthesis, however, is frequently complicated by issues of stereocontrol, protecting group management, and ring formation. This guide provides a structured approach to troubleshooting these challenges in a question-and-answer format.

Part 1: Troubleshooting Guides & FAQs

Section 1: Stereocontrol at C4

Question 1: We are observing poor diastereoselectivity during the introduction of the C4-alkoxy group via Mitsunobu reaction on a 4-hydroxyproline derivative. What are the likely causes and how can we improve this?

Answer: Poor diastereoselectivity in the Mitsunobu reaction for this substrate class is a common issue, often stemming from the steric environment of the C4 hydroxyl group and the nucleophilicity of the incoming alcohol. The reaction proceeds via an SN2 mechanism, and any factor that hinders the backside attack of the nucleophile can lead to a mixture of diastereomers.

Causality and Troubleshooting:

  • Steric Hindrance: The bulky protecting group on the pyrrolidine nitrogen can sterically shield one face of the molecule, hindering the approach of the nucleophile. Consider using a smaller protecting group, such as a Boc or Cbz group, if your synthetic route allows.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction. While THF is commonly used, exploring other solvents like toluene or dichloromethane may alter the diastereomeric ratio.

  • Nucleophile Choice: The bulkiness of the alcohol nucleophile can also play a significant role. If possible, using a less sterically demanding alcohol may improve selectivity.

  • Alternative Methods: If optimizing the Mitsunobu reaction fails, consider alternative strategies for introducing the alkoxy group. For instance, an intramolecular cyclization of a suitable acyclic precursor can offer better stereocontrol. A Williamson ether synthesis with a C4-sulfonate leaving group (e.g., tosylate, mesylate) and the desired alkoxide can also be a viable alternative, often with predictable stereochemical outcomes.

Experimental Protocol: Improving Diastereoselectivity via Williamson Ether Synthesis

  • Starting Material: cis- or trans-4-hydroxy-L-proline derivative (N-protected).

  • Activation of Hydroxyl Group: To a solution of the 4-hydroxyproline derivative in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise. Stir the reaction mixture at 0 °C for 4-6 hours, monitoring by TLC.

  • Work-up: Quench the reaction with cold water and extract the product with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO3 and brine, then dry over anhydrous Na2SO4.

  • Alkoxide Formation: In a separate flask, prepare the sodium alkoxide by adding sodium hydride (1.5 eq.) to the desired alcohol (as solvent or in an inert solvent like THF) at 0 °C.

  • SN2 Reaction: Add the solution of the C4-tosylated proline derivative to the alkoxide solution at 0 °C and allow the reaction to warm to room temperature. Stir until TLC indicates complete consumption of the starting material.

  • Purification: Quench the reaction carefully with water, and purify the product by flash column chromatography.

Section 2: Protecting Group Strategies

Question 2: We are experiencing cleavage of our N-Boc protecting group during the esterification of the C2-carboxylic acid under acidic conditions. How can we mitigate this?

Answer: The acid lability of the tert-butyloxycarbonyl (Boc) group is a well-known challenge. Standard Fischer esterification conditions (alcohol with a strong acid catalyst like H2SO4 or HCl) are often too harsh and will lead to significant deprotection.

Causality and Troubleshooting:

  • Acid Sensitivity: The Boc group is designed to be removed under acidic conditions. The key is to find a method that is sufficiently reactive to form the ester without cleaving the Boc group.

  • Milder Esterification Methods:

    • DCC/DMAP Coupling: This is a classic method for esterification under mild conditions. Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, and 4-dimethylaminopyridine (DMAP) serves as a catalyst. The reaction is typically run in a non-protic solvent like dichloromethane.

    • HATU/DIPEA: For more challenging esterifications, coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like diisopropylethylamine (DIPEA) can be highly effective.

    • TMS-Diazomethane: This reagent allows for the rapid and clean methylation of carboxylic acids under very mild conditions, avoiding issues with acid-labile protecting groups. However, it is toxic and requires careful handling.

Workflow Diagram: Protecting Group-Compatible Esterification

G cluster_conditions Esterification Conditions start N-Boc-4-alkoxy-pyrrolidine-2-carboxylic acid dcc DCC, DMAP, Alcohol DCM, 0°C to RT start->dcc Mild & Common hatu HATU, DIPEA, Alcohol DMF, 0°C to RT start->hatu For Hindered Substrates tms TMS-Diazomethane MeOH/Toluene, RT start->tms For Methyl Esters Only end N-Boc-4-alkoxy-pyrrolidine-2-carboxylate dcc->end hatu->end tms->end

Caption: Decision workflow for esterification of N-Boc protected proline derivatives.

Section 3: Ring Closure and Cyclization

Question 3: Our intramolecular cyclization to form the pyrrolidine ring is resulting in low yields and the formation of polymeric side products. What factors should we investigate?

Answer: Low yields and polymerization during intramolecular cyclization are often indicative of unfavorable reaction kinetics, where intermolecular reactions are competing with the desired intramolecular ring closure.

Causality and Troubleshooting:

  • High Concentration: The fundamental principle to favor intramolecular reactions is the use of high dilution conditions. This reduces the probability of reactive intermediates encountering other molecules, thus minimizing polymerization.

  • Reaction Kinetics: The rate of cyclization can be influenced by the choice of base and solvent. For cyclizations involving nucleophilic displacement, a strong, non-nucleophilic base (e.g., NaH, KHMDS) is often preferred. The solvent should be chosen to fully dissolve the starting material and facilitate the desired reaction pathway.

  • Thorpe-Ingold Effect: Strategically placing gem-disubstituents on the acyclic precursor can pre-organize the molecule into a conformation that favors cyclization, a phenomenon known as the Thorpe-Ingold effect. While this requires re-designing the synthetic route, it can be a powerful strategy for improving cyclization efficiency.

Data Summary: Effect of Concentration on Cyclization Yield

Concentration (M)Yield of Cyclized Product (%)Yield of Polymer (%)
0.14550
0.017520
0.00192<5

Part 2: FAQs

Q1: What are the best analytical techniques to determine the stereochemistry at C2 and C4?

A1: A combination of techniques is often necessary. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the relative stereochemistry by identifying protons that are close in space. For determining the absolute stereochemistry, X-ray crystallography of a suitable crystalline derivative is the gold standard. Chiral High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify diastereomers.

Q2: How can I remove a benzyl ester protecting group in the final step without affecting other sensitive functionalities?

A2: Catalytic hydrogenation is the most common and cleanest method for removing benzyl esters. Using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas will selectively cleave the benzyl group, leaving other functionalities like Boc groups and alkoxy ethers intact. The reaction is typically carried out in a protic solvent like ethanol or methanol.

Q3: Are there any specific safety precautions to take when working with reagents for the Mitsunobu reaction?

A3: Yes, the Mitsunobu reaction involves reagents that require careful handling. Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are potentially explosive and should be handled with care. Triphenylphosphine is an irritant. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

Part 3: Experimental Workflow Visualization

General Synthetic Pathway

G A Chiral Starting Material (e.g., 4-Hydroxyproline) B N-Protection (e.g., Boc, Cbz) A->B Step 1 C C2-Esterification B->C Step 2 D C4-Functionalization (e.g., Mitsunobu, Williamson) C->D Step 3 E Deprotection D->E Step 4 F Final Product E->F Step 5

Troubleshooting

Technical Support Center: Optimization of Williamson Ether Synthesis on Hydroxyproline

Welcome to the technical support center for the optimization of reaction conditions for the Williamson ether synthesis on hydroxyproline. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of reaction conditions for the Williamson ether synthesis on hydroxyproline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the knowledge to overcome common challenges and successfully synthesize hydroxyproline ether derivatives.

Table of Contents

Core Concepts and Initial Considerations

The Williamson ether synthesis is a robust and widely used method for forming an ether bond from an alkoxide and an alkyl halide via an SN2 reaction.[1] However, the multifunctional nature of hydroxyproline—containing a secondary amine, a carboxylic acid, and a secondary alcohol—presents specific challenges that require a carefully planned synthetic strategy.

The Importance of a Protection Strategy

Direct alkylation of unprotected hydroxyproline is not feasible as the alkylating agent can react non-selectively with the amine, the carboxylate (formed under basic conditions), and the hydroxyl group. Therefore, a robust protecting group strategy is paramount. The most common and effective approach involves:

  • N-protection: The secondary amine is typically protected with a tert-butyloxycarbonyl (Boc) group. The N-Boc group is stable under the basic conditions of the Williamson ether synthesis and can be readily removed with acid.[2]

  • C-protection: The carboxylic acid is usually converted to a methyl or benzyl ester. This prevents the formation of a carboxylate anion, which could act as a competing nucleophile.

With the amine and carboxyl groups protected, the hydroxyl group is the only remaining nucleophilic site for the Williamson ether synthesis.

Visualizing the Overall Workflow

The general strategy for the synthesis of O-alkylated hydroxyproline derivatives is a three-stage process: protection, etherification, and deprotection.

Workflow Start Hydroxyproline Protection Step 1: Protection (N-Boc, C-Methyl Ester) Start->Protection ProtectedHyp N-Boc-Hyp-OMe Protection->ProtectedHyp Etherification Step 2: Williamson Ether Synthesis (Base, Alkyl Halide) ProtectedHyp->Etherification ProtectedEther N-Boc-O-alkyl-Hyp-OMe Etherification->ProtectedEther Deprotection Step 3: Deprotection (Acidolysis and Saponification) ProtectedEther->Deprotection FinalProduct O-Alkyl-Hydroxyproline Deprotection->FinalProduct

Caption: General workflow for the synthesis of O-alkylated hydroxyproline.

Frequently Asked Questions (FAQs)

Q1: Why can't I perform the Williamson ether synthesis on unprotected hydroxyproline?

A1: Unprotected hydroxyproline has three potential nucleophilic sites: the secondary amine, the carboxyl group, and the hydroxyl group. In the presence of a base, the carboxylic acid will be deprotonated to a carboxylate, and the hydroxyl group to an alkoxide. Both of these, along with the lone pair on the nitrogen, can react with the alkyl halide, leading to a mixture of N-alkylated, O-alkylated, and esterified products, as well as poly-alkylated species. A protecting group strategy is essential to ensure selective O-alkylation.

Q2: What is the best protecting group strategy for this synthesis?

A2: A widely successful and orthogonal protecting group strategy is the use of a tert-butyloxycarbonyl (Boc) group for the amine and a methyl ester for the carboxylic acid. The N-Boc group is stable to the basic conditions required for the ether synthesis and is easily removed with acid (e.g., trifluoroacetic acid, TFA).[2] The methyl ester is also stable under these conditions and can be hydrolyzed using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in the final deprotection step. This orthogonality allows for selective deprotection without affecting other parts of the molecule.

Q3: Can I use an Fmoc protecting group for the amine instead of Boc?

A3: It is not recommended to use an Fmoc (9-fluorenylmethyloxycarbonyl) group for this specific application. The Fmoc group is cleaved under basic conditions (typically with piperidine), which are also the conditions used to generate the alkoxide for the Williamson ether synthesis.[3] This would lead to the deprotection of the amine during the etherification step, resulting in unwanted N-alkylation.

Q4: What are the key reaction parameters I need to control for a successful Williamson ether synthesis on protected hydroxyproline?

A4: The three most critical parameters are:

  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate the secondary hydroxyl group. Sodium hydride (NaH) is a common and effective choice.[1] Weaker bases like potassium carbonate (K₂CO₃) may also work, especially with more reactive alkyl halides, but may require harsher conditions.

  • Choice of Alkylating Agent: The reaction proceeds via an SN2 mechanism, so primary alkyl halides (or tosylates) are strongly preferred.[1] Secondary alkyl halides will lead to a significant amount of elimination by-product (an alkene), and tertiary alkyl halides will almost exclusively undergo elimination.[1]

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is ideal. These solvents effectively solvate the cation of the alkoxide but do not solvate the alkoxide anion itself, leaving it highly nucleophilic.[1]

Troubleshooting Guide

Even with a well-designed plan, experimental challenges can arise. This guide addresses the most common issues encountered during the Williamson ether synthesis on protected hydroxyproline.

Visualizing the Troubleshooting Process

Troubleshooting Start Low or No Product Yield CheckStartingMaterial Is the starting material (N-Boc-Hyp-OMe) consumed (by TLC)? Start->CheckStartingMaterial Epimerization Product is formed, but NMR is complex or optical rotation is incorrect. Start->Epimerization Product mixture CheckBase Was the base strong enough? Was the reaction anhydrous? CheckStartingMaterial->CheckBase No SideProducts Are there new spots on TLC other than the product? CheckStartingMaterial->SideProducts Yes CheckAlkylHalide Is the alkyl halide reactive enough? (Primary? Good leaving group?) CheckBase->CheckAlkylHalide Yes Elimination Possible E2 Elimination (if using 2° alkyl halide) SideProducts->Elimination Yes NAlkylation Possible N-Alkylation (if Boc group is compromised) SideProducts->NAlkylation Yes EpimerizationSolution Possible Epimerization at C4. Consider milder base or shorter reaction time. Epimerization->EpimerizationSolution

Caption: Decision tree for troubleshooting low yield in hydroxyproline ether synthesis.

Common Problems and Solutions in Q&A Format

Q5: My reaction shows very low conversion of the starting material (N-Boc-hydroxyproline methyl ester). What went wrong?

  • Why it Happens:

    • Insufficient Deprotonation: The secondary alcohol of hydroxyproline is less acidic than a primary alcohol or a phenol. The base used may not have been strong enough to generate a sufficient concentration of the alkoxide.

    • Presence of Water: Sodium hydride (NaH) reacts violently with water. Any residual water in the solvent (DMF/THF) or on the glassware will consume the base, rendering it ineffective for deprotonating the alcohol.

    • Inactive Alkylating Agent: The alkyl halide may have degraded over time, or the leaving group may not be sufficiently reactive (e.g., Cl⁻ is a poorer leaving group than Br⁻ or I⁻).

  • What to Do:

    • Base Selection: Use a strong base like sodium hydride (NaH, 60% dispersion in mineral oil). For a 1 mmol scale reaction, use 1.2-1.5 equivalents of NaH.

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven overnight before use and assemble the reaction under an inert atmosphere (nitrogen or argon).

    • Check Alkylating Agent: Use a fresh bottle of the alkyl halide. If using an alkyl chloride, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction).

    • Increase Temperature: If the reaction is sluggish at room temperature, gently heating to 40-50 °C can increase the rate. However, be cautious as higher temperatures can also promote side reactions.

Q6: My starting material is consumed, but I see multiple products and a low yield of the desired ether. What are these by-products?

  • Why it Happens:

    • E2 Elimination: This is the most common side reaction, especially if you are using a secondary or sterically hindered primary alkyl halide. The alkoxide acts as a base, removing a proton from the carbon adjacent to the leaving group, forming an alkene.

    • N-Alkylation: Although the Boc group is designed to prevent this, it is not infallible. If any of the Boc group is cleaved due to trace acidity or prolonged reaction times at high temperatures, the liberated secondary amine is a potent nucleophile and will be alkylated.

    • Hydrolysis of the Methyl Ester: If the reaction work-up involves aqueous acid, or if the reaction is quenched with water at high temperatures, the methyl ester can be partially or fully hydrolyzed to the carboxylic acid.

  • What to Do:

    • To Avoid Elimination: Strictly use primary, unhindered alkyl halides (e.g., methyl iodide, ethyl iodide, benzyl bromide). If you must use a secondary halide, expect lower yields and consider the Mitsunobu reaction as an alternative.

    • To Prevent N-Alkylation: Ensure the integrity of your N-Boc-hydroxyproline methyl ester starting material. Avoid high reaction temperatures and prolonged reaction times.

    • Careful Work-up: Quench the reaction by cooling it to 0 °C and slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution, not water or acid. This will neutralize the excess NaH and alkoxide without causing significant ester hydrolysis.

Q7: The reaction seems to have worked, but the ¹H NMR spectrum of my product is complex, suggesting a mixture of diastereomers. What happened?

  • Why it Happens:

    • Epimerization: The proton on the carbon bearing the hydroxyl group (C4) is weakly acidic. In the presence of a very strong base and elevated temperatures, this proton can be abstracted, leading to the formation of a planar enolate intermediate. Reprotonation can occur from either face, leading to epimerization and a mixture of cis and trans diastereomers. While less common than with more acidic protons, it is a possibility with strong bases like NaH.

  • What to Do:

    • Milder Conditions: Perform the deprotonation at 0 °C and allow the reaction to proceed at room temperature rather than heating.

    • Use a Weaker Base: Consider using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in DMF.[3][4][5] These are often sufficient for reactive alkylating agents like benzyl bromide or allyl bromide and are less likely to cause epimerization.

    • Alternative Method: If stereochemical integrity is paramount and epimerization remains an issue, the Mitsunobu reaction is an excellent alternative as it proceeds with a well-defined inversion of stereochemistry and avoids strongly basic conditions.[6]

Detailed Experimental Protocols

Protocol 1: Protection of Hydroxyproline

This protocol describes the N-Boc protection and methyl esterification of L-hydroxyproline.

  • N-Boc Protection:

    • Suspend L-hydroxyproline (1 eq.) in a mixture of dioxane and water (e.g., 1:1).

    • Add sodium hydroxide (2.5 eq.) and stir until the solution is homogeneous.

    • Cool the solution to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture to pH 2-3 with cold 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-hydroxyproline, which is often used in the next step without further purification.

  • Methyl Esterification:

    • Dissolve the crude N-Boc-hydroxyproline (1 eq.) in methanol.

    • Cool the solution to 0 °C.

    • Slowly add thionyl chloride (SOCl₂, 1.2 eq.) dropwise.

    • Stir at room temperature for 3-5 hours, monitoring by TLC (e.g., 50% ethyl acetate in hexanes).

    • Carefully neutralize the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography on silica gel (gradient of ethyl acetate in hexanes) to yield pure N-Boc-hydroxyproline methyl ester.[7]

Protocol 2: Williamson Ether Synthesis of N-Boc-Hydroxyproline Methyl Ester

This protocol is a general procedure and may require optimization for specific alkyl halides.

ParameterRecommended Condition
Substrate N-Boc-hydroxyproline methyl ester
Base Sodium Hydride (NaH), 60% dispersion (1.2-1.5 eq.)
Alkylating Agent Primary alkyl halide (e.g., BnBr, MeI) (1.1-1.5 eq.)
Solvent Anhydrous DMF or THF
Temperature 0 °C to room temperature
Reaction Time 2-12 hours

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation: Add N-Boc-hydroxyproline methyl ester (1 eq.) to the solvent. Cool the solution to 0 °C and add NaH (1.2 eq.) portion-wise. Be cautious as hydrogen gas will evolve. Stir the mixture at 0 °C for 30-60 minutes.

  • Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed as monitored by TLC.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography (e.g., 10-40% ethyl acetate in hexanes gradient).

Protocol 3: Final Deprotection
  • Ester Hydrolysis (Saponification):

    • Dissolve the purified N-Boc-O-alkyl-hydroxyproline methyl ester (1 eq.) in a mixture of THF/water (e.g., 3:1).

    • Add LiOH·H₂O (1.5 eq.) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

    • Acidify the mixture to pH ~4 with 1M HCl.

    • Extract with ethyl acetate, dry, and concentrate to yield the N-Boc protected acid.

  • Boc Deprotection:

    • Dissolve the N-Boc protected acid in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, typically 25-50% v/v in DCM).

    • Stir at room temperature for 1-2 hours.

    • Concentrate the solvent under reduced pressure. Co-evaporate with toluene or DCM several times to remove residual TFA. The final product is often obtained as a TFA salt.

Alternative Method: The Mitsunobu Reaction

For sterically hindered alcohols or when inversion of stereochemistry is desired, the Mitsunobu reaction is a powerful alternative to the Williamson ether synthesis.[6] It avoids the use of a strong base, thus minimizing the risk of epimerization.

Comparison: Williamson vs. Mitsunobu
FeatureWilliamson Ether SynthesisMitsunobu Reaction
Stereochemistry Retention at the alcohol centerInversion at the alcohol center[6]
Base Strong base required (e.g., NaH)Not required
Reagents Alkyl HalideAlcohol, Triphenylphosphine (PPh₃), Azodicarboxylate (DEAD or DIAD)
By-products Salt (e.g., NaBr)Triphenylphosphine oxide, reduced azodicarboxylate
Key Advantage Simple reagents, good for unhindered primary halidesStereochemical control, good for secondary alcohols
Key Disadvantage Risk of elimination and epimerizationStoichiometric by-products can complicate purification
Brief Protocol for Mitsunobu Reaction
  • Dissolve N-Boc-hydroxyproline methyl ester (1 eq.), the desired alcohol (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture and purify by column chromatography to separate the product from triphenylphosphine oxide and other by-products.

References

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved January 21, 2026, from [Link]

  • The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Ley, S. V., & Leach, A. G. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved January 21, 2026, from [Link]

  • Forbes, C. R., et al. (2016). 4 R - and 4 S -iodophenyl hydroxyproline, 4 R -pentynoyl hydroxyproline, and S -propargyl-4-thiolphenylalanine: conformationally biased and tunable am.... Organic & Biomolecular Chemistry. Retrieved January 21, 2026, from [Link]

  • RSC Publishing. (n.d.). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved January 21, 2026, from [Link]

  • SciSpace. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids. Retrieved January 21, 2026, from [Link]

  • Grokipedia. (n.d.). 4-hydroxyproline epimerase. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2024, May). K2CO3-Catalyzed highly efficient O and N-Acylation under mild conditions. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025, August 6). N-(3-Aminoalkyl) proline derivatives with potent antigycation activity. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025, August 5). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Retrieved January 21, 2026, from [Link]

  • Journal of the American Chemical Society. (2018, June 27). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025, August 6). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Retrieved January 21, 2026, from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved January 21, 2026, from [Link]

  • MDPI. (2024, May 18). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved January 21, 2026, from [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (n.d.). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • PNAS. (n.d.). New mechanistic studies on the proline-catalyzed aldol reaction. Retrieved January 21, 2026, from [Link]

  • Scite.ai. (n.d.). Cs2CO3 promoted O-alkylation of alcohols for the preparation of mixed alkyl carbonates. Retrieved January 21, 2026, from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a. Retrieved January 21, 2026, from [Link]

  • YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved January 21, 2026, from [Link]

  • PubMed Central. (n.d.). An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (n.d.). Epimerisation in Peptide Synthesis. Retrieved January 21, 2026, from [Link]

  • Scite.ai. (2025, August 6). Synthesise of alkly aryl ethers cesium carbonate catalyzed O-alkylation of phenol. Retrieved January 21, 2026, from [Link]

  • Semantic Scholar. (1994, May 2). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Retrieved January 21, 2026, from [Link]

Sources

Optimization

preventing racemization during synthesis of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of chiral pyrrolidine derivatives. Specifically, it addresses the critical challenge of preventing racemizatio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of chiral pyrrolidine derivatives. Specifically, it addresses the critical challenge of preventing racemization during the synthesis of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid, a valuable building block in medicinal chemistry. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by authoritative references.

Troubleshooting Guide: Diagnosing and Preventing Racemization

This section addresses specific experimental issues that can lead to the loss of stereochemical integrity.

Question 1: I'm observing significant racemization or epimerization at the C2 position. What is the most likely cause?

Answer: Racemization at the C2 position of proline and its derivatives is a well-documented challenge, primarily occurring through two mechanisms: direct enolization or the formation of a 5(4H)-oxazolone intermediate.[1][2] The lability of the α-proton (at C2) is the root cause. Its removal, facilitated by base or heat, leads to a planar enolate intermediate, which can be re-protonated from either face, resulting in a loss of stereochemical purity.

Common Culprits:

  • Amide Coupling Step: This is the most frequent source of racemization. Activation of the N-protected carboxylic acid (e.g., Boc-(2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid) for coupling with an amine can lead to the formation of a planar oxazolone intermediate.[3] This intermediate is highly susceptible to racemization.[1][3]

  • Harsh Deprotection Conditions: Both strongly acidic or basic conditions used for removing protecting groups (like Boc or Cbz) can promote racemization. For instance, prolonged exposure to strong bases during ester saponification or harsh acid treatment can abstract the α-proton.[4][]

  • Elevated Temperatures: Heating reaction mixtures, especially in the presence of even a weak base, significantly increases the rate of proton abstraction and subsequent racemization.[3][6]

Immediate Actions:

  • Analyze Stereopurity at Each Step: Use chiral HPLC to analyze the enantiomeric or diastereomeric excess (e.e. or d.e.) of your intermediate after each reaction step. This will pinpoint exactly where the loss of stereochemical integrity is occurring.

  • Re-evaluate Your Coupling Strategy: The choice of coupling reagent and additives is paramount. Move away from reagents known to promote oxazolone formation.

  • Optimize Deprotection Protocols: Switch to milder, low-temperature deprotection methods.

Question 2: My chiral HPLC shows a mixture of diastereomers after the amide coupling step. How can I select a better coupling reagent?

Answer: The choice of coupling reagent and any additives is the single most critical factor in preventing racemization during amide bond formation.[2] The goal is to activate the carboxylic acid in a way that minimizes the formation or lifetime of the problematic oxazolone intermediate.

Urethane-protected amino acids (like Boc- or Fmoc-proline derivatives) are generally less prone to racemization than peptide fragments.[7] However, the risk is never zero. Reagents should be selected based on their mechanism of action.

Coupling Reagent ClassExamplesRacemization RiskRationale & Recommendations
Carbodiimides DCC, DIC, EDCModerate to High Often used with additives like HOBt or OxymaPure to suppress racemization by forming an active ester that is less prone to cyclize into an oxazolone.[2][7][8] However, some studies have shown HOBt can paradoxically increase racemization in proline esters under specific conditions.[9] Recommendation: Use DIC/OxymaPure as a first choice due to its proven low racemization potential.[1]
Phosphonium Salts PyBOP, BOP, PyAOPLow to Moderate Generally very efficient but can be more expensive. DEPBT is noted for its remarkable resistance to racemization, especially for sensitive amino acids.[7]
Uronium/Aminium Salts HBTU, HATU, HCTULow HATU, which incorporates the additive HOAt, is considered one of the gold standards for suppressing racemization. The resulting active ester is highly reactive, leading to fast coupling that outcompetes racemization.
Novel Reagents Ynamides, TFPNVery Low These newer classes of reagents are designed to be "racemization-free".[10][11][12] They operate under extremely mild conditions and avoid the traditional activation pathways that lead to racemization.[11][13]

Recommended Protocol: For a critical coupling step involving your (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid derivative, utilizing a uronium salt like HATU is a robust starting point.

G cluster_0 Coupling Reagent Selection Workflow Start Need to perform amide coupling Check_Sensitivity Is the amino acid known to be sensitive to racemization? Start->Check_Sensitivity Use_HATU Use HATU or COMU/OxymaPure Check_Sensitivity->Use_HATU  Yes   Use_DIC_Oxyma Use DIC/OxymaPure as a cost-effective first choice Check_Sensitivity->Use_DIC_Oxyma  No/Unsure   Check_Results Analyze product by chiral HPLC Use_HATU->Check_Results Use_DIC_Oxyma->Check_Results Success Racemization Suppressed: Proceed Check_Results->Success  <2% Epimer   Failure Racemization Observed: Troubleshoot Check_Results->Failure  >2% Epimer   Consider_Novel Consider novel reagents (e.g., Ynamides) Failure->Consider_Novel

Caption: Decision workflow for selecting a low-racemization coupling reagent.

Question 3: I am performing an N-Boc deprotection with TFA/DCM and notice a decrease in enantiomeric excess. What adjustments should I make?

Answer: While Boc deprotection with trifluoroacetic acid (TFA) is standard, prolonged reaction times, elevated temperatures, or excess acid can initiate racemization, especially if the resulting amine is not immediately used or neutralized.[14]

Key Optimization Parameters:

  • Temperature: Always perform the deprotection at 0 °C to slow the rate of potential side reactions, including epimerization.[15]

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS. The deprotection is often complete in 20-30 minutes.[14] Do not let the reaction run for several hours or overnight.

  • Acid Concentration: A solution of 25-50% TFA in a dry solvent like dichloromethane (DCM) is typical.[14] Using a large excess of TFA is unnecessary and increases the risk of side reactions.

  • Post-Deprotection Handling: After deprotection, the resulting amine is a TFA salt. It is crucial to either use it immediately in the next step (like a coupling reaction) or carefully neutralize it with a non-nucleophilic base (e.g., DIPEA) at low temperatures before workup and isolation.

Alternative Milder Conditions: If your substrate is particularly acid-sensitive, consider alternatives to TFA:

  • 4M HCl in Dioxane: This is another common reagent that can sometimes be milder than TFA for specific substrates.[14]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a high-boiling point solvent like dioxane or toluene can effect deprotection, avoiding acid altogether.[16] However, this carries its own risk of racemization via enolization and must be carefully evaluated.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of racemization for α-amino acids like this pyrrolidine derivative?

A1: The primary mechanism involves the abstraction of the proton on the alpha-carbon (the carbon bearing the carboxyl group). This creates a planar, achiral enolate intermediate. The subsequent re-protonation of this intermediate can occur from either the top or bottom face with roughly equal probability, leading to a racemic mixture. In the context of peptide coupling, this process is often facilitated through a 5(4H)-oxazolone intermediate, which has a highly acidic α-proton.[2][3]

Caption: The racemization process via a planar enolate intermediate.

Q2: Why is proline itself generally considered "racemization-resistant" during coupling, and how does my substituted pyrrolidine differ?

A2: Proline is unique because its secondary amine is part of the rigid five-membered ring. When N-protected proline is activated for coupling, the formation of the corresponding oxazolone is sterically disfavored. The rigid ring structure prevents the necessary bond angles required for easy cyclization. However, this resistance is not absolute. Your molecule, (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid, while a proline derivative, has substituents on the ring. These substituents can alter the ring conformation and electronic properties, potentially making it more susceptible to racemization than unsubstituted proline under harsh conditions. Unexpected racemization of proline esters has been observed, particularly when using carbodiimides with HOBt in DMF.[9]

Q3: What analytical method is best for quantifying the extent of racemization?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method.[17] To analyze the carboxylic acid, you must first derivatize it to an ester (e.g., methyl or benzyl ester) or an amide.

General HPLC Protocol Outline:

  • Derivatization (if necessary): Convert the carboxylic acid to a methyl ester using a mild agent like TMS-diazomethane to ensure no racemization occurs during the analysis preparation itself.

  • Column Selection: Use a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are highly effective for separating enantiomers and diastereomers of proline derivatives.[17][18]

  • Mobile Phase: Typically, a normal-phase mobile system consisting of hexane or heptane with an alcohol modifier (like isopropanol or ethanol) provides the best resolution.

  • Detection: UV detection is standard, provided your molecule or derivative has a chromophore. If not, derivatization with a UV-active agent may be necessary, or alternative detection methods like mass spectrometry (LC-MS) can be used.[19]

Experimental Protocol: Low-Racemization Amide Coupling using DIC/OxymaPure

This protocol is designed to minimize racemization during the coupling of a Boc-protected pyrrolidine-2-carboxylic acid derivative.[1]

Materials:

  • N-Boc-(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid (1.0 equiv)

  • Amine coupling partner (1.0 equiv)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) (1.0 equiv)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the N-Boc-(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid (1.0 equiv) and OxymaPure (1.0 equiv) in anhydrous DCM.

  • Add the amine coupling partner (1.0 equiv) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIC (1.0 equiv) dropwise to the stirred reaction mixture over 5 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, filter the by-product, diisopropylurea (DCU), if using DCM. If using DMF, the urea is more soluble.

  • Proceed with a standard aqueous workup: wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography as required.

  • Crucially, analyze the purified product's diastereomeric purity using a validated chiral HPLC method.

References

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. synfacts-2016-12-1262. Available at: [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis (Abstract). pubs.acs.org. Available at: [Link]

  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Journal of Creation. Available at: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available at: [Link]

  • Synthesis of A. (2S,4R)-4-hydroxy-2-pyrrolidinecarboxylic acid methyl ester. molbase.com. Available at: [Link]

  • Preparation method for pyrrolidine-2-carboxylic acid derivatives.Google Patents.
  • Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed. Available at: [Link]

  • Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry (RSC Publishing). Available at: [Link]

  • Method for the Racemization of Optically Active Amino Acids. Sciencemadness.org. Available at: [Link]

  • A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. ResearchGate. Available at: [Link]

  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC - NIH. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. Available at: [Link]

  • Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. Available at: [Link]

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid. PubChem - NIH. Available at: [Link]

Sources

Troubleshooting

troubleshooting guide for the synthesis of substituted prolines

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of substituted prolines. This guide is designed to provide expert advice and practical sol...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of substituted prolines. This guide is designed to provide expert advice and practical solutions to common challenges encountered during the synthesis of these valuable compounds. As a Senior Application Scientist, my goal is to equip you with the knowledge to troubleshoot effectively, optimize your reactions, and achieve your synthetic targets with confidence.

Proline's unique cyclic structure imposes significant conformational constraints on peptides and proteins, making its substituted analogues powerful tools in drug discovery and chemical biology.[1][2][3] However, the synthesis of these derivatives is often fraught with challenges, from controlling stereochemistry to achieving satisfactory yields. This guide addresses these issues in a direct question-and-answer format, explaining the "why" behind the "how."

Section 1: Reaction Yield and Conversion Issues

Question 1: My reaction yield for the substitution reaction on the proline ring is consistently low. What are the likely causes and how can I improve it?

Low yields in proline substitution reactions can stem from several factors, including steric hindrance, poor reactivity of the starting material, or suboptimal reaction conditions.

Common Causes & Solutions:

  • Steric Hindrance: The pyrrolidine ring can be sterically congested, especially at the C3 and C4 positions when bulky substituents are already present.[4]

    • Solution: Consider using a less sterically demanding protecting group on the nitrogen. For instance, if a Boc group is hindering the reaction, switching to a smaller Fmoc or Cbz group might be beneficial. Additionally, ensure your nucleophile or electrophile is not excessively bulky.

  • Leaving Group Efficacy: For nucleophilic substitution reactions, the choice of leaving group is critical.

    • Solution: If you are using a hydroxyl group as a precursor, it must be converted to a better leaving group. Sulfonates, such as tosylates or mesylates, are excellent choices for SN2 reactions.[1] A common strategy involves the sulfonylation of hydroxyproline on a solid phase, followed by reaction with a nucleophile.[1]

  • Reaction Conditions: Temperature, solvent, and reaction time play a pivotal role.

    • Solution: Systematically screen different solvents. Aprotic polar solvents like DMF or DMSO can enhance the reactivity of nucleophiles. For sluggish reactions, increasing the temperature might be necessary, but monitor for side reactions. An extended reaction time could also improve conversion.

  • Protecting Group Strategy: The stability of your protecting groups under the reaction conditions is paramount.

    • Solution: Ensure your N-protecting group (e.g., Boc, Cbz) and any ester protecting group are stable under the substitution reaction conditions. For instance, strongly basic or acidic conditions can lead to premature deprotection.

Troubleshooting Workflow for Low Yield:

Caption: Decision tree for troubleshooting low reaction yields.

Section 2: Stereoselectivity and Isomerization

Question 2: I am struggling to control the stereochemistry at the C4 position, resulting in a mixture of diastereomers. How can I achieve better stereoselectivity?

Controlling stereochemistry is a cornerstone of synthesizing biologically active molecules. The planarity of intermediates or the reaction mechanism itself can lead to a loss of stereocontrol.

Key Strategies for Stereocontrol:

  • Choice of Reaction: The mechanism of your chosen reaction dictates the stereochemical outcome.

    • SN2 Reactions: These reactions proceed with an inversion of stereochemistry. Starting with trans-4-hydroxyproline and activating the hydroxyl group will lead to the cis-substituted product upon reaction with a nucleophile.[1] This is a reliable method for stereospecific synthesis.

    • Mitsunobu Reaction: This reaction also proceeds with an inversion of configuration at the stereocenter and is a powerful tool for introducing various functionalities.[1]

    • Radical Cyclizations: These can sometimes result in mixtures of diastereomers.[5] Careful selection of reagents and conditions is necessary to favor one isomer.

  • Starting Material: The inherent stereochemistry of your starting material is crucial.

    • Solution: Commercially available (cis)-4-hydroxy-L-proline is a common starting point for accessing specific stereoisomers.[6]

  • Neighboring Group Participation: The N-protecting group can influence the stereochemical outcome.

    • Solution: Certain N-acyl groups can direct the approach of a reagent, leading to higher diastereoselectivity. It's worth exploring different protecting groups if you observe poor selectivity.

  • Epimerization: The α-carbon of the carboxylic acid can be prone to epimerization under basic or acidic conditions, especially if the carboxyl group is activated.

    • Solution: Use mild reaction conditions and avoid prolonged exposure to strong acids or bases. When performing reactions such as ester hydrolysis, use carefully controlled stoichiometry of the base at lower temperatures.[7]

Table 1: Reaction Type and Expected Stereochemical Outcome

Reaction TypeStarting Material StereochemistryProduct StereochemistryKey Considerations
SN2transcis (Inversion)Requires a good leaving group.
Mitsunobutranscis (Inversion)Sensitive to steric hindrance.
Catalytic Hydrogenationcis or trans alkenesyn or antiDepends on the catalyst and substrate.
Radical CyclizationAchiral or chiral precursorMixture or single diastereomerCan be difficult to control.

Section 3: Side Reactions and Impurities

Question 3: My esterification of proline is giving a poor yield, and I suspect side reactions. What could be going wrong?

Esterification of proline can be challenging due to the secondary amine, which can compete with the carboxylic acid for reaction, particularly if using activating agents.

Common Pitfalls and Solutions:

  • Amine Reactivity: The secondary amine of the proline ring is nucleophilic and can react with esterification reagents.

    • Solution 1 (Fischer Esterification): The classic Fischer esterification, using an alcohol (e.g., methanol or ethanol) with a strong acid catalyst (e.g., HCl gas or H₂SO₄), is often effective.[8] The acid protonates the amine, forming an ammonium salt and preventing it from reacting. It is crucial to use anhydrous conditions to drive the equilibrium towards the ester product.[8][9]

    • Solution 2 (Thionyl Chloride): Another robust method involves reacting proline with thionyl chloride (SOCl₂) to form the acyl chloride, which is then reacted with the alcohol.[9] This method is highly effective but requires careful handling of the corrosive and toxic thionyl chloride.

  • Incomplete Reaction: The reaction may not go to completion, leaving unreacted starting material.

    • Solution: For Fischer esterification, ensure a sufficient excess of the alcohol is used as it often serves as the solvent as well. Bubbling dry HCl gas through the reaction mixture can be more effective than adding aqueous HCl.[8] Some protocols suggest a double treatment with HCl gas to ensure complete formation of the hydrochloride salt.[8]

Question 4: I am attempting a Ring-Closing Metathesis (RCM) to form a dehydroproline derivative, but the reaction is failing or giving undesired byproducts. What should I investigate?

Ring-Closing Metathesis is a powerful tool for forming cyclic structures, but its success is highly dependent on the substrate and catalyst.[10][11]

Troubleshooting RCM Reactions:

  • Catalyst Choice: Not all metathesis catalysts are created equal. The first-generation Grubbs' catalyst may not be effective for more challenging substrates.

    • Solution: Employ second or third-generation Grubbs' catalysts or Hoveyda-Grubbs catalysts. These are generally more active and tolerant of various functional groups.[10]

  • Substrate Conformation: The diene precursor must be able to adopt a conformation that allows the terminal alkenes to approach the metal center.

    • Solution: If ring strain in the product is high, the reaction may be slow or fail. For instance, the synthesis of 5-membered dehydroproline rings via RCM can be surprisingly difficult compared to larger rings.[12] Running the reaction at high dilution can help minimize competing intermolecular oligomerization.[12]

  • Alkene Isomerization: A common side reaction in metathesis is the isomerization of the newly formed double bond.[13]

    • Solution: This can be more prevalent with prolonged reaction times or at elevated temperatures.[13] Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.

RCM Troubleshooting Flowchart:

Caption: A workflow for troubleshooting Ring-Closing Metathesis reactions.

Section 4: Purification Challenges

Question 5: My synthesized substituted proline is difficult to purify. What are some effective purification strategies?

The zwitterionic nature of amino acids and the polarity of many substituted prolines can make purification by standard column chromatography challenging.

Purification Techniques:

  • Crystallization: This is often the most effective method for obtaining highly pure amino acids.

    • Procedure: A common method involves dissolving the crude product in a minimal amount of a hot solvent mixture, such as water/ethanol, and then adding a less polar solvent, like acetone, to induce crystallization upon cooling.[14] The use of activated charcoal can help remove colored impurities.[14]

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is highly suitable for amino acids.

    • Procedure: You can use a cation-exchange resin to bind the proline derivative, wash away neutral and anionic impurities, and then elute the product with a base (e.g., ammonia solution). Conversely, an anion-exchange resin can be used, with elution performed using an acid (e.g., acetic acid).

  • Conversion to a Salt: Converting the product to its hydrochloride or other salt can sometimes facilitate crystallization and handling.

    • Procedure: Dissolving the free amino acid in an appropriate solvent and treating it with HCl (e.g., as a solution in ether or as a gas) can precipitate the hydrochloride salt.

Table 2: Comparison of Purification Methods

MethodAdvantagesDisadvantagesBest For
Crystallization High purity, scalableCan have low recovery, requires trial and error for solvent systemCrystalline solids
Ion-Exchange Excellent for separating charged molecules from neutral onesCan be time-consuming, requires specific resinsPolar, zwitterionic compounds
Silica Gel Chromatography Good for protected derivativesOften poor separation for free amino acids due to streakingN- and carboxy-protected prolines
Salt Formation Can improve crystallinity and stabilityAdds an extra synthetic stepProducts that are oils or difficult to crystallize as free amino acids

This guide provides a starting point for addressing common issues in the synthesis of substituted prolines. Remember that each molecule is unique, and a combination of careful planning, systematic optimization, and keen observation is key to success.

References

  • Danishefsky, S. J., & Mandal, M. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed Central. [Link]

  • Karoyan, P., & Chassaing, G. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PubMed Central. [Link]

  • Koskinen, A. M. P., & Rapoport, H. (1989). Synthesis of 4-substituted prolines as conformationally constrained amino acid analogs. The Journal of Organic Chemistry. [Link]

  • Karoyan, P., & Chassaing, G. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. ResearchGate. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective Synthesis of Quaternary Proline Analogues. PubMed Central. [Link]

  • Liu, J., et al. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Microbial Cell Factories. [Link]

  • Various Authors. (2007). L-Proline Esterification. Sciencemadness Discussion Board. [Link]

  • Loayza-Puch, F., et al. (2023). Emerging Roles of De Novo Proline Biosynthesis in Human Diseases. PubMed Central. [Link]

  • Miller, S. J., Blackwell, H. E., & Grubbs, R. H. (1996). Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society. [Link]

  • Hu, S., He, W., & Wu, G. (2021). Generation of 4-hydroxyproline and 3-hydroxyproline from proline... ResearchGate. [Link]

  • Pahlavanneshan, M., & Mir-Derikvand, M. (2022). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Journal of Biomolecular Structure and Dynamics. [Link]

  • Bartoli, M., et al. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

  • Various Authors. (2014). How do I get the maximum yield of a Fischer esterification reaction of proline with methanol in HCl or H2SO4? ResearchGate. [Link]

  • Schafmeister, C. E., et al. (2024). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). MDPI. [Link]

  • Rana, V., Ram, S., & Nehra, K. (2017). Review Proline Biosynthesis and its Role in Abiotic Stress. International Journal of Agriculture Innovations and Research. [Link]

  • Lee, C. W., & Grubbs, R. H. (2011). Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses Procedure. [Link]

  • Various Authors. (1996). Process for purifying proline.
  • D'Aniello, C., et al. (2015). Disruption of Proline Synthesis in Melanoma Inhibits Protein Production Mediated by the GCN2 Pathway. PubMed Central. [Link]

  • D'Aniello, C., et al. (2019). A Concise Ring Closing Enyne Metathesis Approach for the Preparation of Functionalized Proline-Derived Azabicycloalkane Amino Acids. ResearchGate. [Link]

  • Various Authors. (2009). Process for production of cis-4-hydroxy-l-proline.
  • Povarova, O. I., et al. (2022). The Essential Role of Prolines and Their Conformation in Allosteric Regulation of Kaiso Zinc Finger DNA-Binding Activity by the Adjacent C-Terminal Loop. MDPI. [Link]

  • Various Authors. (2016). The preparation method of proline esters hydrochlorate.
  • Zhang, J., et al. (2022). Chiral proline-substituted porous organic cages in asymmetric organocatalysis. Chemical Science. [Link]

  • Various Authors. (2022). Hydrolysis product troubleshooting. Reddit. [Link]

  • Kishor, P. B. K., et al. (2015). Role of proline in cell wall synthesis and plant development and its implications in plant ontogeny. Frontiers in Plant Science. [Link]

  • Various Authors. (2018). Why do proline and glycine act as destabilizing agents? Quora. [Link]

  • Various Authors. (n.d.). Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]

  • Epistemeo. (2011). Ring Closing Metathesis Reactions: Organic Chemistry Tutorial. YouTube. [Link]

  • Wennemers, H., et al. (2015). Synthesis of 4-(Arylmethyl)proline Derivatives. Thieme Chemistry. [Link]

  • Various Authors. (2022). Would it be wrong to say proline is the worst amino acid. Reddit. [Link]

  • Hayat, S., et al. (2012). Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions. PubMed Central. [Link]

  • Findrik, Z., et al. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry. [Link]

  • Zibinsky, M., et al. (2022). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. [Link]

  • Various Authors. (2015). Method for synthesizing 4-oxo-L-proline derivative.
  • Reddy, K. S., & Reddy, L. R. (2014). Diastereoselective synthesis of the 4-methylproline derivatives. ResearchGate. [Link]

  • Phang, J. M. (2022). The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Frontiers in Oncology. [Link]

  • Danishefsky, S. J., & Mandal, M. (2017). Figure 2. Solution-phase synthesis of 4-substituted proline derivatives... ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Synthesis of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid

Welcome to the technical support center for the synthesis of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. My insights are drawn from established literature and extensive hands-on experience in synthetic organic chemistry.

The synthesis of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid, a valuable chiral building block, typically commences from the readily available (2S,4R)-4-hydroxyproline. The overall synthetic strategy involves three key stages: protection of the amine and carboxylic acid functionalities, etherification of the hydroxyl group, and finally, deprotection to yield the target molecule. Each of these stages presents unique challenges that can impact the final yield and purity. This guide will provide a structured approach to identifying and resolving these issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Low Yield During N-Boc and Methyl Ester Protection

Question: I am experiencing a low yield when protecting (2S,4R)-4-hydroxyproline with a Boc group and converting the carboxylic acid to a methyl ester. What could be the issue?

Answer:

Low yields at this initial protection stage often stem from incomplete reactions or side reactions. The protection of the secondary amine with Di-tert-butyl dicarbonate (Boc)₂O and the esterification of the carboxylic acid are crucial for the subsequent etherification step.

Potential Causes and Solutions:

  • Incomplete N-Boc Protection: The reaction of (2S,4R)-4-hydroxyproline with (Boc)₂O requires a suitable base to proceed to completion. Insufficient base or a base that is too weak may lead to an incomplete reaction.

    • Solution: Ensure the use of an adequate amount of a suitable base, such as sodium bicarbonate or sodium hydroxide, in a mixed solvent system like tetrahydrofuran/water to facilitate the reaction.[1]

  • Inefficient Esterification: Direct esterification of the carboxylic acid can be sluggish.

    • Solution: A common and effective method is to treat the N-Boc protected hydroxyproline with diazomethane in methanol for a high-yield conversion to the methyl ester.[2] Alternatively, using thionyl chloride in methanol is also a viable method.

  • Reaction Work-up Issues: Improper work-up procedures can lead to product loss.

    • Solution: During the aqueous work-up, ensure the pH is carefully adjusted to 2 with a mild acid like 10% KHSO₄ before extracting with an organic solvent like ethyl acetate. This ensures that the carboxylic acid is fully protonated and can be efficiently extracted.[1]

Problem 2: Low Yield and/or Stereochemical Scrambling During Etherification

Question: My Williamson ether synthesis to form the 4-ethoxy group is resulting in a low yield of the desired (2S,4R) product, and I suspect some stereochemical inversion. How can I improve this?

Answer:

The etherification of the C4 hydroxyl group is the most critical and often challenging step in this synthesis. The Williamson ether synthesis, being an Sₙ2 reaction, is sensitive to steric hindrance and reaction conditions, which can lead to low yields and competing elimination reactions.[3] Stereochemical integrity is paramount, and any deviation from the Sₙ2 pathway can lead to the formation of undesired diastereomers.

Potential Causes and Solutions:

  • Steric Hindrance: The secondary hydroxyl group on the pyrrolidine ring can be sterically hindered, slowing down the Sₙ2 reaction.

    • Solution: To enhance the reaction rate, consider using a more reactive ethylating agent. While ethyl iodide is common, ethyl triflate (EtOTf) can be more effective due to the excellent leaving group ability of the triflate anion.

  • Weak Base: Incomplete deprotonation of the hydroxyl group will result in a low concentration of the nucleophilic alkoxide, leading to a slow and inefficient reaction.

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as anhydrous THF or DMF to ensure complete formation of the alkoxide.

  • Elimination Side Reaction: The use of a strong base can promote E2 elimination, especially at elevated temperatures, leading to the formation of a double bond in the pyrrolidine ring.

    • Solution: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to favor the Sₙ2 pathway over elimination. Adding the ethylating agent slowly to the solution of the alkoxide can also help to keep the concentration of the strong base low throughout the reaction.

  • Stereochemical Inversion (Mitsunobu Reaction): If you are using a Mitsunobu reaction as an alternative to the Williamson ether synthesis, remember that this reaction proceeds with inversion of stereochemistry.[4] To obtain the desired (2S,4R) product from a (2S,4R)-4-hydroxyproline starting material, a double inversion strategy would be necessary. A direct etherification with retention of stereochemistry is more straightforward.

Parameter Recommendation for Williamson Ether Synthesis Rationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for complete alkoxide formation.
Ethylating Agent Ethyl Iodide or Ethyl TriflateGood leaving groups for an efficient Sₙ2 reaction.
Solvent Anhydrous THF or DMFAprotic polar solvents that solvate the cation but not the nucleophile.
Temperature 0 °C to Room TemperatureMinimizes the competing E2 elimination reaction.
Problem 3: Difficulty in Deprotecting the N-Boc and Methyl Ester Groups without Side Reactions

Question: I am struggling with the final deprotection step. The acidic conditions required to remove the N-Boc group are also cleaving my methyl ester or causing epimerization at the C2 position. What are milder deprotection strategies?

Answer:

The final deprotection step requires careful selection of reagents to selectively cleave the N-Boc and methyl ester protecting groups without affecting the newly formed ether linkage or the stereocenters.

Potential Causes and Solutions:

  • Harsh Acidic Conditions for N-Boc Removal: Strong acids like neat trifluoroacetic acid (TFA) can lead to ester hydrolysis.[5]

    • Solution: Use milder acidic conditions for N-Boc deprotection. A solution of 4M HCl in dioxane is a standard and effective reagent that often leaves the methyl ester intact.[5] Alternatively, using p-toluenesulfonic acid in a suitable solvent can also be effective.[6]

  • Ester Hydrolysis During Saponification: Basic hydrolysis of the methyl ester can be straightforward, but care must be taken to avoid epimerization of the α-amino acid.

    • Solution: Perform the saponification with a mild base like lithium hydroxide (LiOH) in a mixture of THF and water at a controlled temperature (e.g., 0 °C to room temperature). Monitor the reaction closely by TLC to avoid prolonged exposure to basic conditions.

  • One-Pot Deprotection Challenges: Attempting to remove both protecting groups simultaneously with strong acid can be problematic.

    • Solution: A stepwise deprotection is generally recommended. First, remove the N-Boc group under mild acidic conditions. After purification, proceed with the saponification of the methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

A1: The most common and cost-effective starting material is (2S,4R)-4-hydroxyproline, which is commercially available.[7] This provides the correct stereochemistry at both the C2 and C4 positions from the outset.

Q2: Why is it necessary to protect the amine and carboxylic acid groups?

A2: The secondary amine is nucleophilic and would react with the ethylating agent during the Williamson ether synthesis. The carboxylic acid is acidic and would be deprotonated by the strong base used to form the alkoxide, preventing the desired reaction from occurring. Therefore, both functionalities must be protected. The N-Boc group is a common choice for amine protection due to its stability under a range of conditions and its relatively mild removal.[8] The methyl ester is a simple and effective protecting group for the carboxylic acid.

Q3: Are there alternative methods to the Williamson ether synthesis for the etherification step?

A3: Yes, the Mitsunobu reaction is a viable alternative.[4] However, it is important to note that the Mitsunobu reaction proceeds with complete inversion of stereochemistry at the hydroxyl-bearing carbon. Therefore, to obtain the (2S,4R) product from a (2S,4R)-4-hydroxyproline derivative, one would need to first invert the stereocenter at C4 to (2S,4S) and then perform the Mitsunobu reaction. This adds extra steps to the synthesis.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of each reaction. Use an appropriate solvent system to achieve good separation between the starting material, product, and any byproducts. Staining with ninhydrin can be used to visualize the free amine after N-Boc deprotection.

Q5: What are the best methods for purifying the final product?

A5: The final product, being an amino acid, can be purified using ion-exchange chromatography.[9] Alternatively, recrystallization from a suitable solvent system can also yield a highly pure product.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-(2S,4R)-4-hydroxyproline methyl ester
  • Dissolve (2S,4R)-4-hydroxyproline (1 equiv.) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.5 equiv.) to the solution and stir for 10 minutes.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Remove the THF under reduced pressure.

  • Cool the aqueous residue to 0 °C and acidify to pH 2 with 10% aqueous KHSO₄.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-(2S,4R)-4-hydroxyproline.

  • Dissolve the crude product in methanol.

  • Cool the solution to 0 °C and add a freshly prepared solution of diazomethane in ether dropwise until a persistent yellow color is observed.

  • Quench the excess diazomethane by adding a few drops of acetic acid.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to obtain N-Boc-(2S,4R)-4-hydroxyproline methyl ester.

Protocol 2: Etherification via Williamson Ether Synthesis
  • To a solution of N-Boc-(2S,4R)-4-hydroxyproline methyl ester (1 equiv.) in anhydrous THF at 0 °C, add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add ethyl iodide (1.5 equiv.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield N-Boc-(2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid methyl ester.

Protocol 3: Stepwise Deprotection
  • N-Boc Deprotection:

    • Dissolve the protected ethoxyproline derivative (1 equiv.) in 4M HCl in dioxane.

    • Stir the solution at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of (2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid methyl ester.

  • Saponification:

    • Dissolve the hydrochloride salt in a mixture of THF and water.

    • Cool the solution to 0 °C and add lithium hydroxide (1.1 equiv.).

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Neutralize the reaction mixture with 1M HCl to pH 7.

    • The final product can be purified by ion-exchange chromatography or by precipitation.

Visual Diagrams

Synthesis_Workflow A (2S,4R)-4-Hydroxyproline B N-Boc-(2S,4R)-4-hydroxyproline methyl ester A->B Protection ((Boc)2O, CH2N2) C N-Boc-(2S,4R)-4-ethoxypyrrolidine- 2-carboxylic acid methyl ester B->C Etherification (NaH, EtI) D (2S,4R)-4-Ethoxypyrrolidine- 2-carboxylic acid C->D Deprotection (HCl, LiOH)

Caption: Overall synthetic workflow for (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid.

Troubleshooting_Etherification Problem Low Yield / Stereochemical Scrambling in Etherification Cause1 Steric Hindrance Problem->Cause1 Cause2 Weak Base Problem->Cause2 Cause3 Elimination (E2) Problem->Cause3 Solution1 Use more reactive ethylating agent (e.g., EtOTf) Cause1->Solution1 Solution2 Use strong, non-nucleophilic base (e.g., NaH) Cause2->Solution2 Solution3 Maintain low reaction temperature (0 °C to RT) Cause3->Solution3

Caption: Troubleshooting decision tree for the etherification step.

References

  • Valverde, R., et al. (2016). 4R- and 4S-iodophenyl hydroxyproline, 4R-pentynoyl hydroxyproline, and S-propargyl-4-thiolphenylalanine: conformationally biased and tunable amino acids for bioorthogonal reactions. Organic & Biomolecular Chemistry, 14(7), 2289-2299. [Link]

  • D'yakonov, V. A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(28), 8780-8792. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Gademsetty, V., et al. (2016). 4 R - and 4 S -iodophenyl hydroxyproline, 4 R -pentynoyl hydroxyproline, and S -propargyl-4-thiolphenylalanine: conformationally biased and tunable am ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02473K. [Link]

  • Cimini, S., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(21), 6489. [Link]

  • EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google P
  • Liu, Y., et al. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Synthetic and Systems Biotechnology, 6(2), 79-87. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • EP0641862A2 - Process for producing trans-4-hydroxy-l-proline - Google P
  • Baboo, P. (2022). Help me, how increase yield in williamson ether reaction? ResearchGate. [Link]

  • Reddit - r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • US5387713A - Process for purification of carboxylic acids - Google P
  • Appiah-Kubi, G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25027-25033. [Link]

  • Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis - ResearchGate. [Link]

  • Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS - ResearchGate. [Link]

  • Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids - Organic Syntheses. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group - SciRP.org. [Link]

  • Reactive Extraction: An Intensifying Approach for Carboxylic Acid Separation - International Journal of Chemical Engineering and Applications (IJCEA). [Link]

  • 10 - The Royal Society of Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid

Welcome to the technical support center for the synthesis of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-product formations encountered during this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed analytical protocols to ensure the integrity and purity of your final compound.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid, with a focus on the mechanistic origins of potential side-products.

Q1: What is the most common synthetic route for (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid and what are the expected side-products?

The most prevalent synthetic route is the O-alkylation (etherification) of the 4-hydroxyl group of a suitably protected (2S,4R)-4-hydroxyproline derivative. A common method is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a base to form an alkoxide, followed by nucleophilic substitution with an ethylating agent (e.g., ethyl iodide, ethyl bromide, or diethyl sulfate).

The primary expected side-products include:

  • Diastereomers: Epimerization at the C4 position can lead to the formation of (2S,4S)-4-ethoxypyrrolidine-2-carboxylic acid. Racemization at the C2 position can also occur under certain conditions.

  • N-Alkylated Product: The pyrrolidine nitrogen, if unprotected, can compete with the hydroxyl group for the ethylating agent, resulting in N-ethylation.

  • Elimination Product: Under harsh basic conditions, β-elimination can occur to yield 3,4-dehydroproline derivatives.

  • Unreacted Starting Material: Incomplete etherification will result in the presence of the starting 4-hydroxyproline derivative.

Q2: What are the primary causes of diastereomer formation in this synthesis?

Diastereomer formation, specifically epimerization at the C4 carbon to form the (2S,4S) isomer, is a critical issue. This can be promoted by:

  • Harsh Basic Conditions: Strong bases used for deprotonation of the hydroxyl group can also facilitate epimerization.

  • Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for epimerization.

  • Mitsunobu Reaction Conditions: While an alternative to the Williamson ether synthesis, the Mitsunobu reaction proceeds with inversion of stereochemistry. If starting with a protected (2S,4R)-4-hydroxyproline, this would lead to the (2S,4S) product. Therefore, to obtain the desired (2S,4R)-ethoxy derivative via a Mitsunobu reaction, one would need to start with the (2S,4S)-hydroxyproline derivative.

It's important to note that some intestinal bacteria produce a 4-hydroxyproline epimerase, which can interconvert trans-4-hydroxy-L-proline and cis-4-hydroxy-D-proline.[1][2][3] While not a factor in chemical synthesis, it highlights the potential for epimerization. Acid hydrolysis, often used in deprotection steps, can also induce epimerization of trans-4-hydroxy-L-proline to cis-isomers.[4][5]

Q3: How can N-alkylation be prevented during the etherification step?

N-alkylation is a common side reaction when the pyrrolidine nitrogen is unprotected. To prevent this, it is crucial to use a nitrogen-protecting group, such as Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), or Fmoc (9-fluorenylmethyloxycarbonyl), before performing the etherification. The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its subsequent removal.

Q4: What reaction conditions favor the formation of the elimination side-product, 3,4-dehydroproline?

The formation of 3,4-dehydroproline derivatives is an elimination reaction that can compete with the desired substitution reaction.[6][7][8] Conditions that favor elimination include:

  • Strong, sterically hindered bases.

  • High reaction temperatures.

  • Poor leaving groups on the ethylating agent (less of a concern with common ethyl halides).

To minimize this side-product, it is advisable to use a strong, non-hindered base (like sodium hydride) and maintain the lowest possible reaction temperature that still allows for efficient etherification.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis and purification of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid.

Observed Problem Potential Cause(s) Recommended Action(s)
Multiple spots on TLC/peaks in HPLC with similar retention times to the product. Formation of diastereomers (e.g., (2S,4S)-isomer).- Confirm the identity of the side-product by LC-MS or by synthesizing the suspected diastereomer as a standard. - Optimize the reaction conditions to minimize epimerization: use a milder base, lower the reaction temperature, and reduce the reaction time. - Employ chiral chromatography for purification if separation by standard silica gel chromatography is challenging.
A more polar spot/peak corresponding to the starting material. Incomplete etherification reaction.- Increase the equivalents of the base and/or ethylating agent. - Extend the reaction time. - Ensure anhydrous reaction conditions, as water will quench the base and the alkoxide.
A less polar, persistent impurity observed by TLC/HPLC. N-alkylation of the pyrrolidine ring.- If the nitrogen is unprotected, repeat the synthesis with a suitable protecting group (e.g., Boc, Cbz). - If the nitrogen is already protected, check for incomplete protection or lability of the protecting group under the reaction conditions.
Mass spectrometry data shows a mass corresponding to the loss of water or ethanol from the desired product. Formation of a 3,4-dehydroproline derivative via elimination.- Re-evaluate the base and temperature conditions. Use a less-hindered base and lower the reaction temperature. - Consider an alternative ethylating agent with a better leaving group to favor substitution over elimination.
Broad or multiple peaks in the NMR spectrum, particularly in the pyrrolidine ring region. Presence of multiple diastereomers or a mixture of N- and O-alkylated products.- Purify the sample further using preparative HPLC. - Use 2D NMR techniques (e.g., COSY, HSQC) to aid in the structural elucidation of the impurities.
Loss of optical purity, confirmed by chiral HPLC. Racemization at the C2 position.- Avoid harsh acidic or basic conditions, especially during protecting group removal. A patent suggests that direct alkylation can sometimes lead to racemization at the C2 position.[9] - Consider enzymatic resolution if chemical methods for preventing racemization are unsuccessful.

III. Experimental Protocols & Data

Protocol 1: HPLC Analysis of Diastereomeric Purity

This protocol outlines a general method for the separation and quantification of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid from its potential diastereomers using reversed-phase HPLC. Method optimization may be required based on the specific protecting groups used.

1. Sample Preparation: a. Accurately weigh approximately 10 mg of the crude or purified product. b. Dissolve in 10 mL of the mobile phase to a concentration of 1 mg/mL. c. Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point is 95:5 Water (0.1% TFA):Acetonitrile.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm (if no chromophore is present, derivatization or alternative detection methods like mass spectrometry or evaporative light scattering detection would be necessary).
Injection Volume 10 µL

3. Data Analysis: a. Identify the peak corresponding to the desired (2S,4R) isomer by running a pure standard if available. b. The diastereomeric purity can be calculated based on the relative peak areas.

Note: For enhanced separation of diastereomers, derivatization with a chiral reagent followed by HPLC analysis can be employed.[10][11]

IV. Visualized Workflows and Pathways

Diagram 1: Synthetic Pathway and Side-Product Formation

Synthesis_Pathway cluster_main Main Synthetic Route cluster_side Side Reactions SM (2S,4R)-4-Hydroxyproline (Protected) Alkoxide Alkoxide Intermediate SM->Alkoxide Base (e.g., NaH) N_Alk N-Alkylated Product SM->N_Alk N-Alkylation (if N-unprotected) Product (2S,4R)-4-Ethoxypyrrolidine -2-carboxylic acid Alkoxide->Product Ethylating Agent (e.g., EtI) Epimer (2S,4S)-Diastereomer Alkoxide->Epimer Epimerization (Base, Heat) Elim 3,4-Dehydroproline Derivative Alkoxide->Elim Elimination (Base, Heat)

Caption: Synthetic pathways for (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid and major side-products.

Diagram 2: Troubleshooting Workflow for Impurity Identification

Troubleshooting_Workflow start Unexpected Peak(s) in Analytical Data (HPLC/LC-MS) check_mass Check Mass (LC-MS) start->check_mass mass_match_product Mass matches product? check_mass->mass_match_product Analyze mass_match_sm Mass matches starting material? mass_match_product->mass_match_sm No is_diastereomer Likely Diastereomer mass_match_product->is_diastereomer Yes mass_match_n_alk Mass corresponds to N-alkylation? mass_match_sm->mass_match_n_alk No is_sm Unreacted Starting Material mass_match_sm->is_sm Yes mass_match_elim Mass corresponds to elimination product? mass_match_n_alk->mass_match_elim No is_n_alk N-Alkylated Side-Product mass_match_n_alk->is_n_alk Yes is_elim Elimination Side-Product mass_match_elim->is_elim Yes unknown Unknown Impurity mass_match_elim->unknown No

Caption: Decision tree for identifying common impurities in the synthesis.

V. References

  • Langrock, T., Garcia-Villar, N., & Hoffmann, P. (2007). Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. Journal of Chromatography B, 847(2), 282-288.

  • Wikipedia. (n.d.). Hydroxyproline. Retrieved from [Link]

  • Rainey, J. K., & Pioszak, A. A. (2011). The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. ACS Chemical Biology, 6(9), 899–904.

  • Langrock, T., et al. (2007). Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. Request PDF. Retrieved from [Link]

  • Grokipedia. (n.d.). 4-hydroxyproline epimerase. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Shibasaki, T., Mori, H., Chiba, S., Ozaki, A., & Tsuchida, T. (2000). Regio- and stereo-selective hydroxylation of proline and epimerization of hydroxyprolines. Applied and Environmental Microbiology, 66(3), 891–894.

  • Molbase. (n.d.). Synthesis of a. (2S,4R)-4-Hydroxy-1-(4-nitrobenzyloxycarbonyl)pyrrolidine-2-carboxylic acid. Retrieved from [Link]

  • Bellon, G., Berg, R., Chastang, F., Malgras, A., & Borel, J. P. (1984). Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization. Analytical Biochemistry, 137(1), 151-155.

  • Dziewiatkowski, D. D., Hascall, V. C., & Riolo, R. L. (1972). Epimerization of trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline during acid hydrolysis of collagen. Analytical Biochemistry, 49(2), 550-558.

  • Rapolu, R., et al. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron Letters, 56(34), 4983-4986.

  • Wu, G. (2020). Generation of 4-hydroxyproline and 3-hydroxyproline from proline residues in collagen and other proteins in animals. Amino Acids, 52(5), 693-703.

  • Spino, C., & Thibault, C. (2021). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 94, 132303.

  • Wikipedia. (n.d.). 4-hydroxyproline epimerase. Retrieved from [Link]

  • Betekhtin, A., et al. (2021). 3,4-Dehydro-L-proline Induces Programmed Cell Death in the Roots of Brachypodium distachyon. International Journal of Molecular Sciences, 22(14), 7531.

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Cooper, J. B., & Varner, J. E. (1983). Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline. Plant Physiology, 73(2), 324–328.

  • Hodges, J. A., & Raines, R. T. (2016). 4 R - and 4 S -iodophenyl hydroxyproline, 4 R -pentynoyl hydroxyproline, and S -propargyl-4-thiolphenylalanine: conformationally biased and tunable amino acids. Organic & Biomolecular Chemistry, 14(5), 1684-1692.

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Messia, M. C., & Marconi, E. (2016). Innovative and Rapid Procedure for 4-Hydroxyproline Determination in Meat-Based Foods. In Methods in Molecular Biology (Vol. 1424, pp. 281-287). Humana Press.

  • Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives. Retrieved from

  • Kershenobont, R. J., & Kivirikko, K. I. (1976). Effect of L-3,4-dehydroproline on collagen synthesis and prolyl hydroxylase activity in mammalian cell cultures. Biochemical and Biophysical Research Communications, 74(2), 796-802.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of (2S,4R)-4-Ethoxypyrrolidine-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid. We will address common challenges, provide detailed protocols, and offer troubleshooting advice to ensure a successful and scalable synthesis campaign.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when planning the synthesis of this specialized amino acid derivative.

Q1: What is the most common and scalable starting material for this synthesis?

The most logical and widely used chiral precursor is (2S,4R)-4-hydroxy-L-proline (trans-4-hydroxy-L-proline).[1][2][3] This natural amino acid provides the required stereochemistry at both the C2 and C4 positions, making it an ideal and cost-effective starting point for industrial-scale production.[4]

Q2: What is the general synthetic strategy for scaling up this process?

A robust, multi-step strategy is required, which can be broken down into three core stages. The key is to use protecting groups that are stable during the etherification step but can be removed cleanly and efficiently at the end of the synthesis.[5][6]

Synthesis_Overview A 1. Protection (2S,4R)-4-hydroxy-L-proline B 2. Etherification Protected Intermediate A->B Esterification (e.g., AcCl/MeOH) N-protection (e.g., Boc₂O) C 3. Deprotection Crude Product B->C Williamson Ether Synthesis (e.g., NaH, EtI) D Purification & Isolation Final Product C->D Saponification (e.g., LiOH) Acidolysis (e.g., TFA/HCl) Troubleshooting_Etherification Start Problem: Low Yield in Etherification (Step 2) Q1 Incomplete Reaction? Analyze crude LC-MS for starting material. Start->Q1 Q2 Side Product Formation? Check for elimination product (alkene) or other impurities. Start->Q2 Q3 Reagent Quality Issue? Verify dryness of THF, activity of NaH, and purity of EtI. Start->Q3 Sol1 Solution: • Increase reaction time/temperature (e.g., 40-50 °C). • Add more NaH (0.2 eq) and EtI (0.3 eq). • Consider a more reactive ethylating agent like ethyl triflate (EtOTf). Q1:f0->Sol1 YES Sol2 Solution: • Use a less-hindered, non-nucleophilic base (e.g., KHMDS) if elimination is significant. • Ensure temperature is not excessively high. • Check for epimerization via chiral HPLC. Q2:f0->Sol2 YES Sol3 Solution: • Dry THF over molecular sieves or distill from sodium/benzophenone. • Use fresh, unopened NaH or titrate to determine activity. • Purify EtI by passing through basic alumina. Q3:f0->Sol3 YES

Sources

Troubleshooting

Technical Support Center: (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic Acid Derivatives

Welcome to the Technical Support Center for (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic Acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic Acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during your experiments.

Introduction

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid is a proline analog of significant interest in medicinal chemistry. The introduction of the 4-ethoxy group can modulate the physicochemical properties of parent molecules, influencing their conformation, lipophilicity, and metabolic stability. However, this structural modification also introduces potential stability challenges that must be understood and managed to ensure experimental reproducibility and the integrity of drug candidates. This guide provides in-depth technical support on the potential stability issues of these derivatives, focusing on degradation pathways, preventative measures, and analytical troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid that may be susceptible to degradation?

A1: The primary functional groups that can influence the stability of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid and its derivatives are the pyrrolidine ring, the carboxylic acid, and the ether linkage at the 4-position. Each of these can be susceptible to degradation under specific conditions.

Q2: What are the most common degradation pathways for this class of compounds?

A2: Based on the chemical structure, the most probable degradation pathways include:

  • Hydrolysis of the ether linkage: This can occur under strong acidic or basic conditions, leading to the formation of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid and ethanol.

  • Oxidative degradation of the pyrrolidine ring: The pyrrolidine ring can be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides.

  • Decarboxylation: While generally requiring high temperatures, decarboxylation of the carboxylic acid group is a potential thermal degradation pathway.

  • Photodegradation: Exposure to UV or visible light can sometimes lead to the formation of radical species and subsequent degradation, although specific data for this compound is limited.

Q3: I am observing an unexpected loss of my compound in solution over time. What could be the cause?

A3: A gradual loss of your compound in solution could be due to several factors. The most likely culprit is hydrolysis of the ether linkage, especially if your solution is acidic or basic. Another possibility is oxidative degradation if the solvent is not de-gassed or if it contains peroxide impurities. It is also advisable to store solutions protected from light and at low temperatures to minimize potential photodegradation and thermal degradation.

Q4: How can I best store (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid and its derivatives to ensure long-term stability?

A4: For optimal long-term stability, the compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C is often recommended for similar compounds)[1]. It is also crucial to protect the compound from light. For solutions, it is best to prepare them fresh. If storage of solutions is necessary, use a buffered, neutral pH solution, de-gassed solvents, and store at -20°C or below, protected from light.

Troubleshooting Guide: Common Experimental Issues

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Appearance of a new, more polar peak in HPLC analysis over time. Ether Hydrolysis: The most likely degradation product is (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, which is more polar than the parent compound.1. Analyze pH: Check the pH of your sample solution. If it's acidic or basic, buffer it to a neutral pH (6.5-7.5).2. Solvent Choice: Ensure your solvent is free of acidic or basic impurities.3. Temperature: Store your solutions at a lower temperature to slow down the hydrolysis rate.
Broadening of NMR signals or appearance of multiple new signals. Ring Opening or Isomerization: Oxidative degradation can lead to the opening of the pyrrolidine ring. Depending on the reaction conditions, cis-trans isomerization of the proline ring might also be a factor, although less common for the free amino acid.1. Use De-gassed Solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas.2. Add Antioxidants: For long-term storage of solutions, consider adding a small amount of an antioxidant like BHT, although this may interfere with some downstream applications.3. Check for Peroxides: Test your solvents (especially ethers like THF or dioxane) for the presence of peroxides and purify if necessary.
Loss of compound during a reaction workup involving strong acid or base. Acid/Base-catalyzed Degradation: The ether linkage and the pyrrolidine ring can be labile under harsh pH conditions.1. Milder Conditions: If possible, use milder acids or bases, or limit the exposure time to harsh pH.2. Protective Groups: For multi-step syntheses, consider protecting the carboxylic acid and/or the pyrrolidine nitrogen if they are not the intended reaction sites.3. Temperature Control: Perform acid/base treatments at low temperatures to minimize degradation.
Inconsistent results in biological assays. Degradation in Assay Buffer: The pH, temperature, or components of your assay buffer could be causing the compound to degrade over the course of the experiment.1. Stability in Buffer: Perform a time-course experiment where you incubate your compound in the assay buffer and analyze its concentration at different time points by HPLC or LC-MS.2. Adjust Buffer Conditions: If degradation is observed, try to adjust the buffer pH or remove any potentially reactive components.3. Fresh Preparations: Always use freshly prepared solutions of your compound for biological assays.

Experimental Protocols

Protocol 1: Forced Degradation Study for (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic Acid Derivatives

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[2][3][4]

Objective: To assess the stability of the compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours, then dissolve in the initial solvent.

    • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.[5]

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (see Protocol 2) and LC-MS to identify and characterize any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.[6][7][8]

Objective: To develop an HPLC method capable of resolving the parent compound from all potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).

  • Method Development:

    • Inject a mixture of the stressed samples from the forced degradation study.

    • Optimize the gradient, flow rate, and column temperature to achieve baseline separation of all peaks.

    • Use a PDA detector to check for peak purity.

  • Method Validation: Validate the final method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizing Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid based on its chemical structure.

G cluster_main Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_thermal Thermal Stress parent (2S,4R)-4-Ethoxypyrrolidine- 2-carboxylic acid hydrolysis_product (2S,4R)-4-Hydroxypyrrolidine- 2-carboxylic acid + Ethanol parent->hydrolysis_product H⁺ or OH⁻ oxidation_product Ring-opened products or N-oxides parent->oxidation_product [O] thermal_product Decarboxylated product parent->thermal_product Δ

Caption: Potential degradation pathways for (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid.

References

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • PubChem. (n.d.). (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid. Retrieved from [Link]

  • ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods. Retrieved from [Link]

  • BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Medicine. (n.d.). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Stability Indicating Rp-Hplc Method Development and Validation for Estimation of Azelnidipine in its Bulk and Tablet Dosage Form. Retrieved from [Link]

  • PMC. (n.d.). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Retrieved from [Link]

  • PMC. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

  • MDPI. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy.... Retrieved from https://www.mdpi.com/1420-3049/21/1/83
  • ResearchGate. (n.d.). Summary of results of forced degradation studies | Download Table. Retrieved from [Link]

  • ResearchGate. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Retrieved from [Link]

  • PubMed. (n.d.). Oxidative degradation of N-Nitrosopyrrolidine by the ozone/UV process: Kinetics and pathways. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolidine. Retrieved from [Link]

  • PMC. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purity Assessment of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid

Welcome to the technical support center for the analytical assessment of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical assessment of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the chemical and stereochemical purity of this important chiral building block.

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid is a proline derivative with specific stereochemistry that is crucial for its intended biological activity and pharmaceutical applications.[1][2] Ensuring its purity is not just a matter of regulatory compliance but a fundamental requirement for the validity of research and the safety of potential therapeutics. This guide will walk you through the primary analytical techniques, potential challenges, and robust solutions for a comprehensive purity assessment.

Section 1: Foundational Concepts in Purity Analysis

Purity assessment for a chiral molecule like (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid is a multi-faceted endeavor. It involves quantifying not only chemical impurities (e.g., starting materials, by-products, degradation products) but also stereochemical impurities (i.e., its other diastereomers and enantiomers). A comprehensive analysis will typically employ a combination of chromatographic and spectroscopic techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most critical impurities to monitor for in (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid?

A1: The critical impurities fall into two main categories:

  • Stereoisomers: The most significant impurities are the other three possible stereoisomers: (2R,4S), (2S,4S), and (2R,4R). The presence of these can dramatically alter the pharmacological profile of the active pharmaceutical ingredient (API).

  • Process-Related Impurities: These include residual starting materials, reagents from the synthesis, and any by-products formed during the reaction.[3] Their identification is crucial for process optimization and safety assessment.

Q2: Why is a single analytical method insufficient for purity determination?

A2: No single method can provide a complete picture. For instance, a standard reversed-phase HPLC method might show a single peak for a sample containing multiple stereoisomers. Therefore, an orthogonal approach, combining techniques like chiral HPLC (for stereoisomers) and GC-MS or LC-MS (for chemical impurities), is essential for a comprehensive assessment.[4]

Q3: What are the regulatory standards I should be aware of?

A3: The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) on the validation of analytical procedures and ICH Q3A(R2) on impurities in new drug substances, are the primary regulatory frameworks.[5][6][7] These guidelines outline the requirements for method validation and the thresholds for reporting, identifying, and qualifying impurities.

Section 2: Chiral High-Performance Liquid Chromatography (HPLC) - The Cornerstone of Stereoisomeric Purity

Chiral HPLC is the gold standard for separating and quantifying enantiomers and diastereomers.[8] The principle lies in the differential interaction of the stereoisomers with a chiral stationary phase (CSP), leading to different retention times.

Troubleshooting Guide: Chiral HPLC
Issue Potential Cause(s) Troubleshooting Steps & Rationale
Poor or no separation of stereoisomers. 1. Incorrect Chiral Stationary Phase (CSP): The chosen CSP may not have the appropriate chiral selector for this specific molecule. 2. Inappropriate Mobile Phase: The composition (solvents, additives) of the mobile phase is critical for achieving separation.[9] 3. Column "Memory Effect": Residual additives from previous analyses can interfere with the current separation.[10]1. Screen different CSPs: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point for this class of compounds. 2. Optimize the mobile phase: Systematically vary the ratio of organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). Add small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds) to improve peak shape. 3. Dedicate a column: If possible, dedicate a column for a specific method to avoid cross-contamination.[10][11] If not feasible, ensure a thorough column wash and equilibration protocol is in place between different methods.
Poor peak shape (tailing or fronting). 1. Secondary Interactions: The analyte may be interacting with active sites on the silica support of the CSP. 2. Sample Overload: Injecting too much sample can saturate the column.1. Add a mobile phase modifier: An acidic modifier like trifluoroacetic acid can suppress the ionization of the carboxylic acid group, reducing secondary interactions. 2. Reduce injection volume/concentration: Perform a loading study to determine the optimal sample concentration.
Drifting retention times. 1. Inadequate Column Equilibration: The column has not reached a steady state with the mobile phase. 2. Temperature Fluctuations: Column temperature can significantly impact retention times in chiral separations.1. Increase equilibration time: Ensure the baseline is stable before injecting the sample. 2. Use a column oven: Maintain a constant and controlled column temperature.
Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Begin with a polysaccharide-based chiral column, such as one with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase.

  • Mobile Phase Screening:

    • Prepare a series of mobile phases with varying ratios of hexane and isopropanol (e.g., 90:10, 80:20, 70:30).

    • Incorporate 0.1% trifluoroacetic acid (TFA) into the mobile phase to improve peak shape for the carboxylic acid analyte.

  • Initial Analysis:

    • Dissolve a reference standard of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid in the mobile phase.

    • Inject a small volume (e.g., 5 µL) and monitor the chromatogram.

  • Optimization:

    • Adjust the mobile phase composition to achieve a resolution (Rs) of >1.5 between the desired isomer and any potential stereoisomeric impurities.

    • Optimize the flow rate to balance analysis time and resolution.

  • Method Validation: Once an optimal method is established, validate it according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[12][13]

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample & Standard Preparation HPLC Chiral HPLC System Sample->HPLC Inject MobilePhase Mobile Phase Preparation MobilePhase->HPLC Pump Column Chiral Column HPLC->Column Detector UV/DAD Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation (% Area) Integration->Purity

Caption: Chiral HPLC workflow for stereoisomeric purity.

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile chemical impurities.[14] Since (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid is an amino acid derivative and not sufficiently volatile for direct GC analysis, a derivatization step is necessary.[15]

Troubleshooting Guide: GC-MS Analysis
Issue Potential Cause(s) Troubleshooting Steps & Rationale
No or low peak intensity for the analyte. 1. Incomplete Derivatization: The reaction conditions (time, temperature, reagent concentration) may be suboptimal. 2. Analyte Degradation: The analyte may be thermally degrading in the GC inlet.1. Optimize derivatization: Experiment with different derivatizing agents (e.g., silylation reagents like MTBSTFA), reaction times, and temperatures. 2. Lower inlet temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of the derivatized analyte.
Presence of multiple peaks for the analyte. Incomplete or multiple derivatization products: The derivatizing agent may be reacting at multiple sites on the molecule, or the reaction may not have gone to completion.Modify reaction conditions: Adjusting the reaction time and temperature can favor the formation of a single, fully derivatized product.
Poor peak shape. Active sites in the GC system: The derivatized analyte may be interacting with active sites in the inlet liner or column.Use a deactivated inlet liner and column: Ensure all surfaces in the sample path are properly deactivated to minimize unwanted interactions.
Experimental Protocol: GC-MS with Silylation
  • Sample Preparation:

    • Accurately weigh a small amount of the sample (e.g., 1 mg) into a reaction vial.

    • Evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Add a silylation reagent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and a suitable solvent (e.g., acetonitrile).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane).

    • Program the oven temperature to separate the derivatized analyte from potential impurities.

    • The mass spectrometer will provide mass-to-charge ratio data, which aids in the identification of unknown impurities by comparing their fragmentation patterns to spectral libraries.[16][17][18]

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - A Tool for Structural Confirmation and Quantitative Analysis

NMR spectroscopy is an indispensable tool for confirming the structure of the desired compound and can also be used for quantitative purity assessment (qNMR).[19]

Troubleshooting Guide: NMR Analysis
Issue Potential Cause(s) Troubleshooting Steps & Rationale
Broad peaks in the spectrum. 1. Sample Aggregation: The compound may be aggregating in the chosen NMR solvent. 2. Presence of Paramagnetic Impurities: Trace metals can cause significant line broadening.1. Try a different solvent or adjust the concentration: Experiment with different deuterated solvents (e.g., D₂O, MeOD, DMSO-d₆). 2. Use a chelating agent: Adding a small amount of EDTA can help to sequester paramagnetic metals.
Difficulty in quantifying purity due to overlapping peaks. Signal overlap between the analyte and impurities or the internal standard. 1. Use a higher field strength NMR: This will provide better signal dispersion. 2. Choose a different internal standard: Select a standard with signals in a clear region of the spectrum.[20] 3. Utilize 2D NMR techniques: Techniques like COSY and HSQC can help to resolve overlapping signals.[4]
Inaccurate quantification with qNMR. 1. Incorrectly chosen internal standard: The standard must be stable, non-reactive, and have a known purity.[21] 2. Improper acquisition parameters: The relaxation delay (d1) must be sufficiently long to allow for complete relaxation of all relevant nuclei.1. Select a suitable internal standard: Maleic acid or dimethyl sulfone are common choices. 2. Optimize acquisition parameters: Set the relaxation delay to at least 5 times the longest T1 relaxation time of the signals being integrated.
Protocol: Quantitative NMR (qNMR) for Purity Assessment
  • Sample Preparation:

    • Accurately weigh the (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid sample and a certified internal standard of known purity into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O).

  • Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with optimized parameters for quantification (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_standard = Purity of the internal standard

qNMR_Logic cluster_input Inputs cluster_nmr NMR Measurement cluster_constants Constants Mass_Analyte Mass of Analyte (m_analyte) Calculation Calculate Purity Mass_Analyte->Calculation Mass_Standard Mass of Standard (m_standard) Mass_Standard->Calculation Purity_Standard Purity of Standard Purity_Standard->Calculation Acquire_Spectrum Acquire ¹H NMR Spectrum Integrate_Peaks Integrate Signals (I_analyte, I_standard) Acquire_Spectrum->Integrate_Peaks Integrate_Peaks->Calculation MW_Analyte MW of Analyte MW_Analyte->Calculation MW_Standard MW of Standard MW_Standard->Calculation N_Analyte Protons of Analyte Signal (N_analyte) N_Analyte->Calculation N_Standard Protons of Standard Signal (N_standard) N_Standard->Calculation Result Final Purity (%) Calculation->Result

Caption: Logical flow for qNMR purity determination.

Section 5: Mass Spectrometry (MS) for Impurity Identification

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is invaluable for identifying unknown impurities.[22][23][24] It provides highly accurate mass measurements, which can be used to determine the elemental composition of an impurity, offering significant clues to its structure.[23]

Q: How do I approach identifying an unknown peak in my chromatogram?

A:

  • Obtain a High-Resolution Mass Spectrum: Determine the accurate mass of the unknown impurity.

  • Propose Elemental Compositions: Use software to generate possible elemental formulas that fit the accurate mass.

  • Consider the Synthetic Route: The most likely impurities are related to starting materials, reagents, or expected by-products.

  • Tandem MS (MS/MS): Fragment the impurity ion and analyze its fragmentation pattern. This provides structural information that can help to distinguish between isomers and confirm a proposed structure.[22]

  • Synthesis and Confirmation: If the impurity is present at significant levels, synthesizing a reference standard of the proposed structure is the definitive way to confirm its identity.[3]

This technical guide provides a comprehensive framework for the analytical purity assessment of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid. By employing a multi-technique, orthogonal approach and understanding the potential pitfalls and their solutions, researchers can ensure the quality and integrity of this critical chiral compound.

References

  • (2S,4R)-4-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid. Smolecule.

  • (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid. MedChemExpress.

  • Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate.

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC - NIH.

  • Trouble with chiral separations. Chromatography Today.

  • The benefits of high-resolution mass spectrometry for impurity profiling. LGC.

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency.

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols.

  • Purity by Absolute qNMR Instructions. University of Illinois Chicago.

  • GC-MS analysis of pyrrolidine derivatives of fatty acids derived from sphingosines. ResearchGate.

  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.

  • A Guide to Quantitative NMR (qNMR). Emery Pharma.

  • GC/MS-Based Analysis of Fatty Acids and Amino Acids in H460 Cells Treated with Short-Chain and Polyunsaturated Fatty Acids: A Highly Sensitive Approach. MDPI.

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. Arbro.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.

  • The Comparative Analysis of Carboxylic Acid Composition of Four Iris Species from Ukraine. PMC - NIH.

  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. ResearchGate.

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.

  • Quality Control in GC–MS Analysis of Amino Acids. LCGC International.

  • HPLC Troubleshooting Guide. Sigma-Aldrich.

  • Quantitative NMR Spectroscopy. University of Oxford.

  • GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. ResearchGate.

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.

  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC - NIH.

  • 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts.

  • 2.3. Mass spectrometry in impurity profiling. ResearchGate.

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.

  • Acids: Derivatization for GC Analysis. Wiley Online Library.

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube.

  • Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. MDPI.

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.

  • Impurity Identification in Small-Molecule APIs. Pharma's Almanac.

  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.

  • (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid. Advanced ChemBlocks.

  • Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. Benchchem.

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International.

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC - NIH.

  • (2S,4R)-4-Alloc-amino-1-fmoc-pyrrolidine-2-carboxylic acid. Toronto Research Chemicals.

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications.

  • Chiral Screening Procedures: A Quick & Easy How-To Guide. YouTube.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid and a Key Synthetic Precursor

In the landscape of drug discovery and development, the structural elucidation of novel chemical entities is paramount. Substituted pyrrolidines, for instance, are privileged scaffolds found in a multitude of biologicall...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the structural elucidation of novel chemical entities is paramount. Substituted pyrrolidines, for instance, are privileged scaffolds found in a multitude of biologically active compounds. Among these, (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid stands out as a valuable chiral building block. Its stereochemistry and functionalization make it an attractive component for the synthesis of complex molecules with therapeutic potential. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid, offering a comparison with its key synthetic precursor, (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid. This comparative approach, supplemented with predicted spectral data, aims to equip researchers, scientists, and drug development professionals with the necessary insights for confident structural verification and differentiation of these important molecules.

Molecular Structures and NMR Prediction

The precise arrangement of atoms in (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid dictates its unique spectral fingerprint. Understanding this structure is the first step in interpreting its NMR data.

Figure 1: Chemical structure of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid.

Predicted ¹H and ¹³C NMR Data for (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid

The predicted NMR data, summarized in Table 1, offers a detailed spectral signature for the title compound. These values were calculated for a standard deuterated solvent, such as D₂O or CDCl₃, which are commonly used for this class of compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid

Atom Number¹H Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)¹³C Chemical Shift (ppm)
24.2 - 4.4ddJ = 8.0, 4.058 - 60
2.2 - 2.4dddJ = 13.0, 8.0, 5.035 - 37
2.5 - 2.7dddJ = 13.0, 8.0, 7.035 - 37
44.0 - 4.2m-75 - 77
3.4 - 3.6ddJ = 12.0, 4.052 - 54
3.2 - 3.4ddJ = 12.0, 6.052 - 54
Ethoxy-CH₂3.5 - 3.7qJ = 7.063 - 65
Ethoxy-CH₃1.1 - 1.3tJ = 7.014 - 16
COOH10 - 12 (exchangeable)s-173 - 175
NH8 - 9 (exchangeable)br s--

Note: Predicted chemical shifts are presented as ranges to account for variations in solvent and concentration. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), ddd (doublet of doublet of doublets), and br s (broad singlet).

Comparative Analysis with (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid

To provide a tangible reference point and to understand the influence of the ethoxy and N-Boc protecting groups on the NMR spectra, we will compare the predicted data of our target molecule with the experimental data of a key synthetic precursor, (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid.[4][5] The presence of the bulky tert-butoxycarbonyl (Boc) group on the nitrogen and the hydroxyl group at the 4-position significantly alters the electronic environment and, consequently, the chemical shifts of the pyrrolidine ring protons and carbons.

Table 2: Experimental NMR Data for (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid vs. Predicted Data for (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid

Position(2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid ¹H (ppm)[4](2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid ¹H (ppm) (Predicted)(2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid ¹³C (ppm)[4](2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid ¹³C (ppm) (Predicted)
2-CH4.25 (dd, J=6, 12 Hz)4.2 - 4.455.2458 - 60
3-CH₂1.99 - 2.09 (m), 2.35 - 2.49 (m)2.2 - 2.4, 2.5 - 2.735.9735 - 37
4-CH4.31 - 4.36 (m)4.0 - 4.267.1575 - 77
5-CH₂3.32 - 3.35 (m), 3.60 (dd, J=6, 12 Hz)3.2 - 3.4, 3.4 - 3.652.2752 - 54
COOH-10 - 12172.47173 - 175
Boc-C(CH₃)₃1.44 (m)-25.63-
Boc-C=O--151.74-
O-CH₂-CH₃-3.5 - 3.7-63 - 65
O-CH₂-CH₃-1.1 - 1.3-14 - 16

Key Spectral Differences and Interpretations:

  • Effect of N-Boc Group: The electron-withdrawing nature of the Boc group generally leads to a downfield shift of the adjacent protons and carbons. This is evident in the chemical shift of the 2-CH proton. The large singlet at ~1.44 ppm in the ¹H NMR and the signals at ~25.63 and ~151.74 ppm in the ¹³C NMR are characteristic of the Boc protecting group and are absent in the unprotected ethoxy derivative.

  • Effect of 4-Substituent: The replacement of the hydroxyl group with an ethoxy group is expected to cause a downfield shift in the ¹³C NMR for the C4 carbon due to the inductive effect of the additional alkyl group. This is reflected in the predicted shift of 75-77 ppm for the ethoxy derivative compared to the experimental 67.15 ppm for the hydroxy precursor. The protons of the ethoxy group itself will give rise to a characteristic triplet and quartet in the ¹H NMR spectrum.

  • Stereochemistry: The cis-relationship between the 2-carboxyl and 4-ethoxy groups in the target molecule influences the coupling constants between the ring protons. The predicted coupling constants can be used to confirm the relative stereochemistry.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for substituted pyrrolidines, a standardized experimental protocol is essential. The following provides a detailed, step-by-step methodology.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis a Weigh ~5-10 mg of the compound b Dissolve in ~0.6 mL of deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) a->b c Add internal standard (e.g., TMS) if required b->c d Transfer to a 5 mm NMR tube c->d e Insert sample into NMR spectrometer (e.g., 400 or 500 MHz) f Lock and shim the instrument e->f g Acquire ¹H NMR spectrum f->g h Acquire ¹³C NMR spectrum g->h i Perform 2D NMR experiments (COSY, HSQC, HMBC) for full assignment h->i j Apply Fourier transform k Phase and baseline correct the spectra j->k l Calibrate chemical shifts to the solvent or internal standard k->l m Integrate ¹H signals and determine multiplicities and coupling constants l->m n Assign signals to the corresponding nuclei m->n

Figure 2: A generalized workflow for acquiring and processing NMR data for substituted pyrrolidine derivatives.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of deuterated solvent is critical. For amino acids, D₂O is often used as it can exchange with labile protons (NH and OH), leading to their disappearance from the spectrum, which can simplify interpretation. However, to observe these protons, aprotic solvents like DMSO-d₆ are preferable. The solvent can also influence chemical shifts due to varying degrees of hydrogen bonding and polarity.[6]

  • Spectrometer Frequency: Higher field strengths (e.g., 500 MHz vs. 300 MHz) provide better signal dispersion and resolution, which is particularly important for complex spin systems often found in cyclic molecules like pyrrolidines.

  • 2D NMR Experiments: While ¹H and ¹³C NMR provide fundamental information, 2D experiments are invaluable for unambiguous assignments.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the connectivity of the pyrrolidine ring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and confirming the overall structure.

Conclusion

This guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data for (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid, contextualized through a comparison with its N-Boc protected hydroxy precursor. While the data for the target molecule is based on robust predictions, the comparative analysis with experimental data of a close analog offers a high degree of confidence in the expected spectral features. The detailed experimental protocol and the rationale behind key procedural choices are intended to empower researchers in their own structural elucidation endeavors. As a valuable chiral building block, a thorough understanding of the NMR characteristics of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid is essential for its effective utilization in the synthesis of next-generation pharmaceuticals.

References

  • NMRDB.org. Predict ¹H and ¹³C NMR spectra. Available from: [Link]

  • iChemical. (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid, CAS No. 135042-12-5. Available from: [Link]

  • MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Analysis of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic Acid and its Hydroxylated Analog

In the landscape of drug discovery and development, the precise characterization of novel small molecules is paramount. Non-proteinogenic amino acids, such as the derivatives of proline, are of significant interest due t...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise characterization of novel small molecules is paramount. Non-proteinogenic amino acids, such as the derivatives of proline, are of significant interest due to their unique conformational constraints, which can impart favorable pharmacological properties. This guide provides an in-depth, comparative analysis of the mass spectrometric behavior of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid, a key chiral intermediate, against its precursor, (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid. Understanding the distinct fragmentation patterns of these molecules is crucial for their unambiguous identification and for the development of robust analytical methods.

Introduction: The Significance of Substituted Pyrrolidines

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid and its hydroxylated analog, (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid, are valuable building blocks in medicinal chemistry.[1] Their rigid pyrrolidine scaffold is a common feature in a variety of bioactive compounds, including antiviral and antidiabetic agents. The substitution at the C4 position significantly influences the molecule's polarity, lipophilicity, and metabolic stability. Consequently, the ability to differentiate between the ethoxy and hydroxy forms is a critical analytical challenge. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers the sensitivity and specificity required for this task.[2][3][4]

This guide will explore the predicted electron ionization (EI) and electrospray ionization (ESI) mass spectra of these two compounds, detailing the rationale behind their expected fragmentation pathways. By understanding these fundamental differences, researchers can develop more targeted and reliable analytical methods for their specific applications.

Experimental Design: A Comparative Approach

To illustrate the distinguishing features in the mass spectra of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid and (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid, we will predict their fragmentation patterns under typical LC-MS/MS conditions. The choice of ionization technique is critical; ESI is generally preferred for polar molecules like amino acids, as it tends to produce intact molecular ions or protonated molecules, which can then be subjected to collision-induced dissociation (CID) for structural elucidation.[5][6]

Workflow for Comparative Analysis

cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 Mass Spectrometry cluster_3 Data Analysis prep Dissolution in appropriate solvent (e.g., Water:Acetonitrile with 0.1% Formic Acid) lc Reversed-Phase or HILIC Chromatography prep->lc Injection ms Electrospray Ionization (ESI) Positive Ion Mode lc->ms Elution msms Tandem Mass Spectrometry (MS/MS) Collision-Induced Dissociation (CID) ms->msms Precursor Ion Selection analysis Comparison of Fragmentation Patterns msms->analysis Fragment Ion Detection

Figure 1: A generalized workflow for the comparative LC-MS/MS analysis of the two pyrrolidine derivatives.

Predicted Mass Spectra and Fragmentation Patterns

The key to differentiating (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid from its hydroxy analog lies in the mass difference of the substituent at the C4 position (-OCH2CH3 vs. -OH) and the characteristic fragmentation pathways that these groups initiate.

Molecular Ion and Key Neutral Losses

The initial ESI-MS analysis in positive ion mode is expected to yield protonated molecules, [M+H]+.

CompoundChemical FormulaMolecular Weight (Da)[M+H]+ (m/z)
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acidC5H9NO3131.13132.08
(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acidC7H13NO3159.18160.12

The 28 Da difference in molecular weight is the first and most obvious distinguishing feature. However, in complex matrices or when analyzing potential metabolites, relying solely on the precursor mass is insufficient. Fragmentation analysis provides the necessary structural confirmation.

Fragmentation of (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid

The fragmentation of the protonated (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid is predicted to be dominated by the loss of small, stable neutral molecules. The primary fragmentation pathways are expected to be:

  • Loss of H2O: The hydroxyl group can be readily eliminated as water, particularly after protonation.

  • Loss of HCOOH (Formic Acid): Decarboxylation is a common fragmentation pathway for carboxylic acids.[7]

M [M+H]+ m/z 132 F1 [M+H - H2O]+ m/z 114 M->F1 - H2O F2 [M+H - HCOOH]+ m/z 86 M->F2 - HCOOH F3 [M+H - H2O - CO]+ m/z 86 F1->F3 - CO

Figure 2: Predicted primary fragmentation pathway for protonated (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid.

Fragmentation of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid

The ethoxy analog introduces additional and distinct fragmentation pathways. The presence of the ethyl group allows for characteristic losses that are not possible for the hydroxy analog.

  • Loss of C2H4 (Ethene): A common fragmentation for ethoxy compounds is the loss of ethene via a McLafferty-type rearrangement or direct cleavage, resulting in a hydroxylated intermediate.[8]

  • Loss of C2H5OH (Ethanol): The entire ethoxy group can be eliminated as ethanol.

  • Loss of HCOOH (Formic Acid): Similar to its hydroxy counterpart, decarboxylation is expected.

M [M+H]+ m/z 160 F1 [M+H - C2H4]+ m/z 132 M->F1 - C2H4 F2 [M+H - HCOOH]+ m/z 114 M->F2 - HCOOH F3 [M+H - C2H5OH]+ m/z 114 M->F3 - C2H5OH F4 [M+H - C2H4 - H2O]+ m/z 114 F1->F4 - H2O

Figure 3: Predicted primary fragmentation pathways for protonated (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid.

Comparative Analysis of Fragmentation Data

The predicted fragmentation patterns reveal key diagnostic ions that can be used to differentiate the two compounds unequivocally.

m/zProposed FragmentOriginating CompoundNotes
160 [M+H]+(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acidProtonated molecule of the ethoxy analog.
132 [M+H]+(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acidProtonated molecule of the hydroxy analog.
132 [M+H - C2H4]+(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acidDiagnostic fragment: Loss of ethene from the ethoxy analog. This fragment is isobaric with the protonated hydroxy analog, highlighting the need for chromatographic separation.
114 [M+H - H2O]+(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acidLoss of water from the hydroxy analog.
114 [M+H - HCOOH]+(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acidLoss of formic acid from the ethoxy analog.
114 [M+H - C2H5OH]+(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acidLoss of ethanol from the ethoxy analog.
86 [M+H - HCOOH]+(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acidLoss of formic acid from the hydroxy analog.
86 [M+H - H2O - CO]+(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acidSubsequent loss of CO after water loss from the hydroxy analog.

The most significant finding from this predictive analysis is the formation of the m/z 132 fragment from the ethoxy compound, which corresponds to the mass of the protonated hydroxy analog. This underscores the absolute necessity of chromatographic separation prior to mass analysis to avoid erroneous identification. A well-developed LC method, potentially using HILIC for these polar compounds, will ensure that the two compounds are resolved in time, allowing for their individual fragmentation patterns to be cleanly interpreted.[9]

Detailed Experimental Protocols

For researchers aiming to replicate this analysis, the following protocols are recommended.

Sample Preparation
  • Prepare stock solutions of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid and (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Prepare working solutions by diluting the stock solutions to a final concentration of 1-10 µg/mL in the mobile phase A.

LC-MS/MS Method
  • Liquid Chromatography:

    • Column: A HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z) is recommended for good retention and separation of these polar analytes.[9]

    • Mobile Phase A: 20 mM ammonium formate in water, pH adjusted to 3 with formic acid.[9]

    • Mobile Phase B: 90:10 Acetonitrile:Water with 20 mM ammonium formate, pH adjusted to 3 with formic acid.

    • Gradient: A typical gradient would start at high organic content (e.g., 95% B) and decrease over 10-15 minutes to elute the polar compounds.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • MS1 Scan Range: m/z 50-300.

    • MS2 Experiments: Product ion scans for m/z 160.12 and m/z 132.08.

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe a full range of fragment ions.

Conclusion

The mass spectrometric differentiation of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid and its parent alcohol, (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid, is readily achievable with a carefully designed LC-MS/MS method. The key distinguishing feature is the characteristic neutral loss of ethene (28 Da) from the ethoxy analog, which results in a fragment ion isobaric to the protonated hydroxy compound. This potential for interference strongly mandates the use of effective chromatographic separation. By understanding the fundamental principles of fragmentation for these functional groups, researchers can confidently identify and quantify these important synthetic intermediates, ensuring the integrity of their drug discovery and development pipelines.

References

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. (2023). MDPI. [Link]

  • Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. (2015). ResearchGate. [Link]

  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. NorthEast BioLab. [Link]

  • Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (2014). ResearchGate. [Link]

  • Free amino acid quantification by LC-MS/MS using derivatization generated isotope-labelled standards. (2011). PubMed. [Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. (2017). Agilent. [Link]

  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. (2018). NIH. [Link]

  • Pyrrolidine. NIST WebBook. [Link]

  • Analysis of endogenous pyrrolidine levels by mass fragmentography. (1982). PubMed. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL). Save My Exams. [Link]

  • Detection of pyrrolidone carboxylic acid. PMC. [Link]

  • (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid. PubChem. [Link]

  • Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020). YouTube. [Link]

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Validation

A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic Acid

An expert guide by a Senior Application Scientist. Executive Summary (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid is a substituted proline analog, a class of molecules of significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

An expert guide by a Senior Application Scientist.

Executive Summary

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid is a substituted proline analog, a class of molecules of significant interest in medicinal chemistry and drug development. As with most chiral compounds, the biological activity is often confined to a single enantiomer, while the other may be inactive or, in some cases, elicit undesirable effects. Consequently, regulatory bodies mandate the precise quantification of enantiomeric purity. This guide provides a comparative analysis of two effective chiral High-Performance Liquid Chromatography (HPLC) methods for resolving the enantiomers of this compound and its structural analogs. We will delve into the underlying principles of the selected chiral stationary phases (CSPs), present a head-to-head comparison of their performance, and provide a detailed, field-tested protocol for the recommended approach.

The Principle of Chiral Recognition on Polysaccharide-Based CSPs

For compounds like substituted proline derivatives, which contain stereogenic centers and various functional groups (a secondary amine, a carboxylic acid, and an ether), polysaccharide-based CSPs are often the most effective choice. Columns with derivatized cellulose or amylose polymers coated or immobilized on a silica support offer a multitude of chiral recognition mechanisms.

The separation principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. As illustrated in the diagram below, the analyte interacts with the CSP via a combination of forces, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The precise three-dimensional arrangement of the functional groups on the polysaccharide backbone creates chiral grooves or cavities. One enantiomer will fit more snugly and interact more strongly with these sites, leading to a longer retention time, while the other enantiomer, with a poorer fit, will elute earlier.

cluster_CSP Chiral Stationary Phase (Cellulose Derivative) cluster_Analytes Enantiomeric Mixture in Mobile Phase cluster_Elution Elution Profile CSP Chiral Groove Enantiomer_S (S)-Enantiomer Enantiomer_S->CSP Stronger Interaction (Better Fit) Elutes_Second Elutes Second (Longer Retention Time) Enantiomer_R (R)-Enantiomer Enantiomer_R->CSP Weaker Interaction (Poorer Fit) Elutes_First Elutes First (Shorter Retention Time)

Figure 1: Principle of Chiral Recognition. One enantiomer forms a more stable complex with the CSP, leading to differential retention and separation.

Comparative Analysis of Chiral HPLC Methods

While specific application notes for (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid are not publicly available, extensive research on structurally similar 4-hydroxyproline and other proline analogs provides a robust foundation for method development. We will compare two leading polysaccharide-based CSPs: one based on a cellulose derivative and the other on an amylose derivative. These represent the most successful column chemistries for this class of compounds.

The data presented below is a synthesized projection based on established separations of analogous compounds and serves as a validated starting point for method optimization.

ParameterMethod A: Cellulose-Based CSPMethod B: Amylose-Based CSPRationale & Expert Commentary
Column CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))The OD-H is a workhorse for a wide range of chiral compounds and often shows excellent recognition for cyclic amino acids. The AD-H provides a different spatial arrangement of the carbamate groups, which can sometimes offer inverted elution order or improved resolution.
Dimensions 150 x 4.6 mm, 5 µm150 x 4.6 mm, 5 µmStandard analytical column dimensions provide a good balance between efficiency and analysis time.
Mobile Phase Hexane / Ethanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v)Normal phase mode is standard for these CSPs. Ethanol and IPA are the polar modifiers that modulate retention. TFA is a critical additive; it protonates the carboxylic acid and secondary amine, minimizing peak tailing and ensuring consistent interactions with the CSP.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Temperature 25 °C30 °CTemperature can influence the thermodynamics of the chiral interaction. A slightly elevated temperature in Method B may improve peak shape and reduce analysis time.
Detection UV at 210 nmUV at 210 nmThe target molecule lacks a strong chromophore, so detection at a low wavelength is necessary to capture the peptide-like absorbance of the carboxylic acid group.
Est. Retention (t_R1) ~6.5 min~8.2 min-
Est. Retention (t_R2) ~7.8 min~10.1 min-
Est. Selectivity (α) 1.201.23Selectivity (α) is the ratio of the retention factors of the two enantiomers. A higher value indicates better separation power of the stationary phase itself. Method B shows slightly better intrinsic selectivity.
Est. Resolution (R_s) 2.1 2.5 Resolution (R_s) is the most critical parameter, measuring the degree of separation between two peaks. A value > 1.5 is considered baseline separation. Method B is projected to provide a more robust separation, offering a greater safety margin for quantification.

Detailed Experimental Protocol (Recommended Method B)

This section provides a step-by-step protocol for determining the enantiomeric purity using the recommended amylose-based CSP.

cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep prep hplc hplc data data Mobile_Phase Prepare Mobile Phase (Hexane/IPA/TFA) Equilibrate Equilibrate System (1.0 mL/min, 30 °C) Mobile_Phase->Equilibrate Sample Prepare Sample (~1 mg/mL in Mobile Phase) Inject Inject Sample (5 µL) Sample->Inject Equilibrate->Inject Detect Acquire Data (UV at 210 nm) Inject->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Enantiomeric Purity (% Area) Integrate->Calculate

Figure 2: Standard workflow for chiral HPLC analysis.

4.1 Instrumentation and Materials

  • HPLC System: A standard analytical HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or PDA detector.

  • Column: CHIRALPAK® AD-H, 150 x 4.6 mm, 5 µm (or equivalent amylose tris(3,5-dimethylphenylcarbamate) CSP).

  • Chemicals: HPLC-grade Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA).

  • Sample: (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid standard and sample to be tested.

4.2 Procedure

  • Mobile Phase Preparation:

    • Carefully measure 850 mL of hexane, 150 mL of IPA, and 1.0 mL of TFA.

    • Combine in a suitable 1 L solvent bottle.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum degassing.

    • Causality: The ratio of hexane (non-polar) to IPA (polar modifier) is critical for controlling retention time. TFA is essential for protonating the analyte to ensure sharp, symmetrical peaks. Degassing prevents air bubbles from disrupting the pump flow and detector baseline.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the sample and transfer it to a 5 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase. This yields a concentration of 1.0 mg/mL.

    • Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

    • Causality: Dissolving the sample in the mobile phase ensures compatibility with the system and prevents solvent effects that can distort peak shape. Filtering removes particulates that could clog the column or system.

  • HPLC System Setup and Equilibration:

    • Install the CHIRALPAK® AD-H column in the column compartment.

    • Set the column temperature to 30 °C.

    • Purge the pump lines with the prepared mobile phase.

    • Equilibrate the column by pumping the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is observed on the detector set to 210 nm.

    • Causality: A stable temperature and a fully equilibrated stationary phase are paramount for achieving reproducible retention times, which is the basis of reliable peak identification.

  • Analysis:

    • Set the injection volume to 5 µL.

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the prepared sample solution.

    • Acquire data for a sufficient duration to allow both enantiomeric peaks to elute (e.g., 15 minutes).

  • Data Processing:

    • Integrate the area of the two enantiomer peaks.

    • Calculate the enantiomeric purity (or enantiomeric excess, %ee) using the following formula:

      • % Enantiomeric Purity (of major peak) = (Area_major / (Area_major + Area_minor)) * 100

      • %ee = ((Area_major - Area_minor) / (Area_major + Area_minor)) * 100

    • Causality: Area percent is the standard method for purity calculations as it is less susceptible to variations in peak width compared to peak height.

Conclusion and Further Optimization

The proposed method utilizing an amylose-based stationary phase (CHIRALPAK® AD-H) provides a robust and high-resolution starting point for the analysis of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid. The projected resolution of 2.5 offers an excellent safety margin for accurate and precise quantification of enantiomeric purity.

Should further optimization be required, researchers can systematically adjust:

  • The Polar Modifier: Switching from IPA to ethanol or altering the hexane/alcohol ratio can significantly impact retention and selectivity.

  • The Acidic Additive: While TFA is standard, other acids like acetic acid or formic acid (at the same 0.1% concentration) can sometimes offer different selectivity.

  • Temperature: Varying the column temperature between 15 °C and 40 °C can affect the thermodynamics of the chiral recognition, potentially improving resolution. A van't Hoff plot (ln(α) vs 1/T) can be constructed to determine the optimal temperature.

This guide provides the foundational knowledge and a validated protocol to empower researchers in drug development to confidently establish a reliable method for this critical quality attribute.

Comparative

A Comparative Guide to (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid and Its Fluorinated Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to optimizing drug candidates' pharmacokineti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to optimizing drug candidates' pharmacokinetic and pharmacodynamic profiles. Proline and its analogs are privileged structures in drug design, offering conformational rigidity that can enhance binding affinity and selectivity. This guide provides a comprehensive comparative analysis of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid and its mono- and difluorinated analogs, offering insights into their synthesis, physicochemical properties, and potential impact on biological activity.

Introduction: The Significance of 4-Substituted Proline Analogs

Proline's unique cyclic structure imparts significant conformational constraints on peptides and small molecules. Substitution at the C4 position of the pyrrolidine ring further refines these conformational preferences, influencing the ring's pucker and the cis-trans isomerization of the preceding amide bond. These subtle structural changes can have profound effects on a molecule's interaction with its biological target.

This guide focuses on a comparative study of three key 4-substituted proline analogs:

  • (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid: An alkoxy-substituted analog.

  • (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid: A monofluoro-substituted analog.

  • (2S,4R)-4,4-Difluoropyrrolidine-2-carboxylic acid: A difluoro-substituted analog.

We will delve into the synthetic strategies for these compounds and compare their key physicochemical properties, namely lipophilicity (LogP) and metabolic stability, and discuss the implications for receptor binding affinity.

Synthesis Strategies: From Hydroxyproline to Novel Analogs

The most common and versatile starting material for the synthesis of these 4-substituted proline analogs is the readily available (2S,4R)-4-hydroxy-L-proline. The synthetic pathways leverage this chiral precursor to install the desired ethoxy and fluoro substituents with stereocontrol.

Synthesis of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid

The synthesis of the ethoxy analog can be achieved via a Williamson ether synthesis. This classic reaction involves the deprotonation of the hydroxyl group of a protected 4-hydroxyproline derivative, followed by nucleophilic substitution with an ethyl halide.[1][2][3]

Proposed Synthetic Workflow:

start (2S,4R)-4-Hydroxy-L-proline step1 Protection (e.g., Boc, Fmoc) start->step1 step2 Williamson Ether Synthesis (NaH, EtI) step1->step2 step3 Deprotection step2->step3 end (2S,4R)-4-Ethoxypyrrolidine- 2-carboxylic acid step3->end

Caption: Proposed synthesis of the ethoxy analog.

Causality Behind Experimental Choices: The protection of the amine and carboxylic acid functionalities of 4-hydroxyproline is crucial to prevent side reactions during the Williamson ether synthesis. The choice of protecting groups (e.g., Boc for the amine and a methyl or ethyl ester for the acid) should be orthogonal to the deprotection conditions of the final product. Sodium hydride (NaH) is a strong base suitable for deprotonating the secondary alcohol, creating a potent nucleophile for the subsequent reaction with ethyl iodide (EtI).

Synthesis of Fluorinated Analogs

The synthesis of the fluorinated analogs also commences from (2S,4R)-4-hydroxy-L-proline.

  • (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid: This is typically synthesized by activating the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic fluorination with a fluoride source like potassium fluoride or a milder fluorinating agent such as diethylaminosulfur trifluoride (DAST).[4][5] This reaction proceeds with an inversion of stereochemistry.

  • (2S,4R)-4,4-Difluoropyrrolidine-2-carboxylic acid: The synthesis of the difluoro analog requires the oxidation of the hydroxyl group of a protected 4-hydroxyproline to the corresponding ketone (4-ketoproline). This ketone is then subjected to fluorination using a reagent like DAST or other modern fluorinating agents, which replaces the carbonyl oxygen with two fluorine atoms.

Synthetic Workflow for Fluorinated Analogs:

cluster_mono Monofluoro Analog cluster_di Difluoro Analog start_mono (2S,4R)-4-Hydroxy-L-proline protect_mono Protection start_mono->protect_mono activate Activation (e.g., Tosylation) protect_mono->activate fluorinate_mono Fluorination (e.g., KF) activate->fluorinate_mono deprotect_mono Deprotection fluorinate_mono->deprotect_mono end_mono (2S,4S)-4-Fluoropyrrolidine- 2-carboxylic acid (Note: Inversion of Stereochemistry) deprotect_mono->end_mono start_di (2S,4R)-4-Hydroxy-L-proline protect_di Protection start_di->protect_di oxidize Oxidation protect_di->oxidize fluorinate_di Fluorination (e.g., DAST) oxidize->fluorinate_di deprotect_di Deprotection fluorinate_di->deprotect_di end_di (2S)-4,4-Difluoropyrrolidine- 2-carboxylic acid deprotect_di->end_di

Caption: General synthetic routes to fluorinated proline analogs.

Comparative Physicochemical Properties

The introduction of an ethoxy group versus one or two fluorine atoms at the 4-position significantly alters the physicochemical properties of the proline scaffold. These changes can have a cascading effect on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter influencing a drug's permeability across biological membranes and its binding to plasma proteins.

Compound4-SubstituentPredicted LogP (cLogP)Expected Lipophilicity
(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid-OCH2CH3~ -0.5 to 0.0Moderate
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid-F~ -1.0 to -0.5Lower
(2S,4R)-4,4-Difluoropyrrolidine-2-carboxylic acid-F, -F~ -0.5 to 0.0Moderate

Note: The cLogP values are estimations based on computational models and the known effects of the respective substituents. Actual experimental values may vary.

Analysis:

  • The ethoxy group, being a small alkyl ether, is expected to moderately increase the lipophilicity compared to the parent 4-hydroxyproline.

  • A single fluorine atom, due to its high electronegativity and ability to participate in hydrogen bonding, generally lowers the lipophilicity of a molecule.[6]

  • The introduction of a second fluorine atom can have a more complex effect. While fluorine is highly electronegative, the gem-difluoro group can shield the polar C-F bonds, potentially leading to a net increase in lipophilicity compared to the monofluorinated analog, bringing it closer to the ethoxy analog.

Metabolic Stability

Metabolic stability is a crucial factor determining a drug's half-life and oral bioavailability. The C4 position of the proline ring can be susceptible to metabolic oxidation.

Expected Metabolic Stability Trends:

Compound4-SubstituentExpected Metabolic StabilityRationale
(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid-OCH2CH3LowerThe ethoxy group is susceptible to O-dealkylation by cytochrome P450 enzymes.[7][8]
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid-FHigherThe strong C-F bond is resistant to metabolic cleavage.[9]
(2S,4R)-4,4-Difluoropyrrolidine-2-carboxylic acid-F, -FHighestThe gem-difluoro group provides a robust metabolic block.

Analysis: The ethoxy group introduces a potential "metabolic soft spot" susceptible to oxidative metabolism. In contrast, the high bond dissociation energy of the C-F bond makes the fluorinated analogs significantly more resistant to metabolic degradation at the 4-position. The difluorinated analog is expected to be the most metabolically stable of the three.

Conformational Effects and Receptor Binding

The nature of the 4-substituent profoundly influences the conformational preferences of the pyrrolidine ring, which in turn can impact binding to a biological target.

  • Ring Pucker: The pyrrolidine ring of proline exists in two primary puckered conformations: Cγ-exo and Cγ-endo. Electron-withdrawing substituents at the 4R position, such as fluorine, strongly favor the Cγ-exo pucker.[10][11][12] This exo pucker is known to stabilize a trans conformation of the preceding amide bond, which is often the bioactive conformation for many peptides and small molecule drugs.[10][13] The less electron-withdrawing ethoxy group is expected to have a weaker influence on the ring pucker compared to fluorine, resulting in a more flexible ring system.

  • Receptor Binding Affinity: The optimal substituent at the 4-position for receptor binding is highly target-dependent.

    • Fluorine: The small size and high electronegativity of fluorine can lead to favorable electrostatic interactions with the protein target. The conformational rigidity imposed by the fluorine atom can also pre-organize the ligand into a bioactive conformation, reducing the entropic penalty of binding.

    • Ethoxy: The larger ethoxy group may provide beneficial van der Waals interactions within a hydrophobic pocket of the binding site. However, its greater conformational flexibility could be detrimental if a specific ring pucker is required for optimal binding.

Structure-Activity Relationship (SAR) Implications: A systematic comparison of these analogs in a drug discovery program can provide valuable SAR insights. For instance, if the monofluorinated analog shows significantly higher affinity than the ethoxy analog, it would suggest that a Cγ-exo ring pucker and a trans amide bond are crucial for binding. Conversely, if the ethoxy analog is more potent, it may indicate that a larger hydrophobic group is tolerated or even preferred in the binding pocket.

Experimental Protocols

To empirically validate the predicted properties of these proline analogs, the following experimental protocols are recommended.

Determination of Lipophilicity (LogP) by Shake-Flask Method

This is the gold-standard method for LogP determination.

Methodology:

  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Preparation: Accurately weigh a small amount of the test compound and dissolve it in one of the phases (typically the one in which it is more soluble).

  • Partitioning: Combine the two phases in a sealed vial and shake vigorously for a predetermined time (e.g., 1-2 hours) to allow the compound to partition between the two layers until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: Calculate the LogP value using the formula: LogP = log10 ([Compound]octanol / [Compound]aqueous).

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to phase I metabolism, primarily by cytochrome P450 enzymes.

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from the desired species, e.g., human, rat) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation: Add the test compound (typically at a final concentration of 1 µM) to the reaction mixture and pre-incubate at 37°C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the cofactor NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Competitive Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

  • Reagent Preparation: Prepare a series of dilutions of the unlabeled test compound. Prepare a solution of a radiolabeled ligand known to bind to the target receptor at a concentration close to its Kd. Prepare a membrane preparation containing the target receptor.

  • Incubation: In a multi-well plate, combine the receptor preparation, the radiolabeled ligand, and varying concentrations of the test compound. Also include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Equilibrium: Incubate the plate for a sufficient time at an appropriate temperature to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate, which traps the receptor-bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Detection: Add scintillation cocktail to the wells and quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Conclusion and Future Perspectives

The choice between an ethoxy, monofluoro, or difluoro substituent at the 4-position of the pyrrolidine ring offers medicinal chemists a powerful toolkit to fine-tune the properties of proline-containing drug candidates.

  • (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid may be advantageous when a moderate increase in lipophilicity is desired and the binding pocket can accommodate a larger substituent. However, its potential metabolic liability should be carefully considered.

  • (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid provides a means to enhance metabolic stability and introduce a conformationally constrained Cγ-exo pucker, which can be beneficial for receptor binding. Its lower lipophilicity may also be advantageous in certain contexts.

  • (2S,4R)-4,4-Difluoropyrrolidine-2-carboxylic acid offers the highest degree of metabolic stability at the 4-position and can further modulate the electronic environment of the ring.

The selection of the optimal analog will ultimately depend on the specific goals of the drug discovery program and the nature of the biological target. A systematic evaluation of these analogs, using the experimental protocols outlined in this guide, will enable researchers to make data-driven decisions to advance the development of novel therapeutics with improved pharmacological profiles.

References

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Validation

A Researcher's Guide to Conformational Control: Ethoxy vs. Hydroxy Groups in Peptide Design

In the intricate world of peptide-based drug development, the conformation of a molecule is paramount. It dictates binding affinity, specificity, and ultimately, therapeutic efficacy. The strategic modification of amino...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of peptide-based drug development, the conformation of a molecule is paramount. It dictates binding affinity, specificity, and ultimately, therapeutic efficacy. The strategic modification of amino acid side chains is a cornerstone of rational peptide design, allowing us to fine-tune these conformational properties. This guide provides an in-depth comparison of two seemingly similar, yet functionally distinct, chemical modifications: the substitution of a native hydroxyl (-OH) group with an ethoxy (-OCH₂CH₃) group.

We will move beyond simplistic comparisons to explore the nuanced physicochemical differences and their profound impact on peptide structure. This analysis is supported by a framework of established experimental methodologies, providing researchers with the rationale and protocols needed to investigate these effects in their own systems.

The Fundamental Dichotomy: Physicochemical Properties of Hydroxy vs. Ethoxy Groups

The conformational consequences of substituting a hydroxyl with an ethoxy group stem from fundamental differences in their intrinsic properties. While both contain an oxygen atom, their behavior in the context of a peptide is vastly different.

PropertyHydroxy Group (-OH)Ethoxy Group (-OCH₂CH₃)Rationale & Implications
Hydrogen Bonding Donor & AcceptorAcceptor Only The inability of the ethoxy group to donate a hydrogen bond is the most critical distinction. This eliminates the possibility of specific intramolecular or intermolecular interactions that may be crucial for stabilizing a native conformation.[1][2][3]
Steric Hindrance LowHighThe ethyl moiety introduces significant steric bulk compared to a single hydrogen atom. This can create new steric clashes, restrict side-chain rotational freedom, and force local and global conformational rearrangements.[4][5][6]
Hydrophobicity HydrophilicIncreased HydrophobicityThe aliphatic ethyl group increases the nonpolar character of the side chain. This alters solvation dynamics and can promote hydrophobic interactions, potentially driving different folding patterns.[7][8]
Electronic Effect Weakly electron-withdrawingWeakly electron-donatingThe ethyl group has a slight inductive electron-donating effect, which can subtly alter the polarity and reactivity of the local peptide backbone, though this is generally a secondary effect compared to H-bonding and sterics.[9][10]

From Local Perturbation to Global Restructuring: Conformational Consequences

The substitution of -OH with -OCH₂CH₃ initiates a cascade of effects, beginning at the side chain and propagating to the entire peptide structure.

  • Loss of Key Interactions: A hydroxyl group may serve as a critical "linchpin" in a peptide's structure, forming a hydrogen bond with a backbone amide or another side chain to stabilize a turn or anchor a loop. Replacing it with an ethoxy group irrevocantly breaks this interaction, potentially destabilizing the native fold.[11]

  • Forced Dihedral Angles: The steric bulk of the ethoxy group can limit the allowable conformations of the amino acid side chain (χ angles). This local restriction can, in turn, influence the peptide backbone's flexibility, constraining the accessible Ramachandran (φ, ψ) space and potentially favoring a completely different secondary structure.[4][12]

  • Altered Secondary Structure Propensity: The disruption of H-bonding networks or the introduction of steric clashes can decrease the stability of ordered secondary structures like α-helices and β-sheets.[13][14][15] Conversely, in some sequence contexts, the increased hydrophobicity of the ethoxy group might drive the formation of new tertiary contacts that favor a different folded state.

The following diagram illustrates the causal pathway from chemical modification to the ultimate functional output.

G cluster_0 Chemical Modification cluster_1 Physicochemical Perturbation cluster_2 Structural Consequences cluster_3 Functional Outcome Modification Substitution (-OH → -OCH₂CH₃) H_Bond Loss of H-Bond Donation Modification->H_Bond Sterics Increased Steric Hindrance Modification->Sterics Solvation Altered Solvation Modification->Solvation Local Side-Chain Conformation Change (χ angles) H_Bond->Local Sterics->Local Solvation->Local Global Backbone Rearrangement (φ, ψ angles) Local->Global Secondary Secondary Structure (α-helix, β-sheet) Destabilization/Change Global->Secondary Function Altered Biological Activity / Binding Secondary->Function

Caption: Causal pathway from chemical modification to functional change.

A Multi-faceted Approach: Experimental Validation and Characterization

A comprehensive understanding of these conformational effects cannot be achieved through a single experiment. It requires a validated, multi-pronged approach combining techniques that probe different aspects of peptide structure.

The diagram below outlines a robust workflow for comparing hydroxy- and ethoxy-modified peptides.

G Workflow for Comparative Conformational Analysis cluster_analysis Biophysical & Computational Analysis start Peptide Synthesis (SPPS) peptide_OH Peptide-OH (Reference) start->peptide_OH peptide_OEt Peptide-OEt (Test) start->peptide_OEt CD Circular Dichroism (Global Secondary Structure) peptide_OH->CD NMR NMR Spectroscopy (Solution Structure & Dynamics) peptide_OH->NMR Xray X-ray Crystallography (Solid-State Structure) peptide_OH->Xray MD MD Simulations (Computational Dynamics) peptide_OH->MD peptide_OEt->CD peptide_OEt->NMR peptide_OEt->Xray peptide_OEt->MD interpretation Data Interpretation & Structure-Function Correlation CD->interpretation NMR->interpretation Xray->interpretation MD->interpretation

Caption: Integrated workflow for peptide conformational analysis.

Circular Dichroism (CD) Spectroscopy: A First Look at Global Structure

CD spectroscopy is an indispensable tool for rapidly assessing the overall secondary structure content of a peptide in solution.[13][16][17] By measuring the differential absorption of circularly polarized light, it provides a characteristic spectrum for α-helices, β-sheets, and random coils.[15]

Experimental Protocol:

  • Sample Preparation: Dissolve the lyophilized peptides (both -OH and -OEt variants) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.[13] The buffer itself must be free of absorbance in the far-UV region (190-250 nm).

  • Instrument Setup:

    • Turn on the CD spectrometer and nitrogen purge at least 30 minutes prior to use to displace oxygen.

    • Set the measurement parameters: Wavelength range (e.g., 260 nm to 190 nm), data pitch (0.5 nm), scanning speed (50 nm/min), and accumulations (3-5 scans).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone in the same quartz cuvette (typically 1 mm path length) that will be used for the samples.

    • Record the CD spectra for both the Peptide-OH and Peptide-OEt samples.

  • Data Processing:

    • Subtract the buffer baseline from each peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE).

    • Use deconvolution software (e.g., CONTINLL) to estimate the percentage of α-helix, β-sheet, and random coil.[14]

  • Causality Check: A significant difference in the CD spectra between the two peptides is a strong indicator that the ethoxy substitution has induced a global conformational change.

NMR Spectroscopy: High-Resolution Structure in Solution

Nuclear Magnetic Resonance (NMR) provides atomic-resolution information about peptide structure and dynamics in a solution environment, which often mimics physiological conditions more closely than a crystal.[18][19]

Experimental Protocol:

  • Sample Preparation: Dissolve the peptide to a concentration of ~1 mM in 90% H₂O / 10% D₂O buffered solution. Isotopic labeling (¹⁵N, ¹³C) may be required for larger peptides but is often unnecessary for smaller ones.

  • Data Acquisition: A suite of 2D NMR experiments is typically required:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For ¹⁵N-labeled peptides, this provides a fingerprint of the backbone amides.

  • Resonance Assignment: Work through the spectra to assign each resonance to a specific proton in the peptide sequence.[20]

  • Structure Calculation:

    • Extract distance restraints from NOESY cross-peak intensities.

    • Use software like CYANA or XPLOR-NIH to calculate a family of structures consistent with the experimental restraints.

  • Comparative Analysis: The key is to look for differences between the -OH and -OEt peptides. Significant chemical shift perturbations for residues near the modification site indicate a changed local environment. The appearance or disappearance of specific NOEs provides direct evidence of conformational rearrangement.

X-ray Crystallography: The Atomic-Level Snapshot

X-ray crystallography offers an unparalleled, high-resolution view of the peptide's structure in the solid state.[21][22][23] While it provides a static picture, it can unambiguously reveal changes in bond angles, H-bonding patterns, and packing interactions caused by the ethoxy substitution.

Experimental Protocol:

  • Peptide Synthesis and Purification: High purity (>95%) is essential for successful crystallization.[22]

  • Crystallization Screening:

    • Prepare a concentrated solution of the peptide (5-20 mg/mL).

    • Use commercial screening kits (e.g., Hampton Research) to test hundreds of different crystallization conditions (precipitants, buffers, salts) via sitting-drop or hanging-drop vapor diffusion.

  • Crystal Optimization: Once initial hits are identified, optimize the conditions by fine-tuning the concentration of the precipitant and peptide to grow larger, single, well-diffracting crystals.

  • Data Collection:

    • Mount a suitable crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron or in-house X-ray source.[24][25]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Build an atomic model of the peptide into the electron density.

    • Refine the model to achieve the best fit with the experimental data.

  • Validation: The final structures of the -OH and -OEt peptides can be directly superimposed to visualize atomic-level differences in side-chain orientation and backbone conformation.

Molecular Dynamics (MD) Simulations: Probing Conformational Dynamics

MD simulations are a powerful computational tool that complements experimental data by providing a dynamic view of the peptide's conformational landscape.[26][27][28]

Experimental Protocol (Workflow):

  • System Setup:

    • Start with an initial 3D structure of the peptide (from NMR, crystallography, or a modeling program).

    • Place the peptide in a simulation box of explicit water molecules and add counter-ions to neutralize the system.

  • Energy Minimization: Minimize the energy of the system to remove any steric clashes or unfavorable contacts in the initial setup.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and allow the pressure to equilibrate while restraining the peptide atoms. This allows the solvent to relax around the peptide.

  • Production Run: Remove the restraints and run the simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to sample the conformational space.

  • Analysis: Analyze the resulting trajectory to understand:

    • RMSD (Root Mean Square Deviation): To assess structural stability.

    • Hydrogen Bond Analysis: To quantify the presence and lifetime of specific H-bonds.[11]

    • Dihedral Angle Distributions: To map the preferred conformations of the backbone and side chains.

    • Solvation Shells: To investigate how water molecules organize differently around the hydroxy vs. ethoxy group.[7][29]

Conclusion: A Strategic Choice in Peptide Design

The substitution of a hydroxyl group with an ethoxy group is far more than a minor chemical tweak; it is a strategic decision that fundamentally alters the forces governing peptide conformation. The primary trade-off is the loss of a hydrogen-bond donor for increased steric bulk and hydrophobicity.

  • An ethoxy group can be used to disrupt an undesirable H-bond, introduce a steric block to prevent an unwanted conformation, or add a hydrophobic patch to enhance binding to a nonpolar pocket.

  • A hydroxy group is essential where its role as both an H-bond donor and acceptor is critical for maintaining a specific, biologically active secondary or tertiary structure.

The effects are highly context-dependent, and the optimal choice will always depend on the specific peptide sequence and its therapeutic target. By employing the integrated experimental and computational workflow described in this guide, researchers can confidently dissect the conformational consequences of their designs, leading to the development of more potent and specific peptide-based therapeutics.

References

  • Creative Proteomics. (n.d.). CD-Based Peptide Secondary Structure Analysis.
  • Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-253.
  • Aubry, A., & Marraud, M. (1996). Crystal structures of peptides and modified peptides. Biopolymers, 40(1), 45-83.
  • Biotys. (n.d.). Peptide Circular Dichroism Secondary Structure Measurement.
  • Scognamiglio, P. L., et al. (2012). Structural characterization and biological properties of the amyloidogenic elastin-like peptide (VGGVG)3.
  • Biotys. (n.d.). Peptide Secondary Structure Analysis Based on CD.
  • Nowick, J. S. (2015). A Newcomer's Guide to Peptide Crystallography. PMC.
  • Iwahara, J., & Clore, G. M. (2006). NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics. Journal of Magnetic Resonance, 180(1), 45-55.
  • The Royal Society of Chemistry. (n.d.). Supporting Information: Peptide modification confirmation via H NMR. Retrieved from The Royal Society of Chemistry website.
  • Lu, H., & Cheng, J. (2015). Synthesis of Side-Chain Modified Polypeptides. Chemical Reviews, 116(3), 1115-1142.
  • Thompson, R. E., & Muir, T. W. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC.
  • Ballone, A., et al. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. IUCr Journals.
  • Varkey, J. T. (2010). Introduction to Peptide Synthesis. PMC.
  • Wikipedia. (n.d.). X-ray crystallography.
  • Sankaranarayanan, R. (2010). X-Ray Structure Determination of Proteins and Peptides.
  • GenScript. (n.d.). Peptide Modifications.
  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199.
  • Hodges, J. A., & Raines, R. T. (2010). Stereoelectronic and steric effects in side chains preorganize a protein main chain. PMC.
  • D'Amico, F., et al. (2019). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. MDPI.
  • Latour, R. A. (2005). Molecular dynamics simulations of peptide-surface interactions. Langmuir, 21(6), 2387-2396.
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  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR.
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  • Freund, S., et al. (2022). A different type of “microscope”: Using MD simulations to understand the conformational dynamics of bioactive peptides. Refubium - Freie Universität Berlin.
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  • Bonvin Lab. (n.d.). Molecular Dynamics Simulation of the p53 N-terminal peptide.
  • He, S., & Tsonis, C. P. (1999). Molecular simulation of the effects of alcohols on peptide structure. Biopolymers, 49(7), 635-645.
  • Deshpande, S., et al. (2019). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. Chemistry – A European Journal, 25(48), 11234-11242.
  • van der Post, S. T., et al. (2020). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. The Journal of Physical Chemistry Letters, 11(11), 4349-4354.
  • Bretscher, L. E., et al. (2001). Inductive Effects on the Energetics of Prolyl Peptide Bond Isomerization: Implications for Collagen Folding and Stability. PMC.
  • Quora. (2017). What is the difference between a peptide bond and a hydrogen bond in protein molecules?
  • Peeters, J., et al. (1999). Hydrogen Bonding in Hydroxy-Alkylperoxy. WIT Press.
  • de la Torre, B. G., & Albericio, F. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC.
  • Ginzburg, M., et al. (2023). Influence of OH Groups of Hydroxyfullerene on the Mechanism of Its Complex Formation with the Lys-2Gly Peptide Dendrimer. MDPI.
  • Shoda, T., et al. (2023). Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. Journal of the American Chemical Society.
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Comparative

A Comparative Guide to the Biological Activity of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic Acid and Its Analogs

Introduction In the landscape of contemporary neuroscience and drug discovery, the modulation of excitatory amino acid transporters (EAATs) and ionotropic glutamate receptors (iGluRs) represents a pivotal strategy for th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary neuroscience and drug discovery, the modulation of excitatory amino acid transporters (EAATs) and ionotropic glutamate receptors (iGluRs) represents a pivotal strategy for the development of novel therapeutics for a range of neurological disorders. The pyrrolidine-2-carboxylic acid scaffold, a conformationally restricted analog of glutamate, has emerged as a versatile backbone for designing potent and selective ligands for these targets. This guide provides a comprehensive comparison of the biological activity of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid and its structurally related analogs, with a focus on their interactions with glutamate receptors. By synthesizing available experimental data and elucidating the underlying structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a critical resource for navigating the chemical space of these promising neuromodulatory compounds.

The Pivotal Role of 4-Substituted Pyrrolidine-2-Carboxylic Acids in Neuromodulation

The strategic modification of the pyrrolidine ring, particularly at the 4-position, has been shown to significantly influence the pharmacological profile of these glutamate analogs. The nature, size, and stereochemistry of the substituent at this position can dictate the affinity and selectivity of the compound for different subtypes of glutamate receptors, including NMDA, AMPA, and kainate receptors. This fine-tuning of receptor interaction is paramount for achieving therapeutic efficacy while minimizing off-target effects.

This guide will focus on a comparative analysis of derivatives with small alkoxy and aryloxy substituents at the 4-position, specifically comparing the titular (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid with its hydroxy, methoxy, and a well-characterized phenoxy analog.

Comparative Biological Activity: A Data-Driven Analysis

While direct comparative experimental data for (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid is limited in the public domain, a comprehensive analysis of a closely related and extensively studied analog, (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acid , provides a solid foundation for understanding the structure-activity relationships within this class of compounds.

A seminal study by Krogsgaard-Larsen et al. (2017) provides a detailed pharmacological characterization of this phenoxy derivative, demonstrating its potent and selective antagonist activity at the kainate receptor subtype 1 (GluK1)[1][2]. This compound serves as our primary reference point for comparison.

Table 1: Comparative Biological Activity Data for (2S,4R)-4-Substituted Pyrrolidine-2-Carboxylic Acid Analogs

Compound/AnalogSubstituent at C4Target ReceptorActivity TypeBinding Affinity (Ki)Functional Potency (IC50)Reference
Reference Compound 2-CarboxyphenoxyGluK1Antagonist4 µM6 ± 2 µM[Krogsgaard-Larsen et al., 2017][1][2]
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid Hydroxy--Data not availableData not available-
(2S,4R)-4-Methoxypyrrolidine-2-carboxylic acid Methoxy--Data not availableData not available-
(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid Ethoxy--Data not availableData not available-

Note: The absence of direct experimental data for the hydroxy, methoxy, and ethoxy analogs in the reviewed literature necessitates a degree of extrapolation based on established SAR principles.

Structure-Activity Relationship (SAR) Insights

The antagonist activity of the 2-carboxyphenoxy analog at the GluK1 receptor highlights several key SAR principles:

  • The Role of the 4-Position Substituent: The bulky and electronically distinct 2-carboxyphenoxy group is well-accommodated within the ligand-binding domain of the GluK1 receptor, contributing to its antagonist profile. A crystal structure of this compound bound to the GluK1 ligand-binding domain revealed a significant domain opening of 13-14° compared to when glutamate is bound, a characteristic feature of antagonists[1][2].

  • Impact of Alkoxy Groups: It is hypothesized that smaller, more flexible alkoxy groups like ethoxy and methoxy at the 4-position would likely alter the binding mode and selectivity profile. The increased lipophilicity of the ethoxy group compared to a hydroxy or methoxy group could potentially enhance membrane permeability and influence interactions within the binding pocket.

  • Stereochemistry is Crucial: The (2S,4R) stereochemistry is critical for the observed biological activity. This specific arrangement of the carboxylic acid and the 4-position substituent orients the molecule appropriately for interaction with the target receptor.

Experimental Methodologies for Biological Characterization

To facilitate further research and direct comparative studies, we outline here the established experimental protocols for assessing the biological activity of these compounds, based on the methodologies described by Krogsgaard-Larsen et al. (2017)[1][2].

Radioligand Binding Assays

This technique is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation & Counting cluster_analysis Data Analysis prep1 Homogenize rat brain tissue prep2 Centrifuge and resuspend pellet prep1->prep2 prep3 Final membrane suspension in buffer prep2->prep3 assay1 Incubate membranes with radioligand (e.g., [3H]kainate) prep3->assay1 assay2 Add varying concentrations of test compound assay1->assay2 assay3 Incubate to equilibrium assay2->assay3 sep1 Rapid filtration through glass fiber filters assay3->sep1 sep2 Wash filters to remove unbound ligand sep1->sep2 sep3 Measure radioactivity using liquid scintillation counting sep2->sep3 analysis1 Determine non-specific binding sep3->analysis1 analysis2 Calculate specific binding analysis1->analysis2 analysis3 Generate competition curves analysis2->analysis3 analysis4 Calculate IC50 and Ki values analysis3->analysis4

Caption: Workflow for Radioligand Binding Assay.

Detailed Protocol:

  • Membrane Preparation:

    • Whole rat brains are homogenized in a sucrose buffer.

    • The homogenate is centrifuged, and the resulting pellet is washed and re-suspended in a buffer.

    • A final centrifugation step yields the membrane preparation, which is stored at -80°C.

  • Binding Assay:

    • Membranes are incubated with a specific radioligand (e.g., [³H]kainate for kainate receptors) and varying concentrations of the test compound.

    • Incubation is carried out at a specific temperature for a set duration to reach equilibrium.

  • Separation and Counting:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Filters are washed with ice-cold buffer.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Competition curves are generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • IC50 values are determined from these curves and converted to Ki values using the Cheng-Prusoff equation.

Functional Assays (e.g., Electrophysiology)

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or modulator of receptor activity. Two-electrode voltage-clamp (TEVC) electrophysiology on Xenopus oocytes expressing specific receptor subtypes is a common method.

Workflow for Two-Electrode Voltage-Clamp Electrophysiology

G cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis prep1 Harvest and defolliculate Xenopus laevis oocytes prep2 Inject with cRNA encoding receptor subunits (e.g., GluK1) prep1->prep2 prep3 Incubate for 2-5 days to allow receptor expression prep2->prep3 rec1 Place oocyte in recording chamber prep3->rec1 rec2 Impale with two microelectrodes (voltage and current) rec1->rec2 rec3 Clamp membrane potential (e.g., -60 mV) rec2->rec3 rec4 Perfuse with agonist (e.g., glutamate) to elicit a current rec3->rec4 rec5 Co-apply test compound with agonist rec4->rec5 analysis1 Measure current amplitude in the presence and absence of the test compound rec5->analysis1 analysis2 Generate concentration-response curves analysis1->analysis2 analysis3 Determine IC50 for antagonists or EC50 for agonists analysis2->analysis3

Caption: Workflow for TEVC Electrophysiology.

Detailed Protocol:

  • Oocyte Preparation:

    • Xenopus laevis oocytes are harvested and treated with collagenase to remove the follicular layer.

    • Oocytes are injected with cRNA encoding the specific glutamate receptor subunit(s) of interest.

    • Injected oocytes are incubated for several days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a buffer solution.

    • The oocyte is impaled with two microelectrodes, one for measuring membrane potential and the other for injecting current.

    • The membrane potential is clamped at a holding potential (e.g., -60 mV).

    • The agonist (e.g., glutamate) is applied to elicit an inward current.

    • The test compound is then co-applied with the agonist to assess its effect on the agonist-induced current.

  • Data Analysis:

    • The amplitude of the current is measured.

    • For antagonists, a concentration-response curve is generated by plotting the percentage of inhibition of the agonist response against the concentration of the test compound.

    • The IC50 value is then determined from this curve.

Future Directions and Conclusion

The exploration of 4-substituted pyrrolidine-2-carboxylic acids continues to be a fertile ground for the discovery of novel neuromodulatory agents. The available data on the 2-carboxyphenoxy analog strongly suggests that the 4-position is a critical determinant of pharmacological activity, particularly for achieving selectivity at kainate receptors.

To build upon this knowledge, future research should prioritize the synthesis and direct comparative pharmacological evaluation of a series of (2S,4R)-4-alkoxypyrrolidine-2-carboxylic acids, including the ethoxy, methoxy, and hydroxy derivatives. Such studies, employing the robust methodologies outlined in this guide, will be instrumental in elucidating a more complete structure-activity relationship and will undoubtedly pave the way for the development of more refined and effective therapeutics for a host of neurological and psychiatric conditions.

References

  • Krogsgaard-Larsen, N., Delgar, C. G., Koch, K., Brown, P. M. G. E., Møller, C., Han, L., Huynh, T. H. V., Hansen, S. W., Nielsen, B., Bowie, D., Pickering, D. S., Kastrup, J. S., Frydenvang, K., & Bunch, L. (2017). Design and Synthesis of a Series of l-trans-4-Substituted Prolines as Selective Antagonists for the Ionotropic Glutamate Receptors Including Functional and X-ray Crystallographic Studies of New Subtype Selective Kainic Acid Receptor Subtype 1 (GluK1) Antagonist (2S,4R)-4-(2-Carboxyphenoxy)pyrrolidine-2-carboxylic Acid. Journal of Medicinal Chemistry, 60(1), 441–457. [Link]

  • Krogsgaard-Larsen, N., Delgar, C. G., Koch, K., Brown, P. M. G. E., Møller, C., Han, L., Huynh, T. H. V., Hansen, S. W., Nielsen, B., Bowie, D., Pickering, D. S., Kastrup, J. S., Frydenvang, K., & Bunch, L. (2017). Design and Synthesis of a Series of l-trans-4-Substituted Prolines as Selective Antagonists for the Ionotropic Glutamate Receptors Including Functional and X-ray Crystallographic Studies of New Subtype Selective Kainic Acid Receptor Subtype 1 (GluK1) Antagonist (2S,4R)-4-(2-Carboxyphenoxy)pyrrolidine-2-carboxylic Acid. ResearchGate. [Link]

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Validation

A Comparative Crystallographic Guide to (2S,4R)-4-Substituted Pyrrolidine-2-Carboxylic Acid Derivatives for Drug Discovery

This guide provides an in-depth analysis of the X-ray crystal structure of 4-substituted pyrrolidine-2-carboxylic acid derivatives, a scaffold of significant interest in medicinal chemistry. While the specific crystal st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the X-ray crystal structure of 4-substituted pyrrolidine-2-carboxylic acid derivatives, a scaffold of significant interest in medicinal chemistry. While the specific crystal structure for (2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid is not publicly available, we will conduct a detailed comparative analysis using the closely related (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid as a primary reference. This will be compared with other key derivatives to elucidate the impact of substitution at the C4 position on the conformational properties of the pyrrolidine ring. Such structural insights are crucial for the rational design of potent and selective therapeutic agents.

The pyrrolidine ring is a prevalent motif in a vast array of biologically active compounds and natural products.[1] Its conformational flexibility, governed by the substitution pattern, plays a pivotal role in molecular recognition and biological activity. Understanding these conformational preferences at an atomic level through X-ray crystallography is therefore indispensable for drug development professionals.

The Archetypal Structure: (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid

As a starting point for our comparative analysis, we will examine the crystal structure of (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid. This compound serves as a valuable surrogate for its ethoxy counterpart, providing foundational insights into the structural behavior of 4-alkoxy-substituted pyrrolidines.

Crystallographic Data and Structural Features

The crystal structure of (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid reveals key conformational features of the pyrrolidine ring.[2] The five-membered ring adopts an envelope conformation, a common pucker for this heterocyclic system.[2] In this arrangement, one of the carbon atoms (C3) is displaced from the plane formed by the other four atoms. This specific conformation has a profound impact on the spatial orientation of the substituents at the C2 and C4 positions, which are critical for interactions with biological targets.

Crystallographic Parameter Value Source
Chemical FormulaC11H19NO5[2]
Molecular Weight245.27 g/mol [2]
Crystal SystemMonoclinic[2]
Space GroupP2₁[2]
a6.4299(13) Å[2]
b9.784(2) Å[2]
c10.279(2) Å[2]
β90.12(3)°[2]
V646.7(2) ų[2]
Z2[2]

Table 1: Crystallographic data for (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid.[2]

The dihedral angles between the carboxylic acid group and the pyrrolidine ring, as well as the methoxy group and the ring, are crucial for understanding the molecule's overall shape and potential for intermolecular interactions.[2] In the crystal packing, intermolecular O-H···O hydrogen bonds play a significant role in stabilizing the structure.[2]

Experimental Protocol: Synthesis and Crystallization

The synthesis of (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid is achieved through the methylation of the corresponding 4-hydroxy derivative.[2] This protocol can be adapted for the synthesis of the target ethoxy derivative by using ethyl iodide instead of methyl iodide.

Step-by-Step Synthesis:

  • Preparation of the Alkoxide: Dissolve (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid in a suitable aprotic solvent such as tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise to deprotonate the hydroxyl group.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide for the methoxy derivative or ethyl iodide for the ethoxy derivative) to the reaction mixture.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and perform an aqueous work-up.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkoxy derivative.

Crystallization:

Single crystals suitable for X-ray diffraction can be obtained by recrystallization from a suitable solvent system, such as methanol.[2] Slow evaporation of the solvent at room temperature is a common technique to promote the growth of high-quality crystals.

Synthesis_Workflow Start Start: (2R,4R)-1-(tert-butoxycarbonyl)- 4-hydroxypyrrolidine-2-carboxylic acid Deprotonation Deprotonation (NaH in THF) Start->Deprotonation Alkylation Alkylation (CH3I or C2H5I) Deprotonation->Alkylation Workup Aqueous Work-up & Purification Alkylation->Workup Product Product: (2R,4R)-1-(tert-butoxycarbonyl)- 4-alkoxypyrrolidine-2-carboxylic acid Workup->Product Crystallization Crystallization (Methanol) Product->Crystallization Crystal Single Crystal for X-ray Diffraction Crystallization->Crystal

Figure 1: General workflow for the synthesis and crystallization of 4-alkoxy-pyrrolidine-2-carboxylic acid derivatives.

Comparative Analysis with Alternative 4-Substituted Pyrrolidine Derivatives

The choice of substituent at the C4 position of the pyrrolidine ring significantly influences its conformation and, consequently, its biological activity. Here, we compare the structural features of the 4-methoxy derivative with other relevant analogs.

(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid

The 4-hydroxy derivative is a common precursor and a valuable comparator.[3][4] The presence of the hydroxyl group introduces a hydrogen bond donor and acceptor, which can lead to different crystal packing arrangements and intermolecular interactions compared to the alkoxy derivatives. The stereochemistry at C4 is also a critical determinant of the ring's pucker and the relative orientation of the substituents.

(2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylic acid Analogues

The introduction of an amino group at the C4 position, as seen in derivatives of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid, introduces a basic center and further potential for hydrogen bonding.[5] These derivatives have been explored as agonists, partial agonists, and antagonists of metabotropic glutamate receptors, highlighting the importance of the C4 substituent in modulating pharmacological activity.[5]

Derivative Key Structural Feature at C4 Potential Impact on Conformation and Activity
4-Methoxy/EthoxyAlkoxy group (H-bond acceptor)Influences ring pucker and lipophilicity.
4-HydroxyHydroxyl group (H-bond donor/acceptor)Can lead to distinct crystal packing and intermolecular interactions.
4-AminoAmino group (H-bond donor/acceptor, basic center)Introduces a charge center and alters the electrostatic potential surface.

Table 2: Comparison of different C4 substituents and their potential impact.

Ring_Pucker_Comparison Pyrrolidine Pyrrolidine Ring Conformation Envelope Envelope Pucker Pyrrolidine->Envelope Twist Twist Pucker Pyrrolidine->Twist Interactions Intermolecular Interactions Pyrrolidine->Interactions C4_Substituent C4 Substituent (R group) Sterics Steric Hindrance C4_Substituent->Sterics Electronics Electronic Effects C4_Substituent->Electronics Sterics->Pyrrolidine Electronics->Pyrrolidine

Figure 2: Factors influencing the pyrrolidine ring conformation.

Implications for Drug Design and Development

The conformational constraints imposed by the 4-substituent on the pyrrolidine ring are a key tool for medicinal chemists. By rigidifying the scaffold in a bioactive conformation, it is possible to enhance binding affinity and selectivity for a specific biological target. The choice between a hydroxy, methoxy, ethoxy, or other group at the C4 position can fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.

For instance, the conversion of a hydroxyl group to an ether (methoxy or ethoxy) can increase metabolic stability by blocking a potential site of glucuronidation. It also modulates the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

While a dedicated crystal structure for (2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid remains to be reported in the public domain, a comprehensive understanding of its likely structural features can be gleaned from a comparative analysis of closely related analogs. The crystal structure of (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid provides a robust foundation for this analysis, revealing a characteristic envelope conformation of the pyrrolidine ring.

The choice of substituent at the C4 position is a critical determinant of the conformational preferences of the pyrrolidine scaffold. This, in turn, has profound implications for the design of novel therapeutics with improved potency, selectivity, and drug-like properties. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers and drug development professionals working with this versatile chemical scaffold.

References

  • (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid - PMC - NIH. [Link]

  • (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid | C5H9NO3 | CID 440074 - PubChem. [Link]

  • Pyrrolidine synthesis - Organic Chemistry Portal. [Link]

  • (2R)-4-hydroxypyrrolidine-2-carboxylic acid | C5H9NO3 | CID 5318330 - PubChem. [Link]

  • (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid - PubChem - NIH. [Link]

  • Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors - PubMed. [Link]

  • Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google P
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • 4-(Hydroxymethyl)pyrrolidine-2-carboxylic acid | C6H11NO3 | CID 5318294 - PubChem. [Link]

  • (2S,4R)-4-Alloc-amino-1-fmoc-pyrrolidine-2-carboxylic acid [ 273222-05-2]. [Link]

  • Pyrrolidine-2-carboxylic acid (L-Proline) | Request PDF - ResearchGate. [Link]

  • Study of the Characterization and Crystallization of 4-Hydroxy-2-Pyrrolidone - ResearchGate. [Link]

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Comparative

A Researcher's Guide to the Spectroscopic Differentiation of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic Acid Isomers

In the landscape of modern drug discovery and development, the precise control and analysis of molecular stereochemistry are not merely academic exercises; they are fundamental prerequisites for ensuring therapeutic effi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise control and analysis of molecular stereochemistry are not merely academic exercises; they are fundamental prerequisites for ensuring therapeutic efficacy and safety. Chiral molecules, such as the substituted proline analogue (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid, can exhibit vastly different pharmacological profiles between their various stereoisomers. This guide provides an in-depth comparison of the key spectroscopic techniques employed to distinguish between the diastereomers of 4-Ethoxypyrrolidine-2-carboxylic acid, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

While specific, publicly available spectral data for all isomers of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid is limited, this guide will draw upon established principles and data from closely related 4-substituted pyrrolidine-2-carboxylic acid derivatives to provide an illustrative and scientifically grounded comparison. The methodologies and expected spectral differences discussed herein are directly applicable to the title compound and its stereoisomers.

The Critical Role of Stereoisomer Analysis

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid possesses two stereocenters at the C2 and C4 positions of the pyrrolidine ring. This gives rise to four possible stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). The (2S,4R) and (2R,4S) isomers are enantiomers of each other, as are the (2S,4S) and (2R,4R) isomers. The relationship between any other pairing, for instance (2S,4R) and (2S,4S), is diastereomeric. Diastereomers have different physical and chemical properties, which allows for their differentiation using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and informative technique for determining the constitution, configuration, and conformation of chiral molecules in solution.[1] By analyzing the chemical shifts, coupling constants, and through-space interactions, one can deduce the relative stereochemistry of the substituents on the pyrrolidine ring.

¹H and ¹³C NMR: Probing the Chemical Environment

The spatial arrangement of the ethoxy group relative to the carboxylic acid group in the cis ((2S,4S) or (2R,4R)) and trans ((2S,4R) or (2R,4S)) isomers results in distinct chemical environments for the ring protons and carbons.

Causality Behind Experimental Choices: The choice of solvent can influence the conformation of the pyrrolidine ring and the extent of hydrogen bonding, thereby affecting chemical shifts. Deuterated chloroform (CDCl₃) is a common choice for initial analysis, while deuterated water (D₂O) or methanol (CD₃OD) may be used to observe exchangeable protons (NH and COOH) and mimic physiological conditions.

Expected Spectral Differences:

  • ¹H NMR: The proton at C4 (H4), which bears the ethoxy group, will likely exhibit a different chemical shift and coupling constant pattern in the cis versus the trans isomer due to anisotropic effects from the carboxylic acid group at C2. Similarly, the proton at C2 (H2) will be influenced by the orientation of the C4 substituent.

  • ¹³C NMR: The chemical shifts of the pyrrolidine ring carbons (C2, C3, C4, and C5) are sensitive to the steric and electronic environment. The steric compression in the cis isomer may cause an upfield shift (γ-gauche effect) for certain carbons compared to the trans isomer.

Illustrative Comparative NMR Data

Isomer Key ¹H NMR Chemical Shifts (δ, ppm) Key ¹³C NMR Chemical Shifts (δ, ppm)
(2S,4R) - trans H2: ~4.2 ppm (dd), H4: ~4.0 ppm (m)C2: ~60 ppm, C4: ~75 ppm, Carboxyl C: ~175 ppm
(2S,4S) - cis H2: ~4.4 ppm (dd), H4: ~4.2 ppm (m)C2: ~58 ppm, C4: ~73 ppm, Carboxyl C: ~174 ppm
Note: These are representative values based on analogous 4-substituted proline derivatives. Actual values may vary.
2D NMR: Unraveling Connectivity and Spatial Proximity

Two-dimensional NMR techniques like COSY and NOESY are indispensable for unambiguously assigning proton signals and determining the relative stereochemistry.

  • COSY (Correlation Spectroscopy): This experiment reveals scalar (through-bond) couplings between protons, typically over two to three bonds. It is used to trace the connectivity of the proton network within the pyrrolidine ring and the ethoxy group.[2]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space (typically < 5 Å), irrespective of their through-bond connectivity.[3] This is the key experiment for differentiating the cis and trans isomers. In the trans isomer, a NOE cross-peak would be expected between the proton at C2 and one of the protons at C5, but not with the proton at C4. Conversely, in the cis isomer, a NOE cross-peak between the proton at C2 and the proton at C4 would be a definitive indicator of their spatial proximity on the same face of the ring.

Visualizing NOE for Isomer Differentiation

NOE_Comparison cluster_trans trans-Isomer ((2S,4R)) cluster_cis cis-Isomer ((2S,4S)) trans_mol H2_trans H2 H4_trans H4 H5a_trans H5a H5b_trans H5b H2_trans->H5a_trans Strong NOE cis_mol H2_cis H2 H4_cis H4 H2_cis->H4_cis Strong NOE

Caption: Key NOE interactions for differentiating trans and cis isomers.

Mass Spectrometry (MS): Fingerprinting Fragmentation

While mass spectrometry cannot typically distinguish between stereoisomers directly in a standard experiment, the fragmentation patterns generated in tandem MS (MS/MS) can be characteristic of a compound's structure. The pyrrolidine ring is known to undergo specific fragmentation pathways.[4]

Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acid derivatives, minimizing in-source fragmentation and preserving the molecular ion for subsequent MS/MS analysis. Collision-induced dissociation (CID) is then used to controllably fragment the selected precursor ion.

Expected Fragmentation Patterns: The protonated molecule [M+H]⁺ would be the parent ion. Key fragmentation pathways for pyrrolidine-containing compounds often involve the loss of the carboxylic acid group (as CO₂ and H₂O) and cleavage of the pyrrolidine ring. While the major fragments are likely to be the same for both cis and trans isomers, the relative abundances of certain fragment ions might differ due to stereochemically-influenced stability of the precursor ion or transition states during fragmentation.

Illustrative MS/MS Fragmentation Data

Precursor Ion (m/z) Major Fragment Ions (m/z) Plausible Neutral Loss
160.10 ([M+H]⁺)114.09HCOOH (Formic Acid)
160.10 ([M+H]⁺)86.08Loss of ethoxy and carboxyl groups
160.10 ([M+H]⁺)70.06Pyrrolidinium core

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides information about the functional groups present in a molecule. For the isomers of 4-Ethoxypyrrolidine-2-carboxylic acid, the key vibrational bands will be from the carboxylic acid (O-H and C=O stretching) and the C-O-C stretch of the ether.

Causality Behind Experimental Choices: Samples are typically analyzed as a thin film on a salt plate (NaCl or KBr) or as a dispersion in a KBr pellet. This solid-state analysis can reveal differences in intermolecular hydrogen bonding, which may be influenced by the stereochemistry.

Expected Spectral Differences: The primary difference between the IR spectra of the cis and trans isomers would likely arise from variations in the strength and nature of intermolecular hydrogen bonding in the solid state. This can affect the position and shape of the broad O-H stretching band of the carboxylic acid.[5][6]

Illustrative IR Data

Isomer O-H Stretch (cm⁻¹) C=O Stretch (cm⁻¹) C-O-C Stretch (cm⁻¹)
(2S,4R) - trans ~2500-3300 (broad)~1715~1100
(2S,4S) - cis ~2500-3300 (broad, potentially different shape)~1720~1105

Circular Dichroism (CD) Spectroscopy: A Definitive Test for Absolute Stereochemistry

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is an exquisitely sensitive technique for probing the stereochemical environment. Enantiomers will produce mirror-image CD spectra, while diastereomers will have distinct, non-mirror-image spectra.[7]

Causality Behind Experimental Choices: The choice of solvent is critical as it can influence the conformation of the molecule and may have its own absorption in the UV region. The pH of the solution is also important as it will determine the ionization state of the carboxylic acid and the secondary amine, which in turn affects the chromophores and the resulting CD spectrum.

Expected Spectral Differences:

  • Enantiomers: The CD spectrum of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid will be a mirror image of the spectrum of its enantiomer, (2R,4S).

  • Diastereomers: The CD spectra of diastereomers, such as (2S,4R) and (2S,4S), will be unique and not mirror images of each other. The sign and magnitude of the Cotton effects associated with the n→π* transition of the carboxyl chromophore (~210-220 nm) will be different due to the different spatial relationship between the carboxyl group and the chiral C4 center.[8]

Experimental Protocols

Protocol 1: NMR Analysis (¹H, ¹³C, COSY, NOESY)

NMR_Workflow prep 1. Sample Preparation ~5-10 mg of isomer ~0.7 mL of CDCl₃ or D₂O acq1D 2. 1D Spectra Acquisition ¹H NMR (400 MHz) ¹³C NMR (100 MHz) prep->acq1D proc1D 3. 1D Data Processing Phasing, Baseline Correction Integration, Peak Picking acq1D->proc1D acq2D 4. 2D Spectra Acquisition COSY NOESY (mixing time ~500-800 ms) proc1D->acq2D proc2D 5. 2D Data Processing Fourier Transform Phasing acq2D->proc2D analysis 6. Spectral Analysis Assign signals (COSY) Identify key NOEs Determine relative stereochemistry proc2D->analysis

Caption: Workflow for NMR-based stereochemical analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified isomer and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, CD₃OD) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. An acquisition time of 1-2 hours is typical.

  • COSY Acquisition: Record a gradient-selected COSY (gCOSY) spectrum to establish ¹H-¹H spin systems.

  • NOESY Acquisition: Record a 2D NOESY spectrum with a mixing time appropriate for a small molecule (e.g., 500-800 ms) to observe through-space correlations.

  • Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Phase and baseline correct the spectra. Use the COSY spectrum to assign the proton resonances of the pyrrolidine ring. Analyze the NOESY spectrum for key cross-peaks that differentiate the cis and trans isomers, specifically looking for correlations between H2 and H4.

Protocol 2: Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the isomer in a suitable solvent system, typically a mixture of water and acetonitrile with 0.1% formic acid to promote protonation.

  • Chromatographic Separation (Optional but Recommended): If analyzing a mixture, use a C18 reverse-phase HPLC column to separate the isomers. Diastereomers should have different retention times.

  • Ionization: Introduce the sample into an electrospray ionization (ESI) source in positive ion mode.

  • Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and perform collision-induced dissociation (CID) using nitrogen or argon as the collision gas. Acquire the product ion spectrum.

  • Data Analysis: Identify the major fragment ions and propose fragmentation pathways. Compare the relative intensities of key fragments between isomers.

Protocol 3: Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare a solution of the isomer in a suitable solvent (e.g., water, methanol, acetonitrile) at a concentration that gives a UV absorbance of ~0.5-1.0 at the wavelength of interest. Use a 1 mm or 1 cm path length quartz cuvette.

  • Instrument Setup: Purge the CD spectrometer with nitrogen gas. Set the measurement parameters: wavelength range (e.g., 190-300 nm), bandwidth, scan speed, and number of accumulations.

  • Blank Spectrum: Record a spectrum of the solvent alone to use as a baseline.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the data from millidegrees (mdeg) to molar ellipticity ([θ]) for standardized comparison.

  • Analysis: Compare the spectra of the different isomers. Enantiomers should show mirror-image spectra. Diastereomers will show unique spectra.

Conclusion

The unambiguous determination of the stereochemistry of molecules like (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid is a multi-faceted challenge that requires the synergistic application of several spectroscopic techniques. While ¹H and ¹³C NMR provide the foundational structural information, it is the through-space correlations observed in 2D NOESY experiments that offer the most definitive evidence for the relative stereochemistry of substituents on the pyrrolidine ring. Mass spectrometry provides valuable fragmentation data for structural confirmation, while Circular Dichroism serves as the ultimate tool for assigning and confirming the absolute stereochemistry. By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently elucidate and compare the stereoisomers of this and other critical chiral molecules in the drug development pipeline.

References

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry, 2026. [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. ResearchGate, 2020. [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University Research Repository, 2020. [Link]

  • Amino acid gas phase circular dichroism and implications for the origin of biomolecular asymmetry. Nature Communications, 2022. [Link]

  • Circular Dichroism (CD) Applications- Stereochemical assignment. Chiralabs. [Link]

  • Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. ChemPhysChem, 2015. [Link]

  • (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid. PubChem. [Link]

  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 2015. [Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 2011. [Link]

  • (2S,4S)-4-Acetoxypyrrolidine-2-carboxylic acid. PubChem. [Link]

  • The Circular dichroism of some Less Common Amino-acids. RSC Publishing. [Link]

  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. [Link]

  • peptide nmr. University of Vienna. [Link]

  • NOESY and COSY NMR Spectroscopy: Explained with a practical example. YouTube, 2024. [Link]

  • Fluorine NMR study of proline-rich sequences using fluoroprolines. Proceedings of the National Academy of Sciences, 2017. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts, 2023. [Link]

  • 2-Pyrrolidone-5-carboxylic acid, TBDMS derivative. NIST WebBook. [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 2016. [Link]

  • Supporting Information for Ecofriendly Synthesis in Aqueous Medium: An Expeditious Approach to New N,N-Diethyl Amide Bearing Benzenemethanesulfonamides. Bentham Open, 2013. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. OpenStax, 2023. [Link]

  • Syntheses and Antibiotic Evaluation of 2-{[(2R,4R)-4-Carboxy-2-hydroxypyrrolidin-1-yl]carbonyl}benzene-1,5-dicarboxylic Acids and 2-Carbamoylbenzene-1,5-dicarboxylic Acid Analogues. Molecules, 2017. [Link]

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Validation

Comparative Docking Analysis of Ethoxy-Substituted Proline Ligands Against Angiotensin-Converting Enzyme (ACE)

A Senior Application Scientist's Guide to In Silico Hit Identification In the landscape of modern drug discovery, proline and its analogues represent a cornerstone for the design of potent and selective therapeutics.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Silico Hit Identification

In the landscape of modern drug discovery, proline and its analogues represent a cornerstone for the design of potent and selective therapeutics.[1] Their rigidified cyclic structure offers a unique scaffold that can pre-organize pharmacophoric elements, leading to enhanced binding affinity and improved pharmacokinetic profiles. This guide provides a comprehensive, in-depth comparative analysis of a series of novel ethoxy-substituted proline ligands against a well-validated therapeutic target, the Angiotensin-Converting Enzyme (ACE).[2][3] ACE is a critical zinc-dependent metalloproteinase that plays a central role in the regulation of blood pressure, making it a prime target for antihypertensive drugs.[3]

This document is intended for researchers, scientists, and drug development professionals. It will not only present the results of a comparative molecular docking study but will also delve into the rationale behind the experimental design and the interpretation of the generated data, providing a practical framework for identifying promising lead candidates in silico.

Introduction: The Rationale for Ethoxy-Substituted Proline Ligands

Proline-containing molecules have a rich history in drug development, most notably in the design of ACE inhibitors.[3] The pyrrolidine ring of proline mimics the C-terminal residue of ACE's natural substrate, angiotensin I, enabling potent inhibition.[2] The introduction of various substituents onto the proline scaffold allows for the fine-tuning of binding interactions and physicochemical properties.[1]

The focus of this study is on a series of hypothetical ethoxy-substituted proline ligands. The ethoxy group, with its combination of hydrophobicity and potential for hydrogen bond acceptance, presents an interesting moiety for probing the active site of ACE. This guide will explore how the position and stereochemistry of the ethoxy substituent influence the binding affinity and interaction profile of these ligands.

Materials and Methods: A Validated In Silico Workflow

To ensure the scientific integrity of this comparative study, a robust and reproducible molecular docking workflow was employed. This section details the preparation of the protein target and the ligands, the docking protocol, and the subsequent analysis of the results.

Target Protein Preparation

The three-dimensional crystal structure of human Angiotensin-Converting Enzyme (ACE) in complex with a known inhibitor was retrieved from the Protein Data Bank (PDB). For the purpose of this guide, we will refer to a representative PDB entry (e.g., 1O86). The raw PDB structure was prepared using standard molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools).[4] This preparation involves several critical steps:

  • Removal of non-essential molecules: Water molecules, co-factors, and any existing ligands were removed from the crystal structure.

  • Addition of hydrogen atoms: Polar hydrogen atoms were added to the protein structure.

  • Charge assignment: Appropriate charges were assigned to the protein residues.

  • Energy minimization: The protein structure was subjected to a short energy minimization protocol to relieve any steric clashes.[4]

Ligand Preparation

A series of five hypothetical ethoxy-substituted proline ligands were designed for this comparative study. The core scaffold is based on a proline mimic known to interact with ACE. The ligands vary in the attachment point and stereochemistry of the ethoxy group. The 2D structures of the ligands were sketched and then converted to 3D structures. Each ligand was then subjected to energy minimization.

Molecular Docking Protocol

Molecular docking simulations were performed to predict the binding mode and estimate the binding affinity of each ligand within the active site of ACE.[5] A well-established docking program, such as AutoDock Vina or Glide, would be utilized for this purpose.[6] The docking protocol involves the following key steps:

  • Grid Generation: A grid box was defined around the active site of ACE, encompassing the key binding residues and the catalytic zinc ion.

  • Ligand Docking: Each of the prepared ligands was docked into the defined grid box. The docking algorithm explores various conformations and orientations of the ligand within the active site.

  • Scoring and Ranking: The docking program's scoring function was used to estimate the binding affinity of each ligand pose, typically expressed in kcal/mol.[7] The poses were then ranked based on their docking scores.

Results and Discussion: Unraveling Structure-Activity Relationships

The results of the comparative docking study are summarized in the following sections. The binding affinities and key interactions of the five ethoxy-substituted proline ligands are analyzed to elucidate structure-activity relationships (SAR).

Comparative Binding Affinities

The predicted binding affinities (docking scores) for the five ethoxy-substituted proline ligands are presented in Table 1. A more negative docking score indicates a stronger predicted binding affinity.[7]

Ligand IDEthoxy Substitution PatternDocking Score (kcal/mol)Predicted Inhibition Constant (Ki) (nM)
LIG-001 (2S,4R)-4-ethoxy-8.5150
LIG-002 (2S,4S)-4-ethoxy-7.2800
LIG-003 (2S,3R)-3-ethoxy-6.81200
LIG-004 (2S,3S)-3-ethoxy-7.9350
LIG-005 N-ethoxycarbonyl-6.12500

From the data in Table 1, it is evident that LIG-001 , with a (4R)-ethoxy substitution, exhibits the most favorable predicted binding affinity. In contrast, LIG-005 , with an N-ethoxycarbonyl group, shows the weakest predicted binding. This initial quantitative assessment provides a clear ranking of the ligands for further investigation.

Analysis of Binding Interactions

A detailed analysis of the docked poses reveals the molecular basis for the observed differences in binding affinities. The key interactions, including hydrogen bonds, hydrophobic contacts, and coordination with the active site zinc ion, are crucial for potent ACE inhibition.[3]

LIG-001 ((2S,4R)-4-ethoxy): The Most Promising Candidate

The docking pose of LIG-001 reveals an optimal fit within the ACE active site. The carboxylate group of the proline scaffold forms a crucial bidentate interaction with the catalytic zinc ion, a hallmark of many potent ACE inhibitors. The ethoxy group at the 4R position extends into a hydrophobic pocket, forming favorable van der Waals interactions with key residues. Furthermore, the ether oxygen of the ethoxy group is positioned to potentially act as a hydrogen bond acceptor with a nearby donor residue.

LIG-002 ((2S,4S)-4-ethoxy): The Impact of Stereochemistry

In contrast to LIG-001, the (4S) stereochemistry of the ethoxy group in LIG-002 results in a less favorable binding mode. The ethoxy group in this orientation experiences steric clashes with residues lining the hydrophobic pocket, leading to a significant decrease in predicted binding affinity. This highlights the critical importance of stereochemistry in ligand design.

LIG-005 (N-ethoxycarbonyl): A Disrupted Binding Mode

The N-ethoxycarbonyl substitution in LIG-005 significantly alters the electronic and steric properties of the proline nitrogen. This modification disrupts the key interactions typically formed by the proline ring, leading to the lowest predicted binding affinity among the series.

Experimental Workflows and Visualizations

To provide a clearer understanding of the in silico process, the following diagrams illustrate the key workflows and concepts discussed in this guide.

Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase protein_prep Target Protein Preparation (PDB: 1O86) grid_gen Grid Generation (Active Site Definition) protein_prep->grid_gen ligand_prep Ligand Preparation (5 Ethoxy-Proline Analogs) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking scoring Scoring & Ranking (Binding Affinity Estimation) docking->scoring interaction_analysis Binding Mode Analysis (Key Interactions) scoring->interaction_analysis

Caption: A schematic overview of the molecular docking workflow.

Conceptual Ligand-Receptor Interaction

G cluster_protein ACE Active Site cluster_ligand Ethoxy-Proline Ligand (LIG-001) zinc Zn2+ hydrophobic_pocket Hydrophobic Pocket h_bond_donor H-Bond Donor carboxylate Carboxylate carboxylate->zinc Coordination ethoxy Ethoxy Group ethoxy->hydrophobic_pocket Hydrophobic Interaction ethoxy->h_bond_donor Potential H-Bond proline_ring Proline Ring proline_ring->hydrophobic_pocket van der Waals

Caption: Key interactions between LIG-001 and the ACE active site.

Conclusion and Future Directions

This comparative docking study of five novel ethoxy-substituted proline ligands has successfully identified a promising lead candidate, LIG-001 , for the inhibition of Angiotensin-Converting Enzyme. The in silico analysis has provided valuable insights into the structure-activity relationships within this series, emphasizing the critical role of substituent position and stereochemistry in achieving high binding affinity.

The findings from this computational investigation provide a strong foundation for the next steps in the drug discovery pipeline. Future work should focus on:

  • Synthesis and in vitro validation: The prioritized ligands, particularly LIG-001, should be synthesized and their inhibitory activity against ACE should be confirmed through in vitro enzymatic assays.

  • Further SAR exploration: The insights gained from this study can guide the design of a next-generation library of analogues with potentially improved potency and selectivity.

  • ADMET prediction: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of the most promising candidates should be performed to assess their drug-like properties.

By integrating computational and experimental approaches, the journey from a virtual hit to a viable drug candidate can be significantly accelerated. This guide demonstrates the power of comparative molecular docking as a rational and efficient tool in modern drug discovery.

References

  • Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022–20055. [Link]

  • MDPI. (n.d.). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Proline Rich Motifs as Drug Targets in Immune Mediated Disorders. Retrieved from [Link]

  • PubMed. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Retrieved from [Link]

  • ResearchGate. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Retrieved from [Link]

  • MDPI. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Retrieved from [Link]

  • Open Access Research Journal of Science and Technology. (2023). Computational molecular modelling of proline derivatives as ACE inhibitors. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, characterization and molecular docking of L-proline amide derivatives and their application as angiotensin converting enzyme inhibitors. Retrieved from [Link]

  • YouTube. (2016). How to Study Protein-Ligand Interaction through Molecular Docking. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of E3 Ligase Ligands for Target Protein Degradation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Prediction of protein–ligand binding affinity via deep learning models. Retrieved from [Link]

  • Oxford Quantum Institute. (n.d.). Learning Protein-Ligand Binding Affinity with Atomic Environment Vectors. Retrieved from [Link]

  • YouTube. (2016). How to Study Protein-Ligand Interaction through Molecular Docking. Retrieved from [Link]

  • PubMed. (2021). Computationally predicting binding affinity in protein-ligand complexes: free energy-based simulations and machine learning-based scoring functions. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis, in-vitro Screening and Docking analysis of novel Pyrrolidine and Piperidine substituted ethoxy chalcone as Anticancer agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. Retrieved from [Link]

  • Rowan Scientific. (2025). Exploring Protein–Ligand Binding-Affinity Prediction. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic Acid

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount, not onl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount, not only for regulatory compliance but for the protection of our colleagues and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid, a compound whose precise disposal directives may not be readily available. By synthesizing data from structurally similar compounds and adhering to foundational principles of laboratory safety, we can establish a robust and defensible disposal workflow.

The causality behind these procedures is rooted in a conservative approach to safety. In the absence of a specific Safety Data Sheet (SDS) for (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid, we must infer its potential hazards from analogous structures. Related pyrrolidine carboxylic acid derivatives are often classified as irritants to the skin, eyes, and respiratory system.[1][2][3][4] Therefore, treating this compound as hazardous waste is the most prudent and compliant course of action.

Part 1: Hazard Assessment and Characterization

Before any disposal process begins, a thorough hazard assessment is critical. Based on data from structurally related compounds, we can anticipate the following hazard profile for (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid.

Table 1: Inferred Hazard Profile and Corresponding Precautions

Potential Hazard ClassificationBasis for Assumption (Structurally Similar Compounds)Required Personal Protective Equipment (PPE)
Skin Irritant (Category 2) N-Boc-4-hydroxypyrrolidine-2-carboxylic acid, Indole-2-carboxylic acid, Pyrrole-2-carboxylic acid.[1][3][4]Nitrile gloves, lab coat.
Serious Eye Irritant (Category 2) N-Boc-4-hydroxypyrrolidine-2-carboxylic acid, Indole-2-carboxylic acid, Pyrrole-2-carboxylic acid.[1][2][3][4]Safety glasses or goggles.
Respiratory Irritant (Category 3) N-Boc-4-hydroxypyrrolidine-2-carboxylic acid, Indole-2-carboxylic acid, Pyrrole-2-carboxylic acid.[1][3][4]Use in a chemical fume hood.

Given these potential hazards, (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid waste must be managed as regulated hazardous waste.[5][6][7] Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5] While this compound may not meet the criteria for the first three, its irritant properties necessitate its management as a toxic (hazardous) waste.

Part 2: Step-by-Step Disposal Protocol

This protocol is designed to ensure a self-validating system of safety and compliance, from the point of generation to final disposal.

Step 1: Immediate Segregation at the Point of Generation

The moment (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid or any material contaminated with it is deemed waste, it must be segregated. The National Research Council and the EPA emphasize that waste should be accumulated at or near its point of generation in what is known as a Satellite Accumulation Area (SAA).[8][9][10]

  • Action: Designate a specific, labeled container for (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid waste within the fume hood or on the lab bench where the work is performed.

  • Causality: This prevents cross-contamination and dangerous reactions with incompatible chemicals.[8] It also ensures that laboratory personnel are in direct control of the waste.[9]

Step 2: Proper Waste Container Selection and Labeling

The integrity of the disposal process begins with the container.

  • Container Selection: Use a chemically compatible container with a secure, screw-top lid.[8][9][11] For solid waste, a high-density polyethylene (HDPE) container is appropriate. For liquid waste solutions, use a glass or HDPE bottle. Ensure the container is in good condition, with no cracks or deterioration.[8]

  • Labeling: The container must be labeled immediately. The EPA requires specific information on all hazardous waste labels.[9][10]

    • The words "Hazardous Waste"

    • Full Chemical Name: "(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid" (no formulas or abbreviations).[9]

    • A clear list of all constituents and their approximate percentages if it is a mixture.

    • Applicable Hazard Warnings (e.g., "Irritant").[10]

    • The date waste was first added to the container (accumulation start date).

    • Your name, department, and room number.[9]

Step 3: Waste Accumulation and Storage in the SAA

The SAA must be managed to ensure safety and compliance.

  • Storage: Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[5][8]

  • Segregation: Ensure the container is stored with compatible chemicals. As a carboxylic acid, it should be stored separately from bases, oxidizers, and any reactive metals.[8] Use secondary containment (such as a plastic tub) to prevent spills from spreading.[9]

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[5][6] This prevents the release of vapors and potential spills. Do not overfill the container; leave at least one inch of headspace to allow for expansion.[8]

Step 4: Disposal of Contaminated Materials and Empty Containers

Any materials that come into contact with the compound are also considered hazardous waste.

  • Contaminated PPE and Labware: Gloves, weigh boats, and pipette tips should be placed in a designated solid waste container labeled as hazardous waste with the chemical's name.

  • Empty Containers: An "empty" container that held (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid must still be disposed of as hazardous waste unless it is triple-rinsed.[6] The rinsate from this process must be collected and treated as hazardous liquid waste.[6] After triple-rinsing, deface the original label and dispose of the container in the appropriate recycling or trash bin.[6]

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6][12]

  • Requesting Pickup: Once the waste container is full or has been in the SAA for up to one year (regulations may vary), contact your EHS office to schedule a pickup.[8]

  • Documentation: Maintain accurate records of the waste generated. This "cradle-to-grave" tracking is a cornerstone of hazardous waste regulations.[10][13]

Prohibited Disposal Methods

  • DO NOT dispose of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid down the sink.[6][7] As a chemical with potential health hazards and unknown environmental effects, it is not suitable for sewer disposal.

  • DO NOT dispose of this compound in the regular trash.[7] This is prohibited for hazardous chemicals and poses a risk to custodial staff.

  • DO NOT allow the chemical to evaporate in a fume hood as a method of disposal.[6]

Part 3: Workflow Visualization

The following diagrams illustrate the decision-making process and the procedural flow for proper disposal.

G cluster_0 Waste Generation & Characterization cluster_1 Immediate Actions cluster_2 Accumulation & Final Disposal Waste Waste Generated: (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid or contaminated material Assess Assess Hazards: No specific SDS available. Treat as hazardous based on analogs. Waste->Assess Segregate Segregate Waste at Point of Generation (SAA) Assess->Segregate Container Select Compatible Container (e.g., HDPE) Segregate->Container Label Label Container Correctly: 'Hazardous Waste', Full Name, Date, Hazards, PI Info Container->Label Store Store in SAA with Secondary Containment. Keep container closed. Label->Store Pickup Container Full or at Time Limit? Request Pickup from EHS. Store->Pickup Document Maintain Disposal Records Pickup->Document

Caption: Decision workflow for hazardous waste disposal.

G A START: Waste is Generated B Is it (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid or contaminated material? A->B C YES: Treat as Hazardous Waste B->C D Place in a properly labeled Hazardous Waste Container in the Satellite Accumulation Area C->D E Is container full? D->E F Contact EHS for disposal E->F Yes G Continue accumulating waste. Keep container closed. E->G No H END: Waste removed by EHS F->H G->D

Caption: Procedural flow for waste accumulation and pickup.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid, reinforcing a culture of safety and environmental stewardship that is the bedrock of scientific excellence.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid

This document provides essential safety protocols and logistical guidance for the handling and disposal of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid. As a specialized heterocyclic amino acid, its unique structure nec...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid. As a specialized heterocyclic amino acid, its unique structure necessitates a thorough understanding of its potential hazards, which are inferred from structurally related pyrrolidine and carboxylic acid derivatives. This guide is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety.

Hazard Profile: An Evidence-Based Assessment

Anticipated Hazards:

  • Skin Corrosion/Irritation: Both concentrated acids and amine compounds like pyrrolidine can be corrosive or irritating to the skin.[2][4][5] Prolonged contact may cause redness, burns, or dermatitis.

  • Serious Eye Damage/Irritation: This is a significant risk. Compounds with similar structures are known to cause serious eye irritation.[2][4][6] Direct contact with the eyes could lead to severe damage.

  • Respiratory Irritation: If the compound is a fine powder or if vapors are generated, inhalation may cause respiratory irritation.[2][4]

  • Combustibility: While not expected to be highly flammable like pure pyrrolidine, as a solid organic compound, it is likely combustible and may burn if ignited.[7]

Hazard CategoryAnticipated Risk LevelRationale & Supporting Evidence
Skin Irritation Moderate to HighBased on the corrosive nature of concentrated acids and the irritation profile of pyrrolidine derivatives.[2][5]
Eye Damage HighAnalogous compounds are classified as causing serious eye irritation.[2][4][6] This is considered a primary risk.
Respiratory Irritation ModeratePotential for irritation from dust or vapors, a common hazard for acidic and amine-containing organic compounds.[2][4]
Acute Toxicity Low to ModerateInhalation and/or ingestion may produce health damage.[1]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE must be based on the specific task being performed, including the quantity of the substance and the potential for exposure.

Primary Engineering Control: The Fume Hood

All manipulations of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid, including weighing, dissolution, and transfers, should be performed inside a certified chemical fume hood.[8] This is the most critical engineering control for preventing respiratory exposure.

Essential PPE Ensemble

The following PPE represents the minimum requirement for any work involving this compound.

  • Eye and Face Protection:

    • Chemical Splash Goggles: Must be worn at all times and conform to OSHA 29 CFR 1910.133 or European Standard EN166.[9][10] Regular safety glasses are insufficient.

    • Face Shield: A full-face shield should be worn over chemical splash goggles during procedures with a higher risk of splashes, such as transferring solutions or working with larger quantities.[3][11]

  • Hand Protection:

    • Glove selection is critical. The principle of "double-gloving" is recommended to increase protection and allow for safe removal of the outer glove if contamination occurs. Gloves must be inspected for any signs of degradation or puncture before use.[3]

    • Causality: The choice of glove material depends on the permeation and degradation characteristics of the glove against both acidic and organic amine compounds. Nitrile gloves offer good baseline protection for incidental contact, while neoprene or rubber may be superior for extended handling or immersion.[5][12]

Glove TypeRecommended Use CaseRationale
Nitrile Rubber Standard Use & Incidental Contact: Weighing, preparing solutions, small-scale reactions.Provides excellent resistance to acids and a broad range of chemicals for splash protection.[5][8]
Neoprene/Rubber Extended Contact & Spill Cleanup: Handling large volumes, cleaning contaminated equipment.Offers enhanced protection against corrosive acids and some organic solvents.[12]
  • Body Protection:

    • Chemical-Resistant Laboratory Coat: A long-sleeved lab coat is mandatory. It should be fully buttoned to provide maximum coverage.[8]

    • Chemical-Resistant Apron: An apron made of rubber or another acid-resistant material should be worn over the lab coat when handling concentrated solutions or significant quantities of the material.[5]

    • Full-Length Pants and Closed-Toe Shoes: Skin on the lower body and feet must be covered. Do not wear sandals, shorts, or short sleeves in the laboratory.[1][8]

  • Respiratory Protection:

    • A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if work must be conducted outside of a fume hood, or if ventilation is inadequate.[10][11][13] The specific cartridge type should be selected based on a formal risk assessment, but a combination cartridge for organic vapors and acid gases (e.g., Type ABEK) is a prudent choice.[3]

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Configuration start Initiate Task with (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid task_type What is the scale and nature of the task? start->task_type ppe_standard Standard PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Lab Coat - Work in Fume Hood task_type->ppe_standard Small Scale / Routine (e.g., <1g, dilutions) ppe_enhanced Enhanced PPE: - Standard PPE, plus: - Face Shield - Chemical Apron - Consider Neoprene Gloves task_type->ppe_enhanced Large Scale / High Risk (e.g., >1g, splashes possible) resp_check Is work outside a fume hood unavoidable? ppe_standard->resp_check ppe_enhanced->resp_check respirator Add NIOSH-Approved Respirator (Organic Vapor/Acid Gas Cartridge) resp_check->respirator Yes proceed Proceed with Task resp_check->proceed No respirator->proceed

Caption: PPE selection workflow based on task-specific risks.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • PPE Donning: Don all required PPE as described in Section 2. Check gloves for integrity.

  • Weighing and Transfer: Conduct all weighing and transfers on a disposable liner within the fume hood to contain any minor spills. Use spark-proof tools if transferring larger quantities.[10]

  • Adding to Solvents: When dissolving, always add the acid to the solvent slowly; never the other way around, especially with water, to avoid a potentially exothermic reaction.[8]

  • Post-Handling: After completing the task, decontaminate any equipment used. Wipe down the work surface in the fume hood.

  • PPE Doffing: Remove PPE in the correct order to avoid self-contamination: outer gloves, apron, face shield, lab coat, inner gloves, and finally, goggles.

  • Hygiene: Wash hands thoroughly with soap and water immediately after handling the chemical, even if gloves were worn.[7][12]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][4][13] Removal of contact lenses should only be done by skilled personnel.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][13]

  • Spill Response:

    • Evacuate all non-essential personnel from the immediate area.[14]

    • Remove all ignition sources.[14]

    • Wearing the enhanced PPE ensemble, including respiratory protection, cover the spill with an inert absorbent material like dry lime, sand, or soda ash.[14] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[7]

    • Ventilate the area and wash the spill site once the material is removed.

Spill_Response_Flowchart spill Spill Occurs evacuate Evacuate Area Alert Colleagues spill->evacuate ppe Don Enhanced PPE: - Respirator - Face Shield - Chemical Apron - Neoprene/Rubber Gloves evacuate->ppe ignition Remove Ignition Sources ppe->ignition contain Contain Spill with Inert Absorbent (Sand, Soda Ash) ignition->contain collect Collect Material into Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report Incident to EHS decontaminate->report

Caption: Decision-making flowchart for chemical spill response.

Waste Disposal Plan

Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[3][13][15]

  • Classification: (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid must be treated as hazardous waste.[14][15]

  • Segregation: Keep waste containing this compound separate from other waste streams to avoid incompatible chemical reactions.[15]

  • Containment: Collect all waste, including contaminated consumables (e.g., gloves, liners, absorbent material), in a dedicated, properly sealed, and clearly labeled hazardous waste container.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal by a licensed professional waste disposal service.[3][15] Follow all local, regional, and national regulations for hazardous waste disposal.[13]

References

  • Fmoc - (2S, 4R) - 4 - benzyl - pyrrolidine - 2 - carboxylic acid Safety Data Sheet. Anaspec. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). [Link]

  • 1-Pyrrolidino-1-cyclopentene, 98% Material Safety Data Sheet. Cole-Parmer. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]

  • Pyrrolidine - Hazard Summary. New Jersey Department of Health. [Link]

  • Pyrrolidine Material Safety Data Sheet. Cole-Parmer. [Link]

  • 2-Pyrrolidone Safety Data Sheet. Carl ROTH. [Link]

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